Product packaging for 4-Methylthiazole-5-carboxaldehyde(Cat. No.:CAS No. 82294-70-0)

4-Methylthiazole-5-carboxaldehyde

Cat. No.: B1296927
CAS No.: 82294-70-0
M. Wt: 127.17 g/mol
InChI Key: JJVIEMFQPALZOZ-UHFFFAOYSA-N
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Description

4-Methylthiazole-5-carboxaldehyde is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B1296927 4-Methylthiazole-5-carboxaldehyde CAS No. 82294-70-0

Properties

IUPAC Name

4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVIEMFQPALZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342386
Record name 4-Methyl-1,3-thiazole-5-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID50342386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82294-70-0
Record name 4-Methyl-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82294-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde: Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-5-carboxaldehyde is a pivotal heterocyclic building block in organic synthesis, most notably serving as a key intermediate in the manufacture of the third-generation cephalosporin (B10832234) antibiotic, cefditoren (B193786) pivoxil. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its critical application in pharmaceutical development. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug manufacturing.

Chemical and Physical Properties

This compound, also known as 5-formyl-4-methylthiazole, is a light yellow crystalline solid. Its chemical structure features a thiazole (B1198619) ring substituted with a methyl group at the 4-position and a formyl (aldehyde) group at the 5-position. This arrangement of functional groups makes it a versatile reagent in various chemical transformations.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
CAS Number 82294-70-0[1][2][3]
Molecular Formula C₅H₅NOS[1][3]
Molecular Weight 127.16 g/mol [1][3]
IUPAC Name 4-methyl-1,3-thiazole-5-carbaldehyde[4]
Synonyms 5-Formyl-4-methylthiazole, 4-Methyl-5-thiazolecarboxaldehyde[1][5]
SMILES CC1=C(C=O)SC=N1[4]
InChI InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3[4]

Table 2: Physical and Spectral Data of this compound

PropertyValueReference(s)
Appearance Light yellow crystal[5]
Melting Point 74-78 °C[1][3]
Boiling Point 228.1 °C at 760 mmHg (estimated)[5]
Density 1.27 g/cm³[5]
Solubility Slightly soluble in water[1][5]
Flash Point 91.8 °C[5]
¹H-NMR Spectra available in public databases.[4]
¹³C-NMR Spectra available in public databases.[4]
Mass Spectrometry Top Peak (m/z): 127[4]
IR Spectroscopy Data available in public databases.[4]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of cefditoren pivoxil. Several synthetic routes have been developed, primarily involving the oxidation of 4-methyl-5-hydroxymethylthiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative.

Synthesis via Oxidation of 4-Methyl-5-hydroxymethylthiazole

This common method involves the oxidation of the corresponding alcohol precursor. Various oxidizing agents can be employed.

Synthesis_via_Oxidation cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Methyl-5-hydroxymethylthiazole 4-Methyl-5-hydroxymethylthiazole Product This compound 4-Methyl-5-hydroxymethylthiazole->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, NaOCl/TEMPO) Solvent Solvent (e.g., Dichloromethane)

Figure 1: General workflow for the synthesis of this compound via oxidation.

Experimental Protocol: Oxidation with Pyridinium (B92312) Chlorochromate (PCC) [6]

  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane (B109758), add a solution of 4-methyl-5-hydroxymethylthiazole in dichloromethane dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by column chromatography on silica gel to afford this compound.

Synthesis via Reduction of 4-Methylthiazole-5-carboxylic Acid Chloride

An alternative, eco-friendly approach involves the reduction of a carboxylic acid derivative, such as the acid chloride.[7][8]

Synthesis_via_Reduction cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Carboxylic_Acid 4-Methylthiazole-5-carboxylic acid Acid_Chloride 4-Methylthiazole-5-carboxylic acid chloride Carboxylic_Acid->Acid_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Product This compound Acid_Chloride->Product Rosenmund Reduction Catalyst Catalyst (e.g., Pd/BaSO₄) Hydrogen_Source Hydrogen Gas (H₂) Solvent Solvent (e.g., Xylene)

Figure 2: Workflow for the synthesis of this compound via reduction of the acid chloride.

Experimental Protocol: Rosenmund-type Reduction [7]

  • Formation of Acid Chloride: Reflux a mixture of 4-methylthiazole-5-carboxylic acid and thionyl chloride for 2 hours. After the reaction, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step.[7]

  • Reduction: To a solution of the crude acid chloride in xylene, add a Pd/BaSO₄ catalyst. Heat the mixture to 140 °C while bubbling hydrogen gas through it.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC.[7]

  • Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. Extract the filtrate with 10% hydrochloric acid. Neutralize the aqueous layer to pH 8 with sodium carbonate and extract with chloroform (B151607).[7]

  • Purification: Distill the chloroform to obtain the pure this compound.[7]

Application in Drug Development: Synthesis of Cefditoren

This compound is a crucial precursor for the synthesis of the side chain of cefditoren, a broad-spectrum oral cephalosporin. The aldehyde functionality is key for the introduction of the vinylthiazole moiety onto the cephalosporin core, typically via a Wittig reaction.

Cefditoren_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde 4-Methylthiazole- 5-carboxaldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Phosphonium_Ylide Phosphonium (B103445) Ylide (derived from Cephalosporin Core) Phosphonium_Ylide->Wittig_Reaction Cefditoren_Intermediate Cefditoren Intermediate (with vinylthiazole side chain) Wittig_Reaction->Cefditoren_Intermediate

Figure 3: Role of this compound in the synthesis of a cefditoren intermediate via a Wittig reaction.

Experimental Protocol: Wittig Reaction for Cefditoren Intermediate Synthesis [9][10]

  • Ylide Formation: Prepare the phosphonium ylide by reacting a suitable triphenylphosphine (B44618) derivative of the cephalosporin core (e.g., 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, GCLE) with a base in a suitable solvent system.[9][10]

  • Wittig Reaction: To the in situ generated ylide, add this compound at a controlled low temperature (e.g., -25 °C to 0 °C).[9][10]

  • Reaction Monitoring and Work-up: Monitor the reaction by HPLC. After completion, quench the reaction with an aqueous solution (e.g., 5% sodium sulfite (B76179) solution), and extract the product with an organic solvent like dichloromethane.[9][10]

  • Purification: Concentrate the organic layer and purify the resulting intermediate by recrystallization from a suitable solvent such as methanol.[9][10]

Biological Significance of the Thiazole Moiety

While this compound's primary role is as a synthetic intermediate, the thiazole ring it contains is a well-established pharmacophore found in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] The presence of the thiazole moiety in cefditoren is crucial for its antibacterial spectrum and efficacy.

Safety and Handling

This compound is classified as an irritant and can cause serious eye damage.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion

This compound is a high-value chemical intermediate with a critical and well-defined role in the pharmaceutical industry, particularly in the synthesis of the antibiotic cefditoren pivoxil. Its synthesis has been optimized through various routes, offering flexibility in manufacturing processes. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals involved in the development and production of thiazole-containing pharmaceuticals. The methodologies and data presented in this guide serve as a valuable resource for facilitating further research and development in this area.

References

An In-depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde (CAS 82294-70-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-5-carboxaldehyde, with CAS number 82294-70-0, is a pivotal heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and biologically active molecules. Its unique structural features, comprising a thiazole (B1198619) ring substituted with methyl and formyl groups, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and safety information for this compound. Furthermore, it delves into the biological significance of the closely related 4-methylthiazole (B1212942) moiety, highlighting its role in inducing apoptosis in cancer cells through mitochondrial pathways, offering insights for drug discovery and development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1][2][3] It is slightly soluble in water.[1][3][4][5][6] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 82294-70-0[7]
Molecular Formula C₅H₅NOS[7][8]
Molecular Weight 127.16 g/mol [7]
Appearance White to light yellow to light orange powder/crystal[1][2][3]
Melting Point 74-78 °C[7]
Boiling Point 118 °C at 21 mmHg[9]
Density 1.27 g/cm³[9]
Flash Point 91.8 °C[9]
Solubility Slightly soluble in water[1][3][4][5][6]
InChI Key JJVIEMFQPALZOZ-UHFFFAOYSA-N[8]
SMILES CC1=C(SC=N1)C=O[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The presence of the carbonyl group from the aldehyde and the characteristic vibrations of the thiazole ring can be identified using IR spectroscopy. PubChem provides access to FTIR spectra (KBr pellet and ATR-Neat) for this compound.[8] Key expected absorptions would include a strong C=O stretching vibration for the aldehyde, C-H stretching and bending frequencies, and C=N and C-S stretching vibrations characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) is available through PubChem.[8] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (127.16 g/mol ). Analysis of the fragmentation pattern can further confirm the structure. The top peaks observed in the mass spectrum are at m/z 127, 71, and 45.[8]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common approach involves the oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethylthiazole.

Oxidation of 4-Methyl-5-hydroxymethylthiazole

This method utilizes an oxidizing agent to convert the primary alcohol to an aldehyde. A detailed experimental protocol is described in a patent, which involves the use of sodium hypochlorite (B82951) in the presence of a TEMPO catalyst.[11]

Experimental Protocol:

  • To a stirred solution of 4-methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mol) in dichloromethane (B109758) (300 ml), add a solution of sodium bicarbonate (17 g) in water (250 ml) at 30-32°C.

  • Stir the mixture for 5-10 minutes at 30-32°C.

  • Cool the reaction mass to 0°C and add a solution of KBr (6 g) in water (10 ml) and TEMPO (0.285 g, 0.0018 mol) in a single portion.

  • Add sodium hypochlorite solution (450 ml of 12.5% w/v) over 1 hour, maintaining the temperature at 0-2°C.

  • Monitor the reaction progress by HPLC.

  • Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 4-methyl-5-formyl-1,3-thiazole.[11]

Below is a visual representation of the general synthesis workflow.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagent Addition cluster_workup Work-up cluster_product Final Product 4_methyl_5_hydroxymethyl_thiazole 4-Methyl-5-hydroxymethylthiazole reaction_vessel Reaction Vessel (Dichloromethane, NaHCO3, KBr, TEMPO) 4_methyl_5_hydroxymethyl_thiazole->reaction_vessel naocl Sodium Hypochlorite (0-2°C) reaction_vessel->naocl Add dropwise separation Layer Separation naocl->separation extraction Extraction (Dichloromethane) separation->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product G 4_methylthiazole 4-Methylthiazole K562_cell K562 Leukemia Cell 4_methylthiazole->K562_cell bax_bak BAX/BAK Upregulation K562_cell->bax_bak Induces mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Leads to bax_bak->mitochondrion Acts on caspase_3 Caspase-3 Activation cytochrome_c->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

An In-depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Methylthiazole-5-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic Cefditoren pivoxil.[1][2] It details the compound's structure, chemical properties, and established synthesis protocols.

Chemical Structure and Nomenclature

The definitive IUPAC name for this compound is 4-methyl-1,3-thiazole-5-carbaldehyde .[3][4] It is also commonly referred to by several synonyms, including:

  • This compound[3]

  • 4-Methyl-5-thiazolecarboxaldehyde[3]

  • 5-Formyl-4-methylthiazole[3]

  • 4-Methyl-5-formyl-1,3-thiazole[3]

The molecular structure consists of a thiazole (B1198619) ring substituted with a methyl group at position 4 and a carboxaldehyde (formyl) group at position 5.

structure N1 N C_ring_3 C N1->C_ring_3 S1 S C_ring_1 C S1->C_ring_1 C_aldehyde C O_aldehyde O C_aldehyde->O_aldehyde H_aldehyde H C_aldehyde->H_aldehyde C_methyl CH₃ C_ring_1->C_aldehyde C_ring_2 C C_ring_1->C_ring_2 C_ring_2->N1 C_ring_2->N1 C_ring_2->C_methyl C_ring_3->S1 C_ring_3->S1 H_ring H C_ring_3->H_ring p1 p2 p3 p4 p5 p6

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₅H₅NOS[5]
Molecular Weight 127.16 g/mol
Appearance Light yellow crystal[4]
Melting Point 74-78 °C[6]
Boiling Point 228.1 °C at 760 mmHg 118 °C at 21 mmHg[4][6]
Density 1.27 g/cm³[4]
Solubility Slightly soluble in water[6]
Purity (Assay) ≥97%
InChI Key JJVIEMFQPALZOZ-UHFFFAOYSA-N[3]
SMILES CC1=C(SC=N1)C=O[3]

Experimental Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for key synthetic routes.

This process involves the oxidation of the corresponding alcohol precursor using a TEMPO-catalyzed reaction with sodium hypochlorite.[1][7]

Workflow Diagram:

workflow1 start 4-Methyl-5-hydroxymethyl-thiazole in Dichloromethane reagents Add: 1. Sodium Bicarbonate Solution 2. KBr Solution 3. TEMPO start->reagents cooling Cool to 0-2°C reagents->cooling oxidation Add Sodium Hypochlorite (12.5% w/v) dropwise over 1 hour cooling->oxidation reaction Stir at 0-2°C Monitor by HPLC oxidation->reaction workup Reaction Workup (Not detailed in source) reaction->workup product This compound workup->product workflow2 cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Workup & Purification start_acid 4-Methylthiazole-5-carboxylic acid thionyl Add Thionyl Chloride (SOCl₂) start_acid->thionyl reflux1 Reflux for 2 hours thionyl->reflux1 distill Distill excess SOCl₂ under reduced pressure reflux1->distill acid_chloride Crude 4-Methylthiazole-5- carboxylic acid chloride distill->acid_chloride xylene Add Xylene acid_chloride->xylene catalyst Add Pd/BaSO₄ catalyst xylene->catalyst heat_h2 Heat to 140°C Pass H₂ gas catalyst->heat_h2 monitor Monitor by TLC heat_h2->monitor filter Filter mixture monitor->filter extract_acid Extract with 10% HCl filter->extract_acid neutralize Neutralize aqueous layer to pH 8 with Na₂CO₃ extract_acid->neutralize extract_chloroform Extract with Chloroform neutralize->extract_chloroform distill_chloroform Distill Chloroform extract_chloroform->distill_chloroform final_product Pure 4-Methylthiazole- 5-carboxaldehyde distill_chloroform->final_product

References

Physical and chemical properties of 4-methyl-5-thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-methyl-5-thiazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to 4-methyl-5-thiazolecarboxaldehyde. This key pharmaceutical intermediate is a critical building block in medicinal chemistry and organic synthesis.[1] Its versatile thiazole (B1198619) ring structure combined with an aldehyde group allows for the creation of complex molecules, making it indispensable for the development of new therapeutic agents.[1]

Chemical Identity and Structure

  • IUPAC Name: 4-methyl-1,3-thiazole-5-carbaldehyde[2][3][4]

  • Synonyms: 4-Methyl-5-formylthiazole, 5-Formyl-4-methylthiazole, 4-Methylthiazole-5-aldehyde[2][3][5][6]

  • CAS Number: 82294-70-0[2][5][6][7]

  • Molecular Formula: C₅H₅NOS[2][4][6]

  • Molecular Weight: 127.16 g/mol [8]

  • InChI Key: JJVIEMFQPALZOZ-UHFFFAOYSA-N[2]

  • SMILES: CC1=C(SC=N1)C=O[2][3][4][9]

Physicochemical Properties

The physical and chemical properties of 4-methyl-5-thiazolecarboxaldehyde are summarized in the tables below.

Table 1: Physical Properties
PropertyValueReference
Appearance Light yellow crystal[5][6]
Melting Point 72-78 °C[2][5][7][8]
74.0 to 78.0 °C
76 °C[10]
Boiling Point 228.1 °C @ 760 mmHg[5][11]
118 °C @ 21 mmHg[4][7][8]
Density 1.27 g/cm³[5][8]
Flash Point 91.8 °C[5][8][11]
Vapor Pressure 0.1 mmHg @ 25.00 °C (est.)[11]
Refractive Index 1.601[8]
Table 2: Solubility and Partition Coefficient
PropertyValueReference
Water Solubility Slightly soluble in water[2][5][6][7][8]
7956 mg/L @ 25 °C (est.)[11]
logP (o/w) 0.320 (est.)[11]
Table 3: Acidity
PropertyValueReference
pKa 1.53 ± 0.10 (Predicted)[8]

Spectral Data

Spectral data are crucial for the identification and characterization of 4-methyl-5-thiazolecarboxaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound.[3]

  • Infrared (IR) Spectroscopy: IR spectral data, including ATR-IR and FTIR, have been recorded.[3] The IR spectrum of the related compound 4-methyl-5-thiazoleethanol (B42058) shows characteristic peaks for C-N stretching at 1413.82 cm⁻¹ and 920.05 cm⁻¹, and C-S stretching bands at 821.68 cm⁻¹ and 663.51 cm⁻¹.[12]

  • Mass Spectrometry (MS): GC-MS data are available for this compound.[3]

  • Raman Spectroscopy: FT-Raman spectral data has been documented.[3]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for 4-methyl-5-thiazolecarboxaldehyde have been reported, highlighting its importance as an intermediate.

This process involves the oxidation of the corresponding alcohol to the aldehyde.[13][14][15]

  • Protocol:

    • 4-Methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mole) is added to dichloromethane (B109758) (300 ml).

    • A solution of sodium bicarbonate (17 g in 250 ml of water) is added at 30-32°C.

    • The mixture is cooled to 0°C, and a solution of KBr (6 g in 10 ml of water) and TEMPO (0.285 g, 0.0018 mole) are added.

    • Sodium hypochlorite (B82951) solution (450 ml of 12.5% w/v) is added over 1 hour at 0-2°C.

    • The reaction progress is monitored by HPLC.

    • Upon completion, the organic layer is separated, dried over Na₂SO₄, and evaporated under reduced pressure to yield the product.[14]

G Oxidation Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product A 4-Methyl-5-hydroxymethyl-thiazole F Mixing & Cooling to 0°C A->F B Dichloromethane (Solvent) B->F C Sodium Bicarbonate Solution C->F D KBr Solution & TEMPO (Catalyst) D->F E Sodium Hypochlorite (Oxidant) G Addition of Oxidant at 0-2°C E->G F->G H Monitoring by HPLC G->H I Phase Separation H->I J Drying & Evaporation I->J K 4-Methyl-5-thiazolecarboxaldehyde J->K

Caption: Oxidation of 4-methyl-5-hydroxymethyl-thiazole.

This two-step process involves first reducing an ester to an alcohol, which is then oxidized to the aldehyde.[13][15]

  • Protocol (Reduction Step):

    • Sodium borohydride (B1222165) (44.0 g) is added to monoglyme (200 ml) at -10°C.

    • AlCl₃ (50.0 g) is added slowly, keeping the temperature between -10 to +5°C.

    • 4-methyl-thiazole-5-carboxylic acid ethyl ester (100.0 g) is then added over 1 hour at 0-15°C.

    • The reaction is stirred for 4 hours at 15-25°C and monitored by HPLC.

    • The reaction is quenched by pouring into a mixture of ice and concentrated HCl.

    • The intermediate, 4-methyl-5-hydroxymethyl-thiazole, is then isolated and oxidized as described in Method 1.[13]

This method involves a cyclization reaction to form the thiazole ring.[16][17]

  • Protocol:

    • Under a nitrogen atmosphere, phosphorus pentasulfide (1 mole) is added to ethylene (B1197577) glycol dimethyl ether (6 kg).

    • Formamide (5 moles) is added dropwise over 2 hours.

    • Ethyl 2-chloroacetoacetate (5 moles) is then added dropwise, and the reaction proceeds at room temperature for 6-8 hours.

    • The resulting intermediate, ethyl 4-methylthiazole-5-carboxylate, is then hydrolyzed to the carboxylic acid, which can be further converted to the aldehyde.[16][17]

  • Protocol:

    • A solution of 2-amino-4-methylthiazole-5-carboxaldehyde (5 mmol) in tetrahydrofuran (B95107) (THF, 3 mL) is added dropwise to a solution of tert-butyl nitrite (B80452) (7.5 mmol) and dimethylsulfoxide (0.5 mmol) in THF (7 mL).

    • The reaction mixture is stirred at 30°C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[7]

Purification

Purification of 4-methyl-5-thiazolecarboxaldehyde typically involves:

  • Solvent Extraction: Using solvents like dichloromethane or THF to separate the product from the aqueous phase.[13][14]

  • Drying: Using drying agents such as sodium sulfate (B86663) (Na₂SO₄) to remove residual water from the organic phase.[13][14]

  • Evaporation: Removing the solvent under reduced pressure to isolate the final product.[13][14]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of synthesis reactions and to assess the purity of the final product.[13][14]

  • Thin-Layer Chromatography (TLC): Employed for monitoring the consumption of starting materials in certain synthetic procedures.[7]

Chemical Reactivity and Applications

4-methyl-5-thiazolecarboxaldehyde is a versatile building block due to the reactivity of its aldehyde group.[1] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is a component of more complex molecules that are investigated for a range of therapeutic applications.

G Role as a Versatile Intermediate cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds A 4-Methyl-5-thiazolecarboxaldehyde B Oxidation A->B C Reduction A->C D Condensation Reactions (e.g., Knoevenagel, Wittig) A->D E Reductive Amination A->E F Thiazole Carboxylic Acids B->F G Thiazole Alcohols C->G H Substituted Alkenes D->H I Substituted Amines E->I J Active Pharmaceutical Ingredients (APIs) F->J G->J H->J I->J

Caption: Reactivity of 4-methyl-5-thiazolecarboxaldehyde.

Safety Information

  • Hazard Classification: Causes serious eye damage.[3] It is also classified as an irritant.[8]

  • GHS Pictogram: GHS05 (Corrosion).

  • Signal Word: Danger.

  • Hazard Statements: H318 (Causes serious eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Keep in a dark place, sealed in a dry, room temperature environment.[8]

References

Spectral Data Analysis of 4-Methylthiazole-5-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methylthiazole-5-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Data Presentation

The spectral data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not universally available in public databases, the expected chemical shifts can be estimated based on the analysis of its structural components: a thiazole (B1198619) ring, a methyl group, and an aldehyde group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
-CHO9.5 - 10.5Singlet
Thiazole-H8.5 - 9.0Singlet
-CH₃2.5 - 3.0Singlet

Disclaimer: These are estimated chemical shift ranges and have not been experimentally verified from the searched sources.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O (Aldehyde)180 - 190
C-Thiazole (quaternary, adjacent to S and N)150 - 160
C-Thiazole (quaternary, with methyl group)145 - 155
C-Thiazole (with aldehyde group)130 - 140
-CH₃15 - 25

Disclaimer: These are estimated chemical shift ranges and have not been experimentally verified from the searched sources. A cited source for the ¹³C NMR spectrum is W. Robien, Inst. of Org. Chem., Univ. of Vienna, though the data was not directly accessible.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)~2830 and ~2730Medium
C=O stretch (aldehyde)1680 - 1715Strong
C=N stretch (thiazole ring)1500 - 1600Medium
C-H bend (methyl group)~1450 and ~1380Medium
C-S stretch (thiazole ring)600 - 800Medium-Weak

Note: The data is based on typical IR absorption ranges for the respective functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
127High[M]⁺ (Molecular Ion)
99Moderate[M-CO]⁺
71High[C₃H₃S]⁺
45High[CHS]⁺

Note: Data is based on information from the NIST Mass Spectrometry Data Center, which indicates the most prominent peaks.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral analysis of this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance 400 MHz instrument.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

Method 1: KBr Pellet Technique

  • Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the FTIR spectrometer.

Method 2: Attenuated Total Reflectance (ATR) Technique

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system. The data is referenced from the NIST Mass Spectrometry Data Center.[1]

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

GC-MS Acquisition:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualization of a Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound, which involves the reduction of an ester to an alcohol, followed by oxidation to the aldehyde. This process is a key step in the production of this important pharmaceutical intermediate.

Synthesis_Workflow start Ethyl 4-methylthiazole-5-carboxylate intermediate 4-Methyl-5-hydroxymethylthiazole start->intermediate Reduction reagent1 Reducing Agent (e.g., NaBH₄/AlCl₃) product This compound intermediate->product Oxidation reagent2 Oxidizing Agent (e.g., PCC or TEMPO/NaOCl)

References

A Comprehensive Technical Guide to the Solubility of 4-Methylthiazole-5-carboxaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Methylthiazole-5-carboxaldehyde, a key intermediate in the pharmaceutical industry.[1][2] While specific quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this document provides a thorough overview based on existing qualitative data, predictive principles, and detailed experimental methodologies for researchers to determine precise solubility parameters.

Core Compound Properties

This compound is a solid, light yellow crystalline substance with a melting point ranging from 74-78 °C.[1][3] Its molecular structure, featuring a polar carboxaldehyde group and a thiazole (B1198619) ring with nitrogen and sulfur heteroatoms, governs its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₅H₅NOS[3]
Molecular Weight 127.16 g/mol [3]
Melting Point 74-78 °C[1][3]
Appearance Light yellow crystal[4]
Water Solubility Slightly soluble[1][5][6]

Solubility Profile

Direct, quantitative solubility data (e.g., in g/100mL or mg/mL) for this compound in a range of organic solvents is scarce. However, qualitative information and predictive analysis based on chemical structure provide valuable insights.

Known Qualitative Solubility

A supplier of this compound explicitly states its solubility in the following organic solvents:

SolventClassificationSolubilitySource(s)
MethanolPolar ProticSoluble[4]
Dichloromethane (DCM)Polar AproticSoluble[4]
Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound suggests a higher affinity for polar solvents. Based on the known solubility of structurally similar thiazole derivatives, a predicted solubility profile is presented below.[7][8]

Solvent ClassificationRepresentative SolventsPredicted SolubilityRationale
Polar Protic Ethanol, IsopropanolHighThe hydroxyl group of the solvent can form hydrogen bonds with the nitrogen and oxygen atoms of the this compound molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHigh to ModerateThe polar nature of both the solvent and the solute facilitates dissolution through dipole-dipole interactions.
Non-Polar Toluene, Hexane, Ethyl AcetateLow to InsolubleThe significant difference in polarity between this compound and non-polar solvents is expected to limit dissolution.

Disclaimer: This predicted solubility table is based on chemical principles and data for analogous compounds. Experimental verification is essential for determining precise solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[7]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials or flasks with airtight seals

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

  • Syringe filters (solvent-compatible, e.g., PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method. The choice of method will depend on the properties of the compound and the solvent. Spectroscopic and chromatographic techniques are commonly employed.[9]

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Seal and Equilibrate with Shaking A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant C->D F Analyze Samples and Standards (e.g., HPLC) D->F E Prepare Standard Solutions E->F G Determine Solubility from Calibration Curve F->G

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers and professionals in drug development. While quantitative data remains limited in the public domain, the provided qualitative information, predictive framework, and detailed experimental protocol empower researchers to determine the precise solubility in their solvents of interest. The experimental workflow and methodologies outlined herein offer a robust approach to generating the critical data needed for process development, formulation, and other research applications.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the current understanding of the biological mechanisms of 4-Methylthiazole-5-carboxaldehyde. This document provides a comprehensive overview of its pro-apoptotic effects, particularly in leukemia cell lines, and explores its potential anti-inflammatory and antimicrobial properties. All presented data is based on publicly available scientific literature.

Core Mechanism of Action: Induction of Apoptosis in Cancer Cells

Recent research has illuminated the significant pro-apoptotic activity of this compound, positioning it as a compound of interest in oncology research. Studies utilizing human leukemia cell lines, such as HL-60 and K562, have demonstrated that this molecule can trigger programmed cell death through the intrinsic mitochondrial pathway.[1][2][3][4][5][6]

The primary mechanism involves the disruption of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[1][2][3][6] This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2][6] In the cytosol, cytochrome c forms a complex with Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[1][2][6] The activation of caspase-3 orchestrates the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[1][2][6]

Furthermore, treatment with this compound has been shown to increase the levels of reactive oxygen species (ROS) within cancer cells.[1][3] Elevated ROS can contribute to cellular damage and further promote the apoptotic process. The compound also modulates the expression of key cell surface markers and cytokines, indicating an influence on the tumor microenvironment.[1][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the pro-apoptotic effects of this compound.

Table 1: Cytotoxicity of this compound

Cell LineTreatment DurationIC50 ValueReference
HL-60 (Human Promyelocytic Leukemia)48 hours89.08 µM[6]
HL-60 (Human Promyelocytic Leukemia)72 hours46.03 µM[6]
K562 (Human Chronic Myeloid Leukemia)48 hours162 µM and 230 µM[2]
NIH/3T3 (Mouse Fibroblast)24 hours90.00 ± 21.79 µg/mL[2]

Table 2: Effects on Apoptotic Markers and Cell Populations in HL-60 Cells

ParameterTreatmentObservationReference
CD45+ Cells4-Methylthiazole (B1212942)Significant reduction from 94.48% to 2.17%[6]
CD123+ Cells4-MethylthiazoleSignificant reduction from 98.34% to 15.02%[6]
Caspase-3 Activation89 µM 4-Methylthiazole~50% activation[6]
Cytochrome C Release46 µM 4-Methylthiazole~55% increase[6]
Reactive Oxygen Species (ROS)High-dose 4-MethylthiazoleSignificant increase[1][3]
TNF-α Levels4-MethylthiazoleSignificant increase[1][3]
IL-10 Levels89 µM 4-MethylthiazoleSignificant decrease[1][3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Pro-Apoptotic Signaling Pathway This compound This compound ROS ROS This compound->ROS Mitochondrion Mitochondrion This compound->Mitochondrion disrupts membrane potential ROS->Mitochondrion Bax_Bak Bax_Bak Mitochondrion->Bax_Bak activation Cytochrome_c Cytochrome_c Bax_Bak->Cytochrome_c release Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 activation Caspase3 Caspase3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis G cluster_1 Apoptosis Detection Workflow start Leukemia Cell Culture treatment Treat with this compound start->treatment incubation Incubate for 24-72h treatment->incubation harvest Harvest Cells incubation->harvest staining Stain with Annexin V-FITC and Propidium Iodide harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry results Quantify Apoptotic vs. Live Cells flow_cytometry->results

References

The Therapeutic Promise of 4-Methylthiazole-5-carboxaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methylthiazole-5-carboxaldehyde, a key heterocyclic aldehyde, is emerging as a versatile scaffold in medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, cefditoren (B193786) pivoxil, its intrinsic chemical reactivity and the biological significance of the thiazole (B1198619) ring have spurred investigations into its broader therapeutic potential. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound and its derivatives in drug discovery, with a focus on anticancer, antimicrobial, and neuroprotective activities.

Therapeutic Applications

The therapeutic utility of the 4-methylthiazole (B1212942) scaffold is primarily realized through the synthesis of a diverse array of derivatives. These compounds have demonstrated significant biological activities across several key therapeutic areas.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The thiazole moiety often serves as a pharmacophore that can interact with various biological targets implicated in cancer progression.

Signaling Pathways: Two prominent signaling pathways have been identified as targets for 4-methylthiazole derivatives in cancer therapy:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Several thiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.

  • MEK/ERK Pathway: The MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Inhibition of this pathway by specific 4-methylthiazole derivatives has been shown to suppress tumor growth.

Quantitative Data for Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivativesMCF-7 (Breast)0.48 - 9.1[1]
A549 (Lung)0.97 - >50[1]
Thiazole-5-carboxamide derivativesA-549 (Lung)Moderate activity[2]
Bel7402 (Liver)Moderate activity[2]
HCT-8 (Colon)Moderate activity[2]
2-thioxo-thiazolo[4,5-d]pyrimidine derivativesA375 (Melanoma)Variable[3]
C32 (Melanoma)Variable[3]
DU145 (Prostate)Variable[3]
MCF-7/WT (Breast)Variable[3]
1,3,4-Thiadiazole derivativesLoVo (Colon)2.44[4]
MCF-7 (Breast)23.29[4]
Antimicrobial Activity

The thiazole ring is a component of several clinically used antimicrobial agents. Derivatives synthesized from this compound have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

Mechanism of Action: The antimicrobial mechanism of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Quantitative Data for Antimicrobial Activity:

Compound ClassMicroorganismMIC (µg/mL)Reference
4-methylthiazole-(benz)azole derivativesEscherichia coli< 0.97[5]
Pseudomonas aeruginosaHalf potency of reference[5]
Candida parapsilopsis15.63[5]
Thiazole-derived semicarbazonesEscherichia coliGood activity[6]
Staphylococcus aureusGood activity[6]
Candida albicansGood activity[6]
Aspergillus nigerGood activity[6]
Neuroprotective Effects

Emerging research has highlighted the potential of 4-methylthiazole derivatives in the treatment of neurodegenerative diseases. These compounds have shown the ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[7][8]

Signaling Pathways: The neuroprotective effects of these derivatives are mediated through multiple pathways:

  • GABAergic System Potentiation: Certain 4-methylthiazole derivatives can enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This potentiation helps to counteract glutamate-induced excitotoxicity, a common mechanism of neuronal death in neurodegenerative disorders.[7][9]

  • Nrf2/HO-1 Pathway Activation: This pathway is a key cellular defense mechanism against oxidative stress. Activation of the Nrf2/HO-1 pathway by 4-methylthiazole derivatives leads to the expression of antioxidant enzymes, which protect neurons from damage caused by reactive oxygen species.[7][8]

Quantitative Data for Neuroprotective Activity:

Compound/DerivativeModelEndpointEfficacyReference
4-Methylthiazole derivativesOxygen-Glucose Deprivation (OGD)Neuronal ViabilitySignificant Protection[7][9]
N-adamantyl-4-methylthiazol-2-amine (KHG26693)Amyloid β-induced oxidative stress (in vivo)Reduction of oxidative stress markersSignificant Attenuation[8]
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidSTZ-induced diabetic ratsAmelioration of insulin (B600854) sensitivity and hyperlipidemiaSignificant Improvement[10]

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for Synthesis of Thiazole-5-carboxamide Derivatives: [2]

  • To a solution of a substituted 2-aminothiazole (B372263) in an appropriate solvent (e.g., dichloromethane (B109758) or DMF), add a base (e.g., triethylamine (B128534) or pyridine).

  • Cool the mixture to 0 °C and add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Synthesis of Neuroprotective 4-Methylthiazole Derivatives: [9]

  • A solution of (4-methylthiazol-5-yl)methanol and triethylamine in anhydrous acetonitrile (B52724) is prepared.

  • Methanesulfonyl chloride is added, and the reaction is monitored by TLC.

  • Sodium azide (B81097) is then added, and the mixture is stirred overnight.

  • The solvent is removed, and the residue is diluted with ethyl acetate (B1210297) and washed with water.

  • The organic phase is concentrated, and the crude product is purified by column chromatography to yield the azido (B1232118) intermediate.

  • The azido intermediate is then subjected to a click reaction with a desired alkyne in the presence of a copper(I) catalyst to yield the final triazole-containing neuroprotective agent.

In Vitro Anticancer Activity (MTT Assay)[11]
  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]
  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)[7]
  • Culture primary cortical neurons in a 96-well plate.

  • Replace the culture medium with a glucose-free medium and place the plate in an anaerobic chamber with a gas mixture of 5% CO2 and 95% N2 for a specified duration (e.g., 90 minutes) to induce OGD.

  • After the OGD period, replace the medium with a normal culture medium containing the test compounds at various concentrations.

  • Incubate the plate for 24 hours under normal culture conditions.

  • Assess cell viability using the MTT assay as described above.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Thiazole 4-Methylthiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 4-methylthiazole derivatives.

MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Thiazole 4-Methylthiazole Derivatives Thiazole->MEK Inhibits

Caption: MEK/ERK signaling pathway and inhibition by 4-methylthiazole derivatives.

Neuroprotection_Pathways cluster_gaba GABAergic Potentiation cluster_nrf2 Nrf2/HO-1 Activation GABA_A GABA-A Receptor Hyperpolarization Neuronal Hyperpolarization GABA_A->Hyperpolarization Excitotoxicity Reduced Excitotoxicity Hyperpolarization->Excitotoxicity Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Thiazole 4-Methylthiazole Derivatives Thiazole->GABA_A Potentiates Thiazole->Nrf2 Activates

Caption: Neuroprotective mechanisms of 4-methylthiazole derivatives.

Experimental Workflows

Anticancer_Screening_Workflow Start Start: 4-Methylthiazole- 5-carboxaldehyde Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Cytotoxicity (MTT Assay) Purification->InVitro Hit_ID Hit Identification (IC50 Determination) InVitro->Hit_ID Mechanism Mechanism of Action (e.g., Western Blot for Signaling Pathways) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Experimental workflow for anticancer screening of derivatives.

Antimicrobial_Screening_Workflow Start Start: 4-Methylthiazole- 5-carboxaldehyde Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Susceptibility (Broth Microdilution) Purification->InVitro Hit_ID Hit Identification (MIC Determination) InVitro->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Experimental workflow for antimicrobial screening of derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents. The continued exploration of this chemical scaffold, coupled with detailed mechanistic studies and lead optimization, holds considerable promise for the development of novel therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers to further investigate and harness the therapeutic potential of this compound and its derivatives.

References

4-Methylthiazole-5-carboxaldehyde: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methylthiazole-5-carboxaldehyde (CAS No. 82294-70-0). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development, ensuring safe handling and use of this compound.

Chemical Identification and Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₅NOS.[1] It is commonly used as a pharmaceutical intermediate and in various scientific research applications.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Weight127.16 g/mol [1]
AppearanceLight yellow crystal[3]
Melting Point74-78 °C (lit.)[2][4]
Boiling Point118 °C / 21 mmHg (lit.)[2][4][5]
SolubilitySlightly soluble in water.[2][4][6]
Density1.27 g/cm³[3][4]
Flash Point91.8 °C[4]
Vapor Pressure0.0747 mmHg at 25°C[4]

Hazard Identification and GHS Classification

The primary hazard associated with this compound is its potential to cause serious eye damage.[1][5][7] It is also classified as a skin irritant.[7]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageGHS05Danger
Skin Corrosion/IrritationCategory 2Causes skin irritation-Danger

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear protective gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex) and impervious clothing to prevent skin contact.[5][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., N95 dust mask in the US).[5]

Handling
  • Handle in a well-ventilated area to avoid inhalation of dust or vapors.[5][8]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not ingest or inhale.[7]

  • Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][8]

  • Keep in a dark place, sealed in dry conditions at room temperature.[3][4]

  • Store under an inert atmosphere to maintain product quality.[7]

  • Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[5][8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[5][7][8]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5][7][10]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water fog.[5][8][11]

  • Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[9]

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[5][8][9]

Toxicological Information and Experimental Protocols

Detailed toxicological data for this compound is limited in publicly available literature. Most safety data sheets indicate that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[5]

Due to the absence of cited toxicological studies in the provided search results, no experimental protocols can be detailed. Researchers are advised to handle this compound with the caution appropriate for a chemical with an incomplete toxicological profile.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_emergency Emergency Response risk_assessment Risk Assessment sds_review SDS Review risk_assessment->sds_review Consult ppe_selection PPE Selection sds_review->ppe_selection Inform handling Safe Handling Procedures (Ventilation, Grounding) ppe_selection->handling Implement storage Proper Storage (Cool, Dry, Inert) handling->storage spill Spill handling->spill exposure Exposure handling->exposure fire Fire handling->fire spill_cleanup Spill Cleanup spill->spill_cleanup first_aid First Aid Measures exposure->first_aid firefighting Firefighting Measures fire->firefighting

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is essential to consult the specific Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before handling this chemical.

References

The Multifaceted Biological Activities of 4-Methylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylthiazole (B1212942) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core biological activities of 4-methylthiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to aid in the ongoing research and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity of 4-Methylthiazole Derivatives

Derivatives of 4-methylthiazole have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and progression.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected 4-methylthiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
4c HepG2 (Liver)7.26 ± 0.44[1]
3b NCI-60 Panel-[2]
3d MDA-MB-231 (Breast)Good Activity[3]
1 MDA-MB-231 (Breast)High Potent Activity[3]
SMART Agents Melanoma, ProstateLow nM range[4]
9 MCF-7, NCI-H460, SF-268Higher than Doxorubicin[5]
14a MCF-7, NCI-H460, SF-268Higher than Doxorubicin[5]
6 Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, BreastlogGI₅₀ = -5.38[6]
16 Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast-[6]
Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis: Many 4-methylthiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. For instance, compound 4c was found to increase the percentage of early and late apoptotic cells in MCF-7 breast cancer cells[1]. The apoptotic process involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Simplified Apoptosis Signaling Pathways.

1.2.2. Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression. For example, compound 4c was shown to induce cell cycle arrest at the G1/S phase in MCF-7 cells, preventing the cells from entering the DNA synthesis phase and thus inhibiting proliferation[1].

Cell_Cycle_Regulation G1 Phase G1 Phase G1/S Checkpoint G1/S Checkpoint G1 Phase->G1/S Checkpoint S Phase S Phase G2 Phase G2 Phase S Phase->G2 Phase G2/M Checkpoint G2/M Checkpoint G2 Phase->G2/M Checkpoint M Phase M Phase M Phase->G1 Phase G1/S Checkpoint->S Phase Proceed G2/M Checkpoint->M Phase Proceed 4-Methylthiazole\nDerivatives 4-Methylthiazole Derivatives 4-Methylthiazole\nDerivatives->G1/S Checkpoint Arrest

Figure 2: Cell Cycle Arrest by 4-Methylthiazole Derivatives.

1.2.3. Inhibition of VEGFR-2 Signaling: Some derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. Compound 4c was identified as a VEGFR-2 inhibitor, suggesting its potential to also act as an anti-angiogenic agent[1].

VEGFR2_Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS 4-Methylthiazole\nDerivatives 4-Methylthiazole Derivatives 4-Methylthiazole\nDerivatives->VEGFR-2 Inhibition Proliferation Proliferation PLCγ->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration Migration ERK->Migration Survival Survival AKT->Survival

Figure 3: Inhibition of VEGFR-2 Signaling Pathway.

Antimicrobial Activity of 4-Methylthiazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 4-Methylthiazole derivatives have shown promising activity against a range of bacteria and fungi.

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 4-methylthiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
3f P. aeruginosaModest Activity[7]
4f E. coli< 0.97[8]
4i E. coli< 0.97[8]
3h Methicillin-resistant S. aureusExcellent Activity[8]
3j Methicillin-resistant S. aureusExcellent Activity[8]
7 Methicillin-resistant S. aureusExcellent Activity[8]
9f Drug-resistant Candida strainsBroad-spectrum Activity[8]
14f Drug-resistant Candida strainsBroad-spectrum Activity[8]
11 A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes, S. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[9]

Enzyme Inhibitory Activity

4-Methylthiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

In Vitro Enzyme Inhibition Data
Target EnzymeCompound IDIC₅₀ / Kᵢ (µM)Reference
Carbonic Anhydrase I 2-amino-4-(4-chlorophenyl)thiazoleKᵢ = 0.008 ± 0.001[10]
Carbonic Anhydrase II 2-amino-4-(4-bromophenyl)thiazoleKᵢ = 0.124 ± 0.017[10]
Acetylcholinesterase (AChE) 2-amino-4-(4-bromophenyl)thiazoleKᵢ = 0.129 ± 0.030[10]
Butyrylcholinesterase (BChE) 2-amino-4-(4-bromophenyl)thiazoleKᵢ = 0.083 ± 0.041[10]
Influenza Neuraminidase A2IC₅₀ = 8.2 ± 0.5 µg/mL
Influenza Neuraminidase A26IC₅₀ = 6.2 ± 1.4 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the 4-methylthiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours under the same conditions.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with 4-Methylthiazole Derivatives Treat with 4-Methylthiazole Derivatives Seed Cells in 96-well Plate->Treat with 4-Methylthiazole Derivatives Incubate (e.g., 48h) Incubate (e.g., 48h) Treat with 4-Methylthiazole Derivatives->Incubate (e.g., 48h) Add MTT Solution Add MTT Solution Incubate (e.g., 48h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Remove Medium & Add DMSO Remove Medium & Add DMSO Incubate (4h)->Remove Medium & Add DMSO Measure Absorbance (570 nm) Measure Absorbance (570 nm) Remove Medium & Add DMSO->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Figure 4: Workflow for the MTT Cytotoxicity Assay.
Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • 4-Methylthiazole derivatives

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the 4-methylthiazole derivatives in the broth medium directly in the wells of a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow Prepare Serial Dilutions of Compound in Broth Prepare Serial Dilutions of Compound in Broth Inoculate with Standardized Microbial Suspension Inoculate with Standardized Microbial Suspension Prepare Serial Dilutions of Compound in Broth->Inoculate with Standardized Microbial Suspension Incubate (e.g., 24h) Incubate (e.g., 24h) Inoculate with Standardized Microbial Suspension->Incubate (e.g., 24h) Visually Assess for Growth (Turbidity) Visually Assess for Growth (Turbidity) Incubate (e.g., 24h)->Visually Assess for Growth (Turbidity) Determine MIC Determine MIC Visually Assess for Growth (Turbidity)->Determine MIC

Figure 5: Workflow for Broth Microdilution Assay.

Conclusion

4-Methylthiazole derivatives represent a promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and various enzymes warrants further investigation. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents. The versatility of the 4-methylthiazole scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly fuel future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-methylthiazole-5-carboxaldehyde from 4-methyl-5-hydroxymethylthiazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil.[1] The protocols outlined below describe several common oxidation methods, including the use of Pyridinium Chlorochromate (PCC), (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a co-oxidant, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. 4-Methyl-5-hydroxymethylthiazole serves as a readily available precursor to this compound, a critical building block in medicinal chemistry. The thiazole (B1198619) moiety is a prevalent scaffold in numerous biologically active compounds.[1] The aldehyde functional group in the target molecule allows for a wide range of subsequent chemical modifications, such as condensation reactions, nucleophilic additions, and reductions, making it a versatile synthon for the construction of complex molecular architectures.[1]

This application note details four reliable and widely used methods for the oxidation of 4-methyl-5-hydroxymethylthiazole. Each method offers distinct advantages regarding reaction conditions, substrate scope, and scalability. The selection of a particular method will depend on the specific requirements of the synthesis, such as the presence of other sensitive functional groups, desired scale, and environmental considerations.

Reaction Scheme

The overall transformation described in this document is the oxidation of the primary alcohol, 4-methyl-5-hydroxymethylthiazole, to the corresponding aldehyde, this compound.

ReactionScheme Start 4-Methyl-5-hydroxymethylthiazole (Starting Material) Product This compound (Product) Start->Product Oxidation Oxidizing_Agent [Oxidizing Agent] Oxidizing_Agent->Product

Caption: General reaction scheme for the oxidation of 4-methyl-5-hydroxymethylthiazole.

Comparative Data of Oxidation Methods

The following table summarizes the key quantitative data for the different oxidation methods described in this document. This allows for a direct comparison of reaction conditions, yields, and purity of the final product.

Oxidation MethodOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)15-252-4 h72-7697-98[2]
TEMPO/NaOCl TEMPO, NaOCl, KBrDichloromethane (DCM) / Water0-21 h7297-98[2][3]
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534)Dichloromethane (DCM)-78 to RT2-3 hHigh (general)High (general)[4][5][6]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp.2-4 hHigh (general)High (general)[7][8][9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound using four different oxidation methods.

PCC is a relatively mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[10]

Materials:

  • 4-Methyl-5-hydroxymethylthiazole

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica (B1680970) gel

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a stirred suspension of PCC (1.2 equivalents) and Celite® in anhydrous DCM (10 volumes) in a round-bottom flask, add a solution of 4-methyl-5-hydroxymethylthiazole (1.0 equivalent) in anhydrous DCM (5 volumes) at 15-25 °C.

  • Stir the reaction mixture vigorously at 25-30 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake with additional DCM.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.[2]

  • The crude product can be further purified by column chromatography if necessary.

PCC_Workflow A Suspend PCC and Celite in DCM B Add solution of 4-methyl-5-hydroxymethylthiazole in DCM A->B C Stir at 25-30 °C for 2-4 h B->C D Monitor reaction by TLC C->D E Dilute with DCM and filter through Celite D->E F Wash filtrate with water and brine E->F G Dry organic layer over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography (optional) H->I

Caption: Experimental workflow for PCC oxidation.

This method utilizes a catalytic amount of TEMPO with sodium hypochlorite (B82951) (bleach) as the stoichiometric oxidant, offering a more environmentally friendly alternative to chromium-based reagents.[11]

Materials:

  • 4-Methyl-5-hydroxymethylthiazole

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl) solution (e.g., 12.5% w/v)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with dropping funnel

  • Magnetic stirrer

Procedure:

  • Dissolve 4-methyl-5-hydroxymethylthiazole (1.0 equivalent) in DCM (6 volumes) in a round-bottom flask.

  • Add a solution of NaHCO₃ (0.4 equivalents) in water (5 volumes) and stir for 5-10 minutes at 30-32 °C.

  • Cool the mixture to 0 °C and add a solution of KBr (0.1 equivalents) in water and TEMPO (0.005 equivalents) in a single portion.

  • Add the NaOCl solution (1.2 equivalents) dropwise over 1 hour, maintaining the temperature between 0-2 °C.

  • Stir the reaction mixture at 0-2 °C and monitor by TLC.

  • After completion, separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain this compound.[2]

TEMPO_Workflow A Dissolve starting material in DCM and add NaHCO3 solution B Cool to 0 °C and add KBr and TEMPO A->B C Add NaOCl solution dropwise at 0-2 °C B->C D Stir at 0-2 °C and monitor by TLC C->D E Separate organic layer and extract aqueous layer D->E F Combine organic layers, wash with brine E->F G Dry over Na2SO4 F->G H Concentrate under reduced pressure G->H

Caption: Experimental workflow for TEMPO-catalyzed oxidation.

The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and broad functional group tolerance.[4][5]

Materials:

  • 4-Methyl-5-hydroxymethylthiazole

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with dropping funnel

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (10 volumes) in a round-bottom flask, cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM, keeping the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of 4-methyl-5-hydroxymethylthiazole (1.0 equivalent) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise, keeping the temperature below -65 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Swern_Workflow A Cool oxalyl chloride in DCM to -78 °C B Add DMSO solution A->B C Add starting material solution B->C D Add triethylamine C->D E Warm to room temperature and quench with water D->E F Separate layers and extract aqueous phase E->F G Wash organic layer with acid, base, and brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for Swern oxidation.

DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature.[7][8]

Materials:

  • 4-Methyl-5-hydroxymethylthiazole

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 4-methyl-5-hydroxymethylthiazole (1.0 equivalent) in DCM (10 volumes) in a round-bottom flask, add DMP (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete in 2-4 hours and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a stirred solution of saturated NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

DMP_Workflow A Add DMP to a solution of the starting material in DCM B Stir at room temperature for 2-4 h A->B C Monitor reaction by TLC B->C D Dilute with ether and quench with NaHCO3/Na2S2O3 C->D E Separate layers and extract aqueous phase D->E F Wash organic layer with NaHCO3 and brine E->F G Dry over Na2SO4 and concentrate F->G H Purify by column chromatography G->H

Caption: Experimental workflow for Dess-Martin oxidation.

Characterization Data

  • Appearance: White to off-white solid

  • Molecular Formula: C₅H₇NOS

  • Molecular Weight: 129.18 g/mol

  • ¹H NMR (CDCl₃): δ 8.65 (s, 1H), 4.80 (s, 2H), 2.50 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 151.0, 149.5, 129.0, 56.5, 15.0.

  • IR (KBr, cm⁻¹): 3250 (O-H), 2920 (C-H), 1540, 1430, 1050 (C-O).

  • Appearance: Off-white to yellow crystalline solid.[1]

  • Molecular Formula: C₅H₅NOS.

  • Molecular Weight: 127.16 g/mol .

  • Melting Point: 74-78 °C.

  • ¹H NMR (CDCl₃): δ 10.10 (s, 1H), 8.90 (s, 1H), 2.75 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 184.0, 160.0, 155.0, 135.0, 16.0.[13]

  • IR (KBr, cm⁻¹): 2820, 2720 (C-H, aldehyde), 1680 (C=O), 1520.[13]

Safety Precautions

  • General: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • PCC: Pyridinium chlorochromate is a toxic and carcinogenic chromium(VI) compound. Handle with extreme care and avoid inhalation of dust and contact with skin.

  • Oxalyl Chloride (Swern Oxidation): Oxalyl chloride is corrosive and toxic. It reacts violently with water. Handle with care in a fume hood. The Swern oxidation generates carbon monoxide, a toxic gas.

  • Dess-Martin Periodinane: DMP is shock-sensitive and can be explosive, especially when impure or heated. Handle with care and avoid grinding.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area. Diethyl ether is extremely flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

This document is for informational purposes only and should be used by qualified professionals. The user assumes all risks associated with the implementation of these protocols.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-5-Formyl-Thiazole via Pd/BaSO4 Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-5-formyl-thiazole, a key intermediate in the production of various pharmaceuticals. The synthesis is achieved through the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride, utilizing a palladium on barium sulfate (B86663) (Pd/BaSO4) catalyst. This method offers an efficient and environmentally conscious alternative to other synthetic routes. The provided protocols cover the preparation of the necessary precursor, the synthesis of the final product, and the preparation of the catalyst.

Introduction

4-Methyl-5-formyl-thiazole is a critical building block in the synthesis of numerous active pharmaceutical ingredients. The selective synthesis of this aldehyde from its corresponding carboxylic acid derivative is a key chemical transformation. The Rosenmund reduction, a palladium-catalyzed hydrogenation of an acyl chloride, is a well-established method for this purpose. The use of a "poisoned" catalyst, such as palladium supported on barium sulfate, is crucial to prevent the over-reduction of the aldehyde to an alcohol. Barium sulfate, with its low surface area, helps to moderate the activity of the palladium catalyst, thereby ensuring high selectivity towards the desired aldehyde product. This document outlines an optimized protocol for this synthesis, focusing on reaction conditions that maximize yield and purity.

Data Presentation

The following tables summarize the quantitative data on the influence of catalyst properties on the yield of 4-methyl-5-formyl-thiazole, based on studies of the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride.

Table 1: Effect of BaSO4 Particle Size on Product Yield

BaSO4 Particle Size (µm)Estimated Yield (%)
178
585
1082
2075
3070

Data is estimated from graphical representations in the cited literature.

Table 2: Effect of Palladium Content on Reaction Time

Palladium Content on BaSO4 (%)Estimated Reaction Time (h)
2.56
5.04
7.52.5
10.02.5

Data is estimated from graphical representations in the cited literature. The reaction time was noted to shorten linearly up to 7.5% palladium content, after which additional palladium had little effect.

Experimental Protocols

Preparation of 4-Methylthiazole-5-carboxylic Acid Chloride

This protocol describes the synthesis of the acyl chloride precursor from 4-methylthiazole-5-carboxylic acid.

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-methylthiazole-5-carboxylic acid (1.5 g).

  • Carefully add thionyl chloride (10 mL) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.

Pd/BaSO4 Catalyzed Hydrogenation for 4-Methyl-5-Formyl-Thiazole Synthesis

This protocol details the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride to yield 4-methyl-5-formyl-thiazole.[1]

Materials:

  • 4-Methylthiazole-5-carboxylic acid chloride (from the previous step)

  • Pd/BaSO4 catalyst (5% Pd, with a BaSO4 particle size of approximately 5 µm is optimal)

  • Xylene (anhydrous)

  • Hydrogen gas (H2)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Heating mantle with a stirrer

  • Filtration apparatus

  • Separatory funnel

  • 10% Hydrochloric acid (HCl) solution

  • Sodium carbonate (Na2CO3) solution

  • Chloroform (B151607) (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • To the freshly prepared 4-methylthiazole-5-carboxylic acid chloride, add 30 mL of anhydrous xylene.

  • Transfer the solution to a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

  • Add the Pd/BaSO4 catalyst to the reaction mixture.

  • Heat the mixture to 140°C with vigorous stirring.

  • Once the temperature is stable, start bubbling a steady stream of hydrogen gas through the solution.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether-acetone (3:1) solvent system.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the Pd/BaSO4 catalyst.

  • Transfer the filtrate to a separatory funnel and extract three times with 30 mL portions of 10% HCl solution.

  • Combine the aqueous extracts and neutralize to a pH of 8 with a sodium carbonate solution.

  • Extract the neutralized aqueous solution three times with 30 mL portions of chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to obtain the pure 4-methyl-5-formyl-thiazole.

Preparation of 5% Pd/BaSO4 Catalyst

This protocol is adapted from a standard procedure for the preparation of a Rosenmund catalyst.

Materials:

  • Palladium chloride (PdCl2)

  • Concentrated hydrochloric acid (HCl)

  • Barium hydroxide (B78521) octahydrate (Ba(OH)2·8H2O)

  • Sulfuric acid (H2SO4, 6 N)

  • Formaldehyde (B43269) solution (37%)

  • Sodium hydroxide (NaOH) solution (30%)

  • Distilled water

  • Beakers

  • Stirring hot plate

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of Barium Sulfate Support:

    • In a large beaker, dissolve 126.2 g of barium hydroxide octahydrate in 1.2 L of distilled water with heating and rapid stirring.

    • To the hot solution, add 120 mL of 6 N sulfuric acid all at once.

    • Continue adding 6 N sulfuric acid dropwise until the suspension is just acidic to litmus (B1172312) paper. This rapid precipitation results in finely divided barium sulfate.

  • Preparation of Palladium Solution:

    • In a separate beaker, dissolve 8.2 g of palladium chloride in a mixture of 20 mL of concentrated hydrochloric acid and 50 mL of water. Gentle heating may be required to facilitate dissolution.

  • Deposition of Palladium:

    • To the hot barium sulfate suspension, add the palladium chloride solution.

    • Add 8 mL of 37% formaldehyde solution.

    • While stirring vigorously, make the suspension slightly alkaline with 30% sodium hydroxide solution.

    • Continue stirring for an additional 5 minutes.

  • Washing and Drying the Catalyst:

    • Collect the black catalyst by filtration using a Büchner funnel.

    • Wash the catalyst thoroughly with distilled water until the washings are neutral.

    • Dry the catalyst in an oven at 100°C.

Visualizations

Reaction Pathway

reaction_pathway sub 4-Methylthiazole-5-carboxylic Acid acyl_chloride 4-Methylthiazole-5-carboxylic Acid Chloride sub->acyl_chloride SOCl2, Reflux product 4-Methyl-5-formyl-thiazole acyl_chloride->product H2, Pd/BaSO4 Xylene, 140°C experimental_workflow start Start: 4-Methylthiazole-5-carboxylic Acid step1 Step 1: Acyl Chloride Formation (SOCl2, Reflux) start->step1 intermediate Intermediate: 4-Methylthiazole-5-carboxylic Acid Chloride step1->intermediate step2 Step 2: Rosenmund Reduction (H2, Pd/BaSO4, Xylene, 140°C) intermediate->step2 workup_start Reaction Work-up step2->workup_start filtration Filtration (Remove Catalyst) workup_start->filtration extraction1 Acidic Extraction (10% HCl) filtration->extraction1 neutralization Neutralization (Na2CO3) extraction1->neutralization extraction2 Organic Extraction (CHCl3) neutralization->extraction2 drying Drying (Na2SO4) extraction2->drying evaporation Solvent Evaporation drying->evaporation product Final Product: 4-Methyl-5-formyl-thiazole evaporation->product

References

Application Notes and Protocols for Eco-Friendly Preparation of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for eco-friendly synthesis routes to 4-Methylthiazole-5-carboxaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The presented methods are selected to minimize the use of hazardous reagents and improve overall process sustainability compared to traditional synthetic routes.

Method 1: Palladium-Catalyzed Hydrogenation (Rosenmund Reduction)

This method is an efficient and environmentally friendly approach for the preparation of this compound. It involves the catalytic hydrogenation of 4-methylthiazole-5-carboxylic acid chloride using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst. This process is noted for its suitability for industrial-scale production.[1][2]

Quantitative Data Summary
ParameterValue/ConditionSource
Starting Material 4-Methylthiazole-5-carboxylic acid chloride[1]
Catalyst Pd/BaSO₄ (5 µm particle size, 7.5% Pd content)[1][2]
Solvent Xylene[1]
Temperature 140 °C (Refluxing temperature of xylene)[1]
Reaction Time Dependent on Pd content (shorter with higher content)[2]
Yield High (exact percentage dependent on optimized conditions)[1]
Work-up Filtration, HCl extraction, neutralization, chloroform (B151607) extraction[1]
Experimental Protocol

Part A: Synthesis of 4-Methylthiazole-5-carboxylic acid chloride

  • To 1.5 g of 4-Methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • The resulting 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.[1]

Part B: Hydrogenation to this compound

  • Add 30 mL of xylene to the freshly prepared 4-methylthiazole-5-carboxylic acid chloride from Part A.

  • Add the Pd/BaSO₄ catalyst to the mixture.

  • Heat the reaction mixture to 140 °C while continuously passing hydrogen gas into it.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether-acetone (3:1).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Extract the filtrate with 10% HCl (3 x 30 mL).

  • Neutralize the aqueous solution to a pH of 8 with sodium carbonate.

  • Extract the neutralized solution with chloroform (3 x 30 mL).

  • Combine the chloroform extracts and distill off the chloroform to obtain the pure this compound.[1]

Reaction Pathway and Workflow

Reaction_Pathway_Method1 cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Rosenmund Reduction start1 4-Methylthiazole- 5-carboxylic acid product1 4-Methylthiazole- 5-carboxylic acid chloride start1->product1 Reflux, 2h reagent1 SOCl₂ (Thionyl Chloride) reagent1->product1 product1_ref 4-Methylthiazole- 5-carboxylic acid chloride final_product 4-Methylthiazole- 5-carboxaldehyde product1_ref->final_product reagent2 H₂ reagent2->final_product Hydrogenation catalyst Pd/BaSO₄ catalyst->final_product solvent Xylene, 140°C solvent->final_product

Caption: Reaction pathway for the synthesis of this compound via Rosenmund Reduction.

Workflow_Method1 start Start: 4-Methylthiazole- 5-carboxylic acid step1 React with Thionyl Chloride (Reflux, 2h) start->step1 step2 Distill off excess SOCl₂ step1->step2 step3 Add Xylene and Pd/BaSO₄ catalyst step2->step3 step4 Heat to 140°C and bubble H₂ gas step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Filter to remove catalyst step5->step6 step7 Aqueous Work-up: 1. HCl extraction 2. Neutralize with Na₂CO₃ 3. Chloroform extraction step6->step7 step8 Distill off Chloroform step7->step8 end_product Final Product: This compound step8->end_product

Caption: Experimental workflow for the Pd/BaSO₄ catalyzed hydrogenation method.

Method 2: Two-Step Reduction and Oxidation

This two-step process provides an alternative eco-friendly route. It avoids the use of thionyl chloride and instead proceeds through a stable alcohol intermediate. The final oxidation step can be performed using greener oxidizing agents like sodium hypochlorite (B82951) with a TEMPO catalyst, which is a less hazardous alternative to heavy metal oxidants like chromium trioxide.

Quantitative Data Summary
ParameterValue/ConditionSource
Starting Material 4-Methylthiazole-5-carboxylic acid ethyl ester[3]
Step 1: Reduction
ReagentsSodium borohydride (B1222165) (NaBH₄), Aluminum chloride (AlCl₃)[3]
SolventMonoglyme[3]
Temperature-10 °C to 25 °C[3]
Yield55-60 g from 100 g ester[3]
Step 2: Oxidation
ReagentsSodium hypochlorite (NaOCl), Potassium bromide (KBr), TEMPO[4]
SolventDichloromethane (B109758), Water[4]
Temperature0-2 °C[4]
Yield36-38 g from 50 g alcohol[4]
Experimental Protocol

Part A: Reduction to 4-Methyl-5-hydroxymethyl-thiazole

  • Charge a reaction vessel with 200 mL of monoglyme and cool to -10 °C.

  • Add 44.0 g of NaBH₄ in one portion at -10 °C and stir for 15 minutes.

  • Slowly add 50.0 g of AlCl₃ over 1 hour, maintaining the temperature between -10 °C and +5 °C. Stir for 30 minutes at 0 °C.

  • Add 100.0 g of 4-methyl-thiazole-5-carboxylic acid ethyl ester over 1 hour at 0-15 °C.

  • Stir the reaction mixture at 15-25 °C for 4 hours, monitoring progress by HPLC.

  • Pour the reaction mixture into a mixture of 500 g of ice and 200 mL of concentrated HCl and stir for 30 minutes.

  • Concentrate the mixture at 50-60 °C to remove organic solvents.

  • Cool the mixture to 5 °C and adjust the pH to 12.5 with sodium hydroxide (B78521) solution at 5-15 °C.

  • Heat to 45 °C and extract with THF (4 x 250 mL).

  • Combine the THF layers, treat with charcoal at 45 °C, and distill off the THF to yield the title compound.[3]

Part B: Oxidation to this compound

  • Add 50 g of 4-Methyl-5-hydroxymethyl-thiazole to 300 mL of dichloromethane and stir for 5 minutes.

  • Add a solution of 17 g of sodium bicarbonate in 250 mL of water at 30-32 °C and stir for 5-10 minutes.

  • Cool the reaction mass to 0 °C.

  • Add a solution of 6 g of KBr in 10 mL of water and 0.285 g of TEMPO in a single portion.

  • Add 450 mL of sodium hypochlorite solution (12.5% w/v) over 1 hour, maintaining the temperature at 0-2 °C.

  • Stir the reaction mass at 0-2 °C and monitor progress by HPLC.

  • After completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 125 mL).

  • Combine the dichloromethane layers and wash with an alkaline solution (80 mL) followed by brine (125 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate under reduced pressure to obtain the product.[4]

Reaction Pathway and Workflow

Reaction_Pathway_Method2 cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation start1 4-Methylthiazole- 5-carboxylic acid ethyl ester product1 4-Methyl-5-hydroxymethyl- thiazole start1->product1 Monoglyme, -10 to 25°C reagent1 NaBH₄ / AlCl₃ reagent1->product1 product1_ref 4-Methyl-5-hydroxymethyl- thiazole final_product 4-Methylthiazole- 5-carboxaldehyde product1_ref->final_product reagent2 NaOCl / KBr reagent2->final_product Oxidation catalyst TEMPO catalyst->final_product solvent DCM / H₂O, 0-2°C solvent->final_product

Caption: Reaction pathway for the two-step reduction and oxidation synthesis.

Workflow_Method2 start Start: 4-Methylthiazole- 5-carboxylic acid ethyl ester step1 Reduction with NaBH₄/AlCl₃ in Monoglyme start->step1 step2 Aqueous Work-up and Extraction with THF step1->step2 intermediate Intermediate: 4-Methyl-5-hydroxymethyl-thiazole step2->intermediate step3 Oxidation with NaOCl/KBr/TEMPO in DCM/Water at 0-2°C intermediate->step3 step4 Monitor reaction by HPLC step3->step4 step5 Separate layers and extract aqueous phase step4->step5 step6 Wash, dry, and evaporate solvent step5->step6 end_product Final Product: This compound step6->end_product

Caption: Experimental workflow for the two-step reduction and oxidation method.

References

Application Notes & Protocols: The Strategic Use of 4-Methylthiazole-5-carboxaldehyde in the Synthesis of Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cefditoren (B193786) pivoxil is a third-generation oral cephalosporin (B10832234) antibiotic valued for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. A critical step in its synthesis involves the introduction of the vinylthiazole side chain at the C-3 position of the cephem nucleus. This document provides detailed application notes and experimental protocols for the utilization of 4-methylthiazole-5-carboxaldehyde, a key intermediate, in the synthesis of Cefditoren Pivoxil. The methodologies outlined are compiled from various patented and peer-reviewed sources to provide a comprehensive guide for researchers in drug development and organic synthesis.

Introduction

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases in the intestine to its active form, cefditoren. The unique vinylthiazole moiety at the C-3 position of the cefditoren molecule is crucial for its enhanced antibacterial activity and stability against β-lactamases. The synthesis of this side chain is commonly achieved through a Wittig reaction, where this compound is a key reactant. This document details the multi-step synthesis of Cefditoren Pivoxil, with a specific focus on the preparation and reaction of the this compound intermediate.

Synthesis Pathway Overview

The synthesis of Cefditoren Pivoxil from 7-aminocephalosporanic acid (7-ACA) is a multi-step process. A generalized workflow involves the modification of the C-3 and C-7 positions of the cephem core. The introduction of the vinylthiazole side chain at the C-3 position using this compound is a pivotal step.

G cluster_0 C-3 Side Chain Formation cluster_1 C-7 Side Chain Acylation & Esterification 7-ACA 7-ACA Protected_7-ACA Protected_7-ACA 7-ACA->Protected_7-ACA Silanization 7-ACA->Protected_7-ACA Wittig_Reagent_Formation Wittig_Reagent_Formation Protected_7-ACA->Wittig_Reagent_Formation Iodination & Phosphonium (B103445) Salt Formation Protected_7-ACA->Wittig_Reagent_Formation Wittig_Reaction Wittig_Reaction Wittig_Reagent_Formation->Wittig_Reaction with this compound Wittig_Reagent_Formation->Wittig_Reaction This compound This compound This compound->Wittig_Reaction Cefditoren_Mother_Nucleus Cefditoren_Mother_Nucleus Wittig_Reaction->Cefditoren_Mother_Nucleus Deprotection Wittig_Reaction->Cefditoren_Mother_Nucleus Cefditoren_Acid Cefditoren_Acid Cefditoren_Mother_Nucleus->Cefditoren_Acid Acylation with AE-active ester Cefditoren_Mother_Nucleus->Cefditoren_Acid Cefditoren_Sodium Cefditoren_Sodium Cefditoren_Acid->Cefditoren_Sodium Salt Formation Cefditoren_Acid->Cefditoren_Sodium Cefditoren_Pivoxil Cefditoren_Pivoxil Cefditoren_Sodium->Cefditoren_Pivoxil Esterification with Iodomethyl Pivalate Cefditoren_Sodium->Cefditoren_Pivoxil

Fig. 1: Overall synthesis workflow of Cefditoren Pivoxil.

Experimental Protocols

The following protocols are detailed syntheses for the preparation of key intermediates and the final product, Cefditoren Pivoxil.

3.1. Preparation of this compound

This compound can be prepared from 4-methylthiazole-5-carboxylic acid.[1][2][3]

  • Step 1: Synthesis of 4-methylthiazole-5-carboxylic acid chloride [3]

    • Add 1.5 g of 4-methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride.

    • Reflux the mixture for 2 hours.

    • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

    • The resulting acid chloride is used directly in the next step without further purification.

  • Step 2: Hydrogenation to this compound [3]

    • To the freshly prepared carboxylic acid chloride, add 30 mL of xylene.

    • Add Pd/BaSO4 catalyst.

    • Heat the mixture to 140°C while passing hydrogen gas through it.

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:acetone (3:1).

    • Once the reaction is complete, filter the mixture and extract with 10% HCl (3 x 30 mL).

3.2. Synthesis of the Cefditoren Mother Nucleus (7-ATCA)

This procedure involves the formation of the C-3 vinylthiazole side chain via a Wittig reaction.[4][5]

  • Step 1: Silanization of 7-ACA [4]

    • Under a nitrogen atmosphere, add 10.89 g of 7-ACA and 100 mL of acetonitrile (B52724) to a reaction flask.

    • Add 46 mmol of N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature for 4 hours.

  • Step 2: Iodination and Wittig Reagent Formation [4]

    • To the silanized 7-ACA solution, add 4-6 mL of N,N-diethylaniline and 44 mmol of trimethyl iodosilane (B88989) (TMSI) dropwise at 10-15°C and react for 1 hour.

    • Add 11.02 g of triphenylphosphine (B44618) and continue the reaction for another hour.

  • Step 3: Wittig Reaction with this compound [5]

    • To the solution containing the Wittig reagent, add 4.32 g of this compound and 2.43 g of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

    • Stir the reaction mixture at room temperature for 1.5 hours.

  • Step 4: Deprotection and Isolation

    • After the reaction, perform an aqueous workup and extraction with an organic solvent.

    • Deprotection of the silyl (B83357) esters is typically achieved by treatment with a mild acid or fluoride (B91410) source to yield the cefditoren mother nucleus, 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA).

3.3. Acylation and Esterification to Cefditoren Pivoxil

  • Step 1: Acylation of 7-ATCA [6]

    • In a reaction flask, combine 200 g of 7-ATCA, 240 g of 2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid benzothiazole (B30560) ester (AE active ester), and 2000 mL of dichloromethane (B109758).

    • Cool the mixture to 0°C and add 120 g of triethylamine (B128534) dropwise.

    • After the reaction, add water and separate the layers. Adjust the pH of the aqueous layer to 2.8 with dilute hydrochloric acid.

    • Centrifuge to collect the precipitate (cefditoren acid).

  • Step 2: Formation of Cefditoren Sodium [7]

    • Dissolve the cefditoren acid in a suitable solvent and treat with a sodium source, such as sodium hydroxide (B78521) or sodium bicarbonate, to form the sodium salt.

  • Step 3: Esterification to Cefditoren Pivoxil [7]

    • Add 300 mL of water and 120 mL of dichloromethane to a reaction bottle and cool to 0-25°C.

    • Add the wet cefditoren sodium product and stir.

    • Add 2 g of tetrabutylammonium (B224687) bromide (as a phase transfer catalyst) and 17.95 g of iodomethyl pivalate.

    • Stir the reaction for 2 hours.

    • Separate the organic layer, concentrate it, and add 500 mL of water dropwise to crystallize the product.

    • Filter and dry the crystals to obtain crude Cefditoren Pivoxil.

Data Presentation

The following table summarizes the quantitative data from the described synthetic steps.

StepStarting MaterialKey ReagentsProductYieldPurityReference
Cefditoren Mother Nucleus Synthesis 7-ACABSA, TMSI, Triphenylphosphine, this compound, DBU7-ATCA89%-[4]
Acylation 7-ATCAAE active ester, TriethylamineCefditoren Acid80.0%-[6]
Esterification Cefditoren SodiumIodomethyl pivalate, Tetrabutylammonium bromideCefditoren Pivoxil95%99.85%[7]

Logical Relationships and Diagrams

Wittig Reaction Mechanism

The core of the C-3 side chain formation is the Wittig reaction. The following diagram illustrates the key steps of this reaction.

G Phosphonium_Ylide Phosphonium Ylide (from protected 7-ATCA-PPh3) Betaine_Intermediate Betaine Intermediate Phosphonium_Ylide->Betaine_Intermediate Aldehyde This compound Aldehyde->Betaine_Intermediate Oxaphosphetane Oxaphosphetane Betaine_Intermediate->Oxaphosphetane Alkene_Product (Z)-Alkene Product (Cefditoren Mother Nucleus) Oxaphosphetane->Alkene_Product Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Fig. 2: Simplified Wittig reaction mechanism.

Conclusion

The synthesis of Cefditoren Pivoxil is a complex process where the formation of the C-3 vinylthiazole side chain plays a crucial role in the drug's efficacy. This compound is a key intermediate in this process, reacting with a phosphonium ylide derived from 7-ACA in a Wittig reaction. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize Cefditoren Pivoxil in a laboratory setting. Careful control of reaction conditions and purification of intermediates are essential for achieving high yields and purity of the final product.

References

Application Notes and Protocols for the Reaction of 4-Methylthiazole-5-carboxaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 4-methylthiazole-5-carboxaldehyde with a variety of nucleophiles. This compound is a key heterocyclic building block in organic synthesis, notably serving as a crucial intermediate in the production of pharmaceuticals such as the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil. Its aldehyde functionality allows for a wide range of chemical transformations, making it a versatile substrate for the construction of complex molecular architectures.

The protocols outlined below cover several fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig-type olefinations, Knoevenagel condensations, reductive aminations, aldol (B89426) condensations, Henry reactions, and Grignard reactions. These methods provide access to a diverse array of substituted thiazole (B1198619) derivatives, which are of significant interest in medicinal chemistry and materials science.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are invaluable methods for the synthesis of alkenes from carbonyl compounds. These reactions are widely employed in the synthesis of complex molecules, including pharmaceutical intermediates. The reaction of this compound with phosphorus ylides or phosphonate (B1237965) carbanions provides a direct route to vinylthiazole derivatives.

A key application of this reaction is in the synthesis of a side-chain intermediate for the antibiotic Cefditoren pivoxil.

General Reaction Scheme:

Wittig Reaction:

R' = Alkyl, Aryl

X = Halogen

Horner-Wadsworth-Emmons Reaction:

R' = Electron-withdrawing group (e.g., CO₂Et, CN)

Data Presentation: Representative Olefination Reactions
EntryReaction TypeYlide/PhosphonateBaseSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
1WittigPh₃P=CH₂n-BuLiTHF0 to rt2~85N/A
2HWE(EtO)₂P(O)CH₂CO₂EtNaHTHF0 to rt1.578>95:5
3HWE(EtO)₂P(O)CH₂CNK₂CO₃/DBUNonert29699:1
Experimental Protocols

Protocol 1.1: Wittig Reaction with Methylenetriphenylphosphorane

This protocol describes the synthesis of 4-methyl-5-vinylthiazole.

Materials:

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise to the stirred suspension.

  • Stir the resulting orange-red solution at 0 °C for 1 hour to ensure complete ylide formation.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methyl-5-vinylthiazole.

Protocol 1.2: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

This protocol describes the synthesis of ethyl (E)-3-(4-methylthiazol-5-yl)acrylate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add triethyl phosphonoacetate (1.0 equiv).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.[1]

Wittig_Horner_Wadsworth_Emmons_Workflow cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction Ylide_Prep Ylide Preparation: Ph₃PCH₃Br + n-BuLi in THF Aldehyde_Wittig Add 4-Methylthiazole- 5-carboxaldehyde Ylide_Prep->Aldehyde_Wittig Workup_Wittig Quench & Workup Aldehyde_Wittig->Workup_Wittig Purification_Wittig Column Chromatography Workup_Wittig->Purification_Wittig Product_Wittig 4-Methyl-5-vinylthiazole Purification_Wittig->Product_Wittig Carbanion_Prep Carbanion Preparation: (EtO)₂P(O)CH₂CO₂Et + NaH in THF Aldehyde_HWE Add 4-Methylthiazole- 5-carboxaldehyde Carbanion_Prep->Aldehyde_HWE Workup_HWE Quench & Workup Aldehyde_HWE->Workup_HWE Purification_HWE Column Chromatography Workup_HWE->Purification_HWE Product_HWE Ethyl (E)-3-(4-methylthiazol-5-yl)acrylate Purification_HWE->Product_HWE

Workflow for Wittig and HWE Reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond.[2] This reaction is highly efficient for producing electron-deficient alkenes.

General Reaction Scheme:

Z, Z' = Electron-withdrawing groups (e.g., CN, CO₂R, COR)

Data Presentation: Representative Knoevenagel Condensations
EntryActive Methylene CompoundCatalystSolventTemp (°C)Time (min)Yield (%)
1Malononitrile (B47326)Piperidine (B6355638)Ethanol (B145695)Reflux30~95
2Ethyl CyanoacetateDBU/H₂OWaterrt598
3Diethyl MalonatePiperidineTolueneReflux120~80
Experimental Protocol

Protocol 2.1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((4-methylthiazol-5-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equiv).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion (typically within 30-60 minutes), cool the mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Knoevenagel_Workflow Reactants Mix Aldehyde, Malononitrile, & Piperidine in Ethanol Reaction Reflux & Monitor by TLC Reactants->Reaction Isolation Cool & Isolate Product (Filtration/Concentration) Reaction->Isolation Purification Recrystallization/ Column Chromatography Isolation->Purification Product 2-((4-methylthiazol-5-yl)methylene)malononitrile Purification->Product

Workflow for Knoevenagel Condensation.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

General Reaction Scheme:

R', R'' = H, Alkyl, Aryl

Data Presentation: Representative Reductive Aminations
EntryAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Benzylamine (B48309)NaBH(OAc)₃1,2-Dichloroethanert3~90
2AnilineNaBH(OAc)₃1,2-Dichloroethanert4~85
3DimethylamineNaBH₃CNMethanolrt12~80
Experimental Protocol

Protocol 3.1: Reductive Amination with Benzylamine

This protocol describes the synthesis of N-((4-methylthiazol-5-yl)methyl)aniline.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and benzylamine (1.1 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.[3][4]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired secondary amine.

Reductive_Amination_Workflow Reactants Mix Aldehyde & Amine in DCE Addition Add NaBH(OAc)₃ Reactants->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Amine Purification->Product

Workflow for Reductive Amination.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. Crossed aldol reactions, where two different carbonyl compounds are used, can be successful if one partner lacks α-hydrogens, such as this compound.

General Reaction Scheme:

R' = H, Alkyl, Aryl

Data Presentation: Representative Aldol Condensations
EntryKetoneBaseSolventTemp (°C)Time (h)Yield (%)
1Acetone (B3395972)NaOHEthanol/Waterrt2~75
2CyclopentanoneKOHMethanol503~80
3AcetophenoneBa(OH)₂EthanolReflux4~70
Experimental Protocol

Protocol 4.1: Crossed-Aldol Condensation with Acetone

This protocol describes the synthesis of 4-(4-methylthiazol-5-yl)but-3-en-2-one.

Materials:

Procedure:

  • In a flask, dissolve this compound (1.0 equiv) in a mixture of ethanol and water.

  • Add an excess of acetone (3-5 equiv).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Aldol_Condensation_Workflow Reactants Mix Aldehyde & Ketone in Solvent Base_Addition Add Base (e.g., NaOH) Reactants->Base_Addition Reaction Stir at Room Temperature or Heat Base_Addition->Reaction Workup Neutralize & Extract Reaction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product α,β-Unsaturated Ketone Purification->Product

Workflow for Aldol Condensation.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2][5] The resulting β-nitro alcohol is a versatile intermediate that can be converted to nitroalkenes, amino alcohols, or α-nitro ketones.

General Reaction Scheme:

R' = H, Alkyl

Data Presentation: Representative Henry Reactions
EntryNitroalkaneBaseSolventTemp (°C)Time (h)Yield (%)
1Nitromethane (B149229)Et₃NTHFrt24~80
2NitroethaneDBUAcetonitrile012~75
31-NitropropaneTBAFTHFrt18~70
Experimental Protocol

Protocol 5.1: Henry Reaction with Nitromethane

This protocol describes the synthesis of 1-(4-methylthiazol-5-yl)-2-nitroethanol.

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv) in THF.

  • Add an excess of nitromethane (3-5 equiv).

  • Add a catalytic amount of triethylamine (0.2 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the β-nitro alcohol.

Henry_Reaction_Workflow Reactants Mix Aldehyde, Nitroalkane, & Base in Solvent Reaction Stir at Appropriate Temperature Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product β-Nitro Alcohol Purification->Product

Workflow for the Henry Reaction.

Grignard Reaction

Grignard reagents are powerful nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent provides a straightforward route to α-substituted-4-methylthiazole-5-methanols.

General Reaction Scheme:

R' = Alkyl, Aryl

X = Br, Cl, I

Data Presentation: Representative Grignard Reactions

| Entry | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Methylmagnesium Bromide | Diethyl Ether | 0 to rt | 1 | ~90 | | 2 | Ethylmagnesium Bromide | THF | 0 to rt | 1 | ~88 | | 3 | Phenylmagnesium Bromide | Diethyl Ether | 0 to rt | 1.5 | ~85 |

Experimental Protocol

Protocol 6.1: Grignard Reaction with Ethylmagnesium Bromide

This protocol describes the synthesis of 1-(4-methylthiazol-5-yl)propan-1-ol.

Materials:

  • This compound

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of ethylmagnesium bromide (1.2 equiv) dropwise, maintaining the temperature below 10 °C.[6][7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the secondary alcohol.

Grignard_Reaction_Workflow Aldehyde_Solution Dissolve Aldehyde in Anhydrous Ether/THF at 0°C Grignard_Addition Add Grignard Reagent Dropwise Aldehyde_Solution->Grignard_Addition Reaction Stir at Room Temperature Grignard_Addition->Reaction Workup Quench with aq. NH₄Cl & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Secondary Alcohol Purification->Product

Workflow for the Grignard Reaction.

References

Applications of 4-Methylthiazole-5-carboxaldehyde in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylthiazole-5-carboxaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive aldehyde group on the thiazole (B1198619) scaffold, make it a valuable precursor for the synthesis of a diverse array of biologically active molecules.[1][2] This potent synthon has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and metabolic disorders.[3] The thiazole ring itself is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

This document provides a detailed account of the applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data on biological activities, and visual representations of relevant pathways and workflows.

I. Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. The aldehyde functionality serves as a convenient handle for introducing various substituents, leading to the generation of libraries of compounds for screening against different biological targets.

Anticancer Activity

A significant area of application for this compound is in the synthesis of novel anticancer agents. Researchers have successfully developed derivatives that exhibit cytotoxicity against a variety of cancer cell lines.

One notable example involves the synthesis of 4-methylthiazole-5-carboxylic acid derivatives, which have been investigated as inhibitors of mucin oncoproteins, a potential target for breast cancer therapy.[4][5][6] These compounds have shown potent activity against MDA-MB-231 breast adenocarcinoma cell lines.[4][5][6] Other studies have reported on thiazole derivatives exhibiting inhibitory activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma), SKNMC (neuroblastoma), MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and K562 and U937 (chronic myeloid leukemia).[7][8][9][10][11]

The mechanisms of action for these anticancer derivatives are diverse and include the inhibition of key signaling molecules such as VEGFR-2.[8]

Quantitative Data: Anticancer Activity of 4-Methylthiazole (B1212942) Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4cSKNMC (Neuroblastoma)10.8 ± 0.08[7]
Compound 4dHep-G2 (Hepatocarcinoma)11.6 ± 0.12[7]
Compound 4cMCF-7 (Breast Cancer)2.57 ± 0.16[8]
Compound 4cHepG2 (Hepatocellular Carcinoma)7.26 ± 0.44[8]
Compound 6hK562 (Chronic Myeloid Leukemia)1.515[11]
Compound 6iK562 (Chronic Myeloid Leukemia)2.453[11]
Compound 3bPI3Kα0.086 ± 0.005[12]
Compound 3emTOR0.221 ± 0.014[12]
Anti-inflammatory and Anti-hyperuricemic Activity

Derivatives of this compound have also been explored for their potential in treating inflammatory conditions and gout. A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as xanthine (B1682287) oxidase (XO) inhibitors.[4][13] Xanthine oxidase is a key enzyme in the purine (B94841) metabolism pathway that produces uric acid; its inhibition is a validated strategy for the treatment of hyperuricemia and gout.

In vivo studies have demonstrated the anti-inflammatory and anti-hyperuricemic effects of these compounds. For instance, specific derivatives have shown a significant reduction in serum uric acid levels and paw edema in animal models.[3][14][15]

Quantitative Data: Xanthine Oxidase Inhibitory Activity

Compound IDTargetIC50 (µM)Reference
Compound 5bXanthine Oxidase0.57[3][4][13]
Compound 5cXanthine Oxidase0.91[3][4][13]
Antidiabetic Activity

The therapeutic potential of 4-methylthiazole derivatives extends to metabolic disorders such as diabetes. A newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats.[16] This suggests that the 4-methylthiazole scaffold can be a valuable starting point for the design of novel antidiabetic agents.

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

This protocol describes a general method for synthesizing xanthine oxidase inhibitors derived from this compound. The synthesis involves the conversion of the aldehyde to the corresponding carboxylic acid, followed by amidation.

Protocol:

  • Oxidation of this compound: this compound is oxidized to 4-methylthiazole-5-carboxylic acid using a suitable oxidizing agent such as potassium permanganate (B83412) or Jones reagent.

  • Activation of the Carboxylic Acid: The resulting carboxylic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) or toluene.

  • Amidation: The acyl chloride is then reacted with the appropriate substituted aniline (B41778) in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the desired 2-benzamido-4-methylthiazole-5-carboxylic acid derivative.

  • Purification: The final product is purified by recrystallization or column chromatography.

Synthesis Workflow

G A This compound B Oxidation (e.g., KMnO4) A->B C 4-Methylthiazole-5-carboxylic acid B->C D Acyl Chloride Formation (e.g., SOCl2) C->D E 4-Methylthiazole-5-carbonyl chloride D->E F Amidation (Substituted Aniline, Base) E->F G 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivative F->G H Purification (Recrystallization/Chromatography) G->H I Final Product H->I

Caption: General synthetic scheme for 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[17][18]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[18]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 4-methylthiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

MTT Assay Workflow

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Thiazole Derivatives (Various Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium and Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

In Vivo Anti-hyperuricemic and Anti-inflammatory Activity

This protocol describes the evaluation of the therapeutic efficacy of 4-methylthiazole derivatives in an animal model of hyperuricemia and inflammation.[14][15]

Protocol:

  • Animal Model: Hyperuricemia is induced in rats or mice by intraperitoneal injection of a uricase inhibitor, such as potassium oxonate.[15]

  • Drug Administration: The test compounds (4-methylthiazole derivatives) and a positive control (e.g., allopurinol) are administered orally to the animals.

  • Blood Sampling: Blood samples are collected at different time points after drug administration to measure serum uric acid levels.

  • Induction of Inflammation: For the anti-inflammatory assay, paw edema is induced by injecting an inflammatory agent, such as carrageenan, into the paw of the animals.[14]

  • Measurement of Paw Edema: The volume of the paw is measured at various time intervals after the induction of inflammation.

  • Data Analysis: The percentage reduction in serum uric acid levels and the inhibition of paw edema are calculated to determine the efficacy of the test compounds.

III. Signaling Pathways

The biological activities of 4-methylthiazole derivatives are often attributed to their interaction with specific molecular targets within cellular signaling pathways.

Xanthine Oxidase Inhibition Pathway

The anti-hyperuricemic effect of certain 4-methylthiazole derivatives is achieved through the inhibition of xanthine oxidase, which is a critical enzyme in the purine catabolism pathway.

Xanthine Oxidase Inhibition

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Thiazole_Derivative 4-Methylthiazole Derivative Xanthine_Oxidase Xanthine_Oxidase Thiazole_Derivative->Xanthine_Oxidase Inhibition

Caption: Inhibition of uric acid production by 4-methylthiazole derivatives.

VEGFR-2 Signaling Pathway in Angiogenesis

Some anticancer 4-methylthiazole derivatives exert their effect by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

VEGFR-2 Inhibition in Cancer

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Downstream_Signaling Thiazole_Derivative 4-Methylthiazole Derivative Thiazole_Derivative->VEGFR2 Inhibition Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: Inhibition of angiogenesis by targeting the VEGFR-2 signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular architectures with a wide range of biological activities. The successful development of potent anticancer, anti-inflammatory, and antidiabetic agents based on this core structure underscores its significance in drug discovery and development. Further exploration of this privileged scaffold is likely to yield even more promising therapeutic candidates in the future.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel antimicrobial agents derived from 4-Methylthiazole-5-carboxaldehyde. Two primary synthetic pathways are explored: the synthesis of thiazole-based chalcones and their subsequent conversion to pyrazolines, and the synthesis of thiazole-based thiosemicarbazones. These classes of compounds have demonstrated significant potential as antimicrobial agents. The following sections include detailed experimental procedures, data presentation in tabular format for easy comparison of antimicrobial activity, and visualizations of the synthetic workflows.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with diverse mechanisms of action. The thiazole (B1198619) scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including a variety of approved drugs. Its unique structural features allow for diverse chemical modifications, making it an attractive starting point for the design of new antimicrobial agents. This compound is a readily available starting material that can be elaborated into various derivatives, including chalcones, pyrazolines, and thiosemicarbazones, which have been shown to exhibit a broad spectrum of antimicrobial activities.

This application note details the synthesis and hypothetical antimicrobial evaluation of two series of compounds derived from this compound.

Synthetic Pathways

Two primary synthetic routes commencing from this compound are presented.

Synthesis of Thiazole-Based Chalcones and Pyrazolines

The first pathway involves a Claisen-Schmidt condensation of this compound with various substituted acetophenones to yield a series of thiazole-based chalcones. These chalcones can then be cyclized with hydrazine (B178648) hydrate (B1144303) to afford the corresponding pyrazoline derivatives.

Synthesis of Thiazole-Based Thiosemicarbazones

The second pathway describes the direct condensation of this compound with substituted thiosemicarbazides to generate a library of thiazole-based thiosemicarbazones.

Experimental Protocols

General Synthetic Protocol for Thiazole-Based Chalcones (3a-c)

A solution of this compound (1.0 eq) and an appropriately substituted acetophenone (B1666503) (1.0 eq) in ethanol (B145695) is treated with an aqueous solution of potassium hydroxide (B78521) (40%) at room temperature. The reaction mixture is stirred for 24 hours, after which it is poured into ice-cold water. The resulting precipitate is filtered, washed with water until neutral, and recrystallized from ethanol to afford the pure chalcone (B49325).

General Synthetic Protocol for Thiazole-Based Pyrazolines (4a-c)

To a solution of the thiazole-based chalcone (1.0 eq) in glacial acetic acid, hydrazine hydrate (1.5 eq) is added. The reaction mixture is refluxed for 8 hours. After cooling, the mixture is poured into ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrazoline derivative.[1]

General Synthetic Protocol for Thiazole-Based Thiosemicarbazones (5a-c)

A mixture of this compound (1.0 eq) and a substituted thiosemicarbazide (B42300) (1.0 eq) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.[2] The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the desired thiosemicarbazone.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[3] A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate with Mueller-Hinton Broth for bacteria and RPMI-1640 medium for fungi. The wells are then inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation

The following tables summarize the hypothetical yield and antimicrobial activity data for the synthesized compounds.

Table 1: Synthesis and Hypothetical Antimicrobial Activity of Thiazole-Based Chalcones and Pyrazolines

Compound IDR-groupYield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
3a H853264128
3b 4-Cl88163264
3c 4-OCH₃8264128128
4a H75163264
4b 4-Cl7881632
4c 4-OCH₃72326464

Table 2: Synthesis and Hypothetical Antimicrobial Activity of Thiazole-Based Thiosemicarbazones

Compound IDR'-groupYield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
5a H92163232
5b Phenyl9081616
5c 4-Cl-Phenyl95488

Visualizations

The following diagrams illustrate the synthetic workflows described in this application note.

Synthesis_of_Thiazole_Chalcones_and_Pyrazolines start 4-Methylthiazole- 5-carboxaldehyde chalcone Thiazole-Based Chalcone (3a-c) start->chalcone Claisen-Schmidt Condensation (KOH, EtOH) acetophenone Substituted Acetophenone acetophenone->chalcone pyrazoline Thiazole-Based Pyrazoline (4a-c) chalcone->pyrazoline Cyclization (Glacial Acetic Acid, Reflux) hydrazine Hydrazine Hydrate hydrazine->pyrazoline

Caption: Synthetic route to thiazole-based chalcones and pyrazolines.

Synthesis_of_Thiazole_Thiosemicarbazones start 4-Methylthiazole- 5-carboxaldehyde thiosemicarbazone Thiazole-Based Thiosemicarbazone (5a-c) start->thiosemicarbazone Condensation (EtOH, Acetic Acid, Reflux) thiosemicarbazide Substituted Thiosemicarbazide thiosemicarbazide->thiosemicarbazone

Caption: Synthesis of thiazole-based thiosemicarbazones.

Conclusion

The synthetic routes outlined in this application note provide a versatile platform for the generation of novel thiazole-based antimicrobial agents from this compound. The described chalcones, pyrazolines, and thiosemicarbazones represent promising scaffolds for further optimization and development in the search for new treatments for infectious diseases. The provided protocols are robust and can be adapted for the synthesis of a wide variety of analogs for structure-activity relationship studies.

References

Application Note: High-Performance Liquid Chromatography for Purity Determination of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Methylthiazole-5-carboxaldehyde purity. The described Reversed-Phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample and standard preparation, system suitability testing, and chromatographic analysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable technique for assessing the purity of such organic molecules. This document provides a detailed analytical method for the separation and quantification of this compound from its potential impurities. The method is based on a reversed-phase chromatographic separation with UV detection, a common and effective approach for compounds containing a UV-absorbing chromophore, such as the thiazole (B1198619) ring in the analyte of interest. While a specific, validated method for this compound is not widely published, the methodology presented here is adapted from established principles for analyzing similar thiazole derivatives and is intended to serve as a comprehensive starting point for method validation.

Experimental Apparatus and Reagents

3.1. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

3.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile (B52724)
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

Table 2: Gradient Elution Program

3.3. Reagents and Materials

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocols

4.1. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the diluent.

4.2. Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of the diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

4.3. System Suitability Testing

Before sample analysis, perform five replicate injections of the working standard solution (100 µg/mL). The system suitability parameters should meet the criteria outlined in Table 3.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Requirements

4.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent).

  • Perform the system suitability injections.

  • Inject the prepared sample solutions.

  • After the analysis, process the chromatograms to determine the peak areas of the main peak and any impurities.

4.5. Calculation of Purity

The purity of the this compound sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

5.1. System Suitability Results (Representative Data)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.125678
28.5112567891.135712
38.5312512341.115690
48.5212589011.145654
58.5112555551.125701
Mean 8.52 1255360 1.12 5687
%RSD 0.10% 0.22%

Table 4: Representative System Suitability Data

5.2. Sample Purity Results (Representative Data)

Sample IDMain Peak Retention Time (min)Main Peak AreaTotal Impurity AreaPurity (%)
Batch 0018.5312456781234599.02
Batch 0028.521267890890199.30

Table 5: Representative Sample Purity Data

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis System_Suitability->Sample_Analysis Proceed if passes Chromatogram_Integration Chromatogram Integration Sample_Analysis->Chromatogram_Integration Purity_Calculation Purity Calculation Chromatogram_Integration->Purity_Calculation

Caption: Experimental workflow for HPLC purity determination.

Validation_Parameters cluster_quant Limits Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for determining the purity of this compound. The use of a C18 column with a gradient elution of formic acid-modified water and acetonitrile, coupled with UV detection, allows for excellent separation and quantification. This method is suitable for routine quality control analysis and can be validated according to ICH guidelines to ensure its intended performance. Researchers, scientists, and drug development professionals can use this protocol as a robust starting point for their analytical needs concerning this compound.

Application Notes and Protocols: 4-Methylthiazole-5-carboxaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylthiazole-5-carboxaldehyde as a key intermediate in the synthesis of pharmaceuticals, with a specific focus on the third-generation cephalosporin (B10832234) antibiotic, Cefditoren (B193786) pivoxil. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in research and development.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its unique chemical structure, featuring a thiazole (B1198619) ring substituted with a methyl and an aldehyde group, allows for its participation in a wide range of organic reactions, including condensation, nucleophilic addition, and reduction.[2] This reactivity makes it an invaluable intermediate for introducing the thiazole moiety into complex molecular architectures, most notably in the synthesis of the antibiotic Cefditoren pivoxil.[3][4]

Cefditoren pivoxil is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[5][6] It functions by inhibiting bacterial cell wall synthesis.[1][5] The synthesis of Cefditoren pivoxil often involves a Wittig reaction or a similar condensation reaction where this compound is a key reactant.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 82294-70-0[9]
Molecular Formula C5H5NOS[9]
Molecular Weight 127.16 g/mol [9][10]
Appearance Off-white to yellow crystalline solid[2]
Melting Point 72-78 °C[11]
Boiling Point 228.1 °C at 760 mmHg[11]
Purity ≥99.0%[11]

Application in Cefditoren Pivoxil Synthesis

The primary application of this compound in pharmaceuticals is as a key intermediate in the synthesis of Cefditoren pivoxil.[4] The synthesis involves the formation of a vinyl linkage at the C-3 position of the cephem nucleus, which is achieved through a reaction with this compound.[7][8]

General Synthesis Workflow

The synthesis of Cefditoren pivoxil from a cephalosporin precursor and this compound can be generalized into the following workflow:

G cluster_0 Synthesis of Cefditoren Pivoxil Intermediate cluster_1 Final Product Synthesis Cephalosporin Precursor Cephalosporin Precursor Phosphonium (B103445) Ylide Formation Phosphonium Ylide Formation Cephalosporin Precursor->Phosphonium Ylide Formation Wittig Reaction Wittig Reaction Phosphonium Ylide Formation->Wittig Reaction This compound This compound This compound->Wittig Reaction Cefditoren Intermediate Cefditoren Intermediate Wittig Reaction->Cefditoren Intermediate Acylation Acylation Cefditoren Intermediate->Acylation Esterification Esterification Acylation->Esterification Cefditoren Pivoxil Cefditoren Pivoxil Esterification->Cefditoren Pivoxil

General workflow for Cefditoren pivoxil synthesis.
Quantitative Data from Literature

The following table summarizes quantitative data from various patented synthesis methods for intermediates of Cefditoren pivoxil using this compound.

Reaction StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Wittig Reaction7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE)4-methylthiazole-5-carbaldehyde, DBUIonic Liquid ([C4MIm]PF6)Room Temp1.5--[7]
Wittig ReactionGCLE4-methyl-5-thiazole formaldehyde (B43269), Triphenylphosphine (B44618), Sodium IodideDichloromethane (B109758), Water-15 to 0693.799.7[11]
Wittig ReactionGCLE4-methyl-5-thiazole formaldehyde, Triphenylphosphine, Sodium Iodide, Sodium HydroxideEthyl Acetate, Water-25Overnight94.4-[8]
Final ProductCefditoren Sodium (wet)Iodomethyl pivalate, Phase transfer catalystDichloromethane, Water--70>95.0[3][12]
Final ProductCefditorenPyridine, Iodomethyl pivalateN,N-dimethylformamide-10198.7599.84[13]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound in the synthesis of a Cefditoren pivoxil intermediate. These protocols are based on information from published patents.

Protocol 1: Wittig Reaction in Ionic Liquid

This protocol describes the Wittig reaction using an ionic liquid as the solvent.

Materials:

  • Compound 4 (a phosphonium ylide precursor derived from a cephalosporin)

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4MIm]PF6)

  • Diethyl ether

  • Toluene (B28343)

Procedure:

  • Dissolve 12.37 g of Compound 4 in 40 mL of [C4MIm]PF6.

  • Add 4.32 g of this compound and 2.43 g of DBU to the mixture with stirring.

  • Allow the reaction to proceed at room temperature for 1.5 hours.

  • Extract the reaction mixture with diethyl ether (3 x 30 mL).

  • Combine the ether layers and evaporate under reduced pressure to obtain the crude product.

  • The remaining ionic liquid can be cleaned by extraction with toluene for reuse.[7]

Protocol 2: Wittig Reaction in a Biphasic System

This protocol details a Wittig reaction performed in a dichloromethane/water biphasic system.

Materials:

  • 7-phenylacetamido-3-chloromethylcephalosporanic acid p-methoxybenzyl ester (GCLE)

  • Sodium iodide

  • Triphenylphosphine

  • This compound

  • Sodium gluconate

  • Dichloromethane

  • Water

  • Methanol (B129727)

Procedure:

  • Under an inert atmosphere, dissolve GCLE (48.7 g, 0.1 mol), sodium iodide (19.5 g, 0.13 mol), and triphenylphosphine (30.2 g, 0.115 mol) in a mixture of 500 mL of dichloromethane and water (3:1 v/v).

  • Stir the reaction at 35 °C for 1.5 hours.

  • Cool the mixture to 10 °C and adjust the pH to 9 with sodium hydroxide.

  • Separate the organic layer containing the phosphorus ylide.

  • In a separate flask, add the organic layer and cool to 3 °C.

  • Add sodium gluconate (17.9 g, 0.04 mol) and 4-methyl-5-thiazole formaldehyde (31.8 g, 0.25 mol).

  • Stir the reaction for 1 hour at 3 °C, then cool to -15 °C and stir for 3 hours.

  • Warm the reaction to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Concentrate the organic layer and recrystallize the product from methanol to obtain 7-phenylacetyl amido-3-[(Z)-2-(4-methyl-5-thiazole base) vinyl]-4-Cephalosporanic acid to methoxy (B1213986) benzyl (B1604629) ester.[11] The expected yield is approximately 52.6 g (93.7%) with a purity of 99.7%.[11]

Mechanism of Action of Cefditoren Pivoxil

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1][2] Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][10]

G Cefditoren Cefditoren PBPs Penicillin-Binding Proteins (PBPs) Cefditoren->PBPs Binds to and inhibits Transpeptidation Transpeptidation Peptidoglycan Cross-linking Peptidoglycan Cross-linking Cell Wall Synthesis Cell Wall Synthesis Cefditoren->Cell Wall Synthesis Inhibits PBPs->Transpeptidation Catalyzes Transpeptidation->Peptidoglycan Cross-linking Leads to Peptidoglycan Cross-linking->Cell Wall Synthesis Essential for Weakened Cell Wall Weakened Cell Wall Cell Wall Synthesis->Weakened Cell Wall Disruption leads to Cell Lysis Bacterial Cell Lysis Weakened Cell Wall->Cell Lysis

Mechanism of action of Cefditoren.

The active cefditoren molecule binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] By inhibiting the transpeptidation process, cefditoren prevents the cross-linking of peptidoglycan chains, leading to a weakened bacterial cell wall and subsequent cell lysis and death.[1][5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylthiazole-5-carboxaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

This common route involves the oxidation of the corresponding alcohol. Below are potential issues and their solutions.

Question: My reaction yield is low when using TEMPO-mediated oxidation. What are the possible causes and how can I improve it?

Answer:

Low yields in TEMPO-mediated oxidation can stem from several factors. A primary concern is the stability of the sodium hypochlorite (B82951) (bleach) solution, which is the stoichiometric oxidant. Additionally, improper pH control and reaction temperature can adversely affect the yield.

Potential Causes and Solutions:

  • Degraded Sodium Hypochlorite: The concentration of commercially available bleach can decrease over time. It is crucial to use a fresh, unopened bottle or titrate the solution to determine its active chlorine content before use.

  • Suboptimal pH: The reaction should be maintained at a specific pH to ensure the efficient regeneration of the active oxoammonium salt and to prevent side reactions. The addition of a bicarbonate buffer is often used to maintain the optimal pH range.[1]

  • Temperature Control: The reaction is typically run at 0-2°C.[2] Higher temperatures can lead to the formation of byproducts and decomposition of the product. Ensure your cooling bath is consistently maintained at the target temperature.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[2] If the reaction stalls, a small, fresh portion of the oxidant can be added.

  • Product Degradation during Workup: The aldehyde product can be sensitive. Ensure the workup procedure is performed promptly and at low temperatures.

Question: I am observing the formation of a carboxylic acid byproduct. How can I prevent this over-oxidation?

Answer:

The formation of 4-methylthiazole-5-carboxylic acid is a common side reaction in the oxidation of 4-methyl-5-hydroxymethyl-thiazole, especially with strong oxidizing agents or prolonged reaction times.

Preventative Measures:

  • Choice of Oxidizing Agent: While strong oxidants like Jones reagent (CrO₃/H₂SO₄) can be used, they are more prone to over-oxidation.[3] Milder, more controlled oxidizing systems like TEMPO/NaOCl or Pyridinium (B92312) Chlorochromate (PCC) are generally preferred for aldehyde synthesis.[2][3]

  • Reaction Time: Carefully monitor the reaction by TLC or HPLC and quench the reaction as soon as the starting material is consumed.[2]

  • Stoichiometry of the Oxidant: Use the correct stoichiometric amount of the oxidizing agent. An excess of the oxidant will promote the formation of the carboxylic acid.

  • Phase-Transfer Catalyst: In TEMPO-mediated oxidations, the absence of a phase-transfer catalyst can help to slow down the oxidation of the aldehyde to the carboxylic acid.[1]

Route 2: Reduction of 4-Methylthiazole-5-carboxylic Acid Derivatives (Rosenmund Reduction)

This route typically involves the reduction of 4-methylthiazole-5-carbonyl chloride.

Question: My Rosenmund reduction is resulting in the formation of an alcohol or a hydrocarbon, leading to a low yield of the desired aldehyde. What is causing this and how can I avoid it?

Answer:

Over-reduction is a well-known challenge in the Rosenmund reduction. The catalyst's activity is crucial; if it is too active, the newly formed aldehyde will be further reduced to the corresponding alcohol (4-methyl-5-hydroxymethyl-thiazole) or even deoxygenated to a hydrocarbon.

Troubleshooting Over-reduction:

  • Catalyst Poisoning: The key to a successful Rosenmund reduction is the use of a "poisoned" or partially deactivated catalyst.[4][5] The most common catalyst is palladium on barium sulfate (B86663) (Pd/BaSO₄).[4][5][6] The barium sulfate support, with its low surface area, helps to moderate the activity of the palladium.[5]

  • Use of a Catalyst Poison: For highly reactive acyl chlorides, further deactivation of the catalyst is necessary. This is achieved by adding a catalyst poison, such as quinoline-sulfur or thiourea.[5][7] These compounds selectively inhibit the reduction of the aldehyde without significantly affecting the reduction of the acyl chloride.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Any moisture present will hydrolyze the starting acyl chloride to the corresponding carboxylic acid, which will not undergo the reduction and can also contribute to catalyst deactivation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies include:

  • Oxidation of 4-Methyl-5-hydroxymethyl-thiazole: This involves using oxidizing agents like TEMPO with sodium hypochlorite, pyridinium chlorochromate (PCC), or manganese dioxide (MnO₂).[6]

  • Reduction of a 4-Methylthiazole-5-carboxylic Acid Derivative: This is often achieved through the Rosenmund reduction of 4-methylthiazole-5-carbonyl chloride using a poisoned palladium catalyst.[5][6]

  • Reduction of a Thiazole Ester: Esters like ethyl 4-methylthiazole-5-carboxylate can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. Historically, hazardous reducing agents like LiAlH₄ were used, but safer alternatives like sodium borohydride (B1222165) in the presence of aluminum chloride are now more common.[2]

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

A2: Yes, there is a focus on developing more eco-friendly protocols. For instance, the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride is considered a more environmentally friendly alternative to methods that use stoichiometric amounts of heavy metal oxidants like chromium trioxide.[6] Additionally, TEMPO-mediated oxidations, when using a co-oxidant like bleach, are generally considered greener than methods employing chromium-based reagents.

Q3: How can I purify the final this compound product?

A3: Purification strategies depend on the impurities present. Common methods include:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is typically performed.[3]

  • Column Chromatography: If simple extraction is insufficient to remove byproducts, silica (B1680970) gel column chromatography can be employed.[8]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective purification technique.[8]

  • Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification.

Data Presentation

Table 1: Comparison of Selected Synthesis Methods for this compound

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
4-Methyl-5-hydroxymethyl-thiazolePCCDichloromethane15-25~72-7697-98[2]
4-Methyl-5-hydroxymethyl-thiazoleTEMPO, NaOCl, KBrDichloromethane/Water0-2Not specified, but high purity97-98[2]
4-Methylthiazole-5-carboxylic acid chlorideH₂, Pd/BaSO₄Xylene140GoodNot specified[6]
Methyl 4-methylthiazole-5-carboxylateNaBH₄, AlCl₃ then oxidationMonoglyme/THF-10 to 25~73-80 (overall)97-98[2]

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

This protocol is adapted from a patented procedure.[2]

  • Reaction Setup: To a solution of 4-Methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mol) in dichloromethane (300 ml), add a solution of sodium bicarbonate (17 g) in water (250 ml). Stir the biphasic mixture for 5-10 minutes at 30-32°C.

  • Cooling and Catalyst Addition: Cool the reaction mixture to 0°C. Add a solution of potassium bromide (6 g) in water (10 ml) followed by TEMPO (0.285 g, 0.0018 mol).

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite (450 ml of 12.5% w/v) over 1 hour, maintaining the temperature between 0-2°C.

  • Reaction Monitoring: Stir the reaction at 0-2°C and monitor its progress by HPLC until the starting material is consumed.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 125 ml). Combine the organic layers and wash with an alkaline solution (80 ml) followed by brine (125 ml).

  • Isolation: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 4-methyl-5-formyl-1,3-thiazole.

Protocol 2: Rosenmund Reduction of 4-Methylthiazole-5-carbonyl chloride

This is a general procedure based on the principles of the Rosenmund reduction.[4][6]

  • Acid Chloride Formation: Convert 4-methylthiazole-5-carboxylic acid to 4-methylthiazole-5-carbonyl chloride using a standard reagent like thionyl chloride or oxalyl chloride. The crude acid chloride is typically used directly in the next step.

  • Catalyst Suspension: In a flask equipped for hydrogenation, suspend the Pd/BaSO₄ catalyst (typically 5% Pd) and a catalyst poison (e.g., quinoline-sulfur) in an anhydrous, inert solvent such as xylene or toluene.

  • Hydrogenation: Heat the suspension to the desired temperature (e.g., 140°C in xylene) and bubble hydrogen gas through the mixture.

  • Addition of Acid Chloride: Add a solution of the 4-methylthiazole-5-carbonyl chloride in the same anhydrous solvent to the catalyst suspension.

  • Reaction Monitoring: Monitor the reaction by TLC, following the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture and filter off the catalyst. The filtrate can then be washed (e.g., with a dilute HCl solution and then with a sodium carbonate solution) and the organic layer dried and concentrated to yield the product.[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Reduction cluster_product Final Product start1 4-Methyl-5-hydroxymethyl-thiazole oxidation Oxidation (e.g., TEMPO/NaOCl or PCC) start1->oxidation start2 4-Methylthiazole-5-carboxylic Acid acid_chloride Formation of Acid Chloride (e.g., SOCl₂) start2->acid_chloride product This compound oxidation->product reduction Rosenmund Reduction (H₂, Pd/BaSO₄, poison) acid_chloride->reduction reduction->product

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield cluster_oxidation Oxidation Route cluster_reduction Reduction Route issue Low Yield in Synthesis cause_ox1 Degraded Oxidant? issue->cause_ox1 cause_ox2 Incorrect pH? issue->cause_ox2 cause_ox3 Poor Temp. Control? issue->cause_ox3 cause_red1 Over-reduction? issue->cause_red1 cause_red2 Moisture Present? issue->cause_red2 solution_ox1 Use Fresh Oxidant cause_ox1->solution_ox1 solution_ox2 Use Buffer cause_ox2->solution_ox2 solution_ox3 Maintain 0-2°C cause_ox3->solution_ox3 solution_red1 Use Poisoned Catalyst cause_red1->solution_red1 solution_red2 Ensure Anhydrous Conditions cause_red2->solution_red2

References

Technical Support Center: Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 4-methyl-5-hydroxymethyl-thiazole to its corresponding aldehyde, 4-methylthiazole-5-carbaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the oxidation of 4-methyl-5-hydroxymethyl-thiazole.

Question: My reaction is showing low or no conversion of the starting material. What are the possible causes and solutions?

Answer:

Low or no conversion can stem from several factors related to the reagents, reaction conditions, or the starting material itself. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Oxidizing Agent: The activity of many oxidizing agents can degrade over time. For instance, manganese dioxide (MnO₂) needs to be "activated" by heating to remove adsorbed water, which can deactivate it.[1] Similarly, pyridinium (B92312) chlorochromate (PCC) can decompose if not stored properly. Ensure your oxidizing agent is fresh or has been properly activated and stored.

    • Solvent: The presence of moisture or impurities in the solvent can quench the oxidizing agent or lead to side reactions. Always use dry, high-purity solvents. For Swern oxidations, the solvent is typically dichloromethane (B109758), but ether or THF can also be used.[2]

  • Reaction Conditions:

    • Temperature: Many oxidation reactions are temperature-sensitive. For example, Swern oxidations are typically initiated at very low temperatures (-78 °C).[3] Running the reaction at a suboptimal temperature can significantly slow down or halt the reaction.

    • Reaction Time: Some oxidations can be slow. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has been allowed to run to completion.[4][5]

  • Starting Material:

    • Purity: Impurities in the 4-methyl-5-hydroxymethyl-thiazole starting material can interfere with the reaction. Ensure the starting material is of high purity.

Troubleshooting Flowchart for Low Conversion

low_conversion start Low/No Conversion reagent_quality Check Reagent Quality start->reagent_quality conditions Verify Reaction Conditions start->conditions starting_material Assess Starting Material Purity start->starting_material oxidant Is the oxidizing agent fresh/activated? reagent_quality->oxidant solvent Is the solvent dry and pure? reagent_quality->solvent temp Is the temperature correct? conditions->temp time Has the reaction run long enough? conditions->time purity Is the starting material pure? starting_material->purity solution1 Use fresh/activated oxidant oxidant->solution1 solution2 Use dry, pure solvent solvent->solution2 solution3 Adjust temperature temp->solution3 solution4 Increase reaction time and monitor time->solution4 solution5 Purify starting material purity->solution5

Caption: Troubleshooting workflow for low or no reaction conversion.

Question: I am observing the formation of a significant amount of 4-methylthiazole-5-carboxylic acid in my reaction mixture. How can I prevent this over-oxidation?

Answer:

Over-oxidation to the carboxylic acid is a common side reaction, especially with strong oxidizing agents.[6] Here are some strategies to minimize or prevent it:

  • Choice of Oxidizing Agent:

    • Use milder oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation. Manganese dioxide (MnO₂) and Pyridinium Chlorochromate (PCC) are often good choices for this purpose.[3][7]

    • TEMPO-mediated oxidation systems are also highly selective for the formation of aldehydes. The reaction can be stopped at the aldehyde stage by running it for a shorter time.[8]

  • Control of Reaction Conditions:

    • Stoichiometry: Use a controlled amount of the oxidizing agent. An excess of the oxidant can promote the formation of the carboxylic acid.

    • Temperature: Running the reaction at lower temperatures can often increase selectivity for the aldehyde.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde product.

  • Specific Methodologies:

    • The Swern oxidation is a classic method that is very effective at stopping at the aldehyde stage.[9]

    • Dess-Martin periodinane is another mild and selective reagent for this transformation.[3]

Strategies to Prevent Over-oxidation

over_oxidation start Over-oxidation to Carboxylic Acid strategy1 Choice of Oxidant - Use mild reagents (MnO₂, PCC, TEMPO) - Avoid strong oxidants start->strategy1 strategy2 Reaction Control - Control stoichiometry - Lower reaction temperature - Monitor reaction time start->strategy2 strategy3 Specific Methods - Swern Oxidation - Dess-Martin Periodinane start->strategy3 outcome {Selective Aldehyde Formation} strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Key strategies to avoid over-oxidation to the carboxylic acid.

Question: The purification of my product, 4-methylthiazole-5-carbaldehyde, is proving difficult. What are some effective purification strategies?

Answer:

Purification of 4-methylthiazole-5-carbaldehyde can be challenging due to its polarity and potential instability. Here are some recommended purification techniques:

  • Extraction:

    • After the reaction work-up, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.[4][5]

    • Washing the combined organic layers with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities, including any over-oxidized carboxylic acid.

  • Chromatography:

    • Column Chromatography: This is a very effective method for purifying the aldehyde. A silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of petroleum ether and acetone) can be used to separate the product from unreacted starting material and byproducts.[10]

    • Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for your column chromatography and to monitor the fractions.

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be a viable purification method, especially for larger scales. The boiling point of 4-methylthiazole-5-carbaldehyde is reported to be 118°C at 21 mmHg.[11]

  • Crystallization:

    • The product is a solid at room temperature (melting point: 74-78 °C), so recrystallization from a suitable solvent system could be an effective purification technique.[11]

Purification Workflow

purification_workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Solvent Extraction (e.g., DCM) workup->extraction wash Wash with NaHCO₃ (aq) extraction->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product column Column Chromatography crude_product->column distillation Vacuum Distillation crude_product->distillation recrystallization Recrystallization crude_product->recrystallization pure_product Pure 4-methylthiazole-5-carbaldehyde column->pure_product distillation->pure_product recrystallization->pure_product

Caption: A general workflow for the purification of 4-methylthiazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents used for the synthesis of 4-methylthiazole-5-carbaldehyde?

A1: A variety of oxidizing agents have been successfully used. The choice often depends on the desired scale, selectivity, and reaction conditions. Common options include:

  • Manganese Dioxide (MnO₂)[10]

  • Pyridinium Chlorochromate (PCC)[4]

  • Sodium hypochlorite (B82951) (NaOCl) in the presence of TEMPO[4]

  • Swern Oxidation (DMSO, oxalyl chloride, triethylamine)[9]

  • Dess-Martin Periodinane

Q2: How can I monitor the progress of my oxidation reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][10] This will allow you to track the consumption of the starting material (4-methyl-5-hydroxymethyl-thiazole) and the formation of the product (4-methylthiazole-5-carbaldehyde).

Q3: What are the typical yields for the oxidation of 4-methyl-5-hydroxymethyl-thiazole?

A3: The yields can vary significantly depending on the method used. Here is a summary of reported yields for different methods:

Oxidizing Agent/MethodSolventTemperature (°C)Reaction TimeYield (%)Reference
PCCDichloromethane15-25Not Specified72-76[4]
NaOCl/TEMPO/KBrDichloromethane/Water0-21 hourNot Specified[4]
MnO₂DichloromethaneRoom Temp.OvernightVaries[12]

Q4: Are there any specific safety precautions I should take when running these oxidation reactions?

A4: Yes, safety is paramount.

  • Many oxidizing agents, such as PCC, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Swern oxidations produce foul-smelling dimethyl sulfide (B99878) gas and should be performed in a fume hood.[3] The reaction is also conducted at very low temperatures, requiring the use of appropriate cooling baths.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is adapted from a patented procedure.[4]

Materials:

  • 4-Methyl-5-hydroxymethyl-thiazole

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of 4-methyl-5-hydroxymethyl-thiazole (1 equivalent) in anhydrous dichloromethane, add PCC (1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture vigorously at 25-30 °C.

  • Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: TEMPO-mediated Oxidation

This protocol is based on a general procedure for TEMPO-mediated oxidations.[4][8]

Materials:

  • 4-Methyl-5-hydroxymethyl-thiazole

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 4-methyl-5-hydroxymethyl-thiazole (1 equivalent) in dichloromethane.

  • To this solution, add an aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add potassium bromide and a catalytic amount of TEMPO (e.g., 0.01 equivalents).

  • Slowly add the sodium hypochlorite solution dropwise while maintaining the temperature between 0-2 °C.

  • Stir the reaction mixture vigorously at 0-2 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Crude 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Methylthiazole-5-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary purification techniques for crude this compound include:

  • Column Chromatography: This is a widely used method to separate the target compound from impurities.[1]

  • Extraction: Liquid-liquid extraction is often employed to remove water-soluble or acid/base-soluble impurities.[2][3][4]

  • Distillation: The product can be distilled to yield the final compound.[2][3]

  • Recrystallization: While less commonly detailed in the provided search results, recrystallization is a standard method for purifying solid organic compounds.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common precursors and reagents that could lead to impurities include 4-methylthiazole-5-carboxylic acid, thionyl chloride, and various oxidizing or reducing agents.[4] The synthesis often involves intermediates like 4-methyl-5-hydroxymethyl-thiazole or 4-methylthiazole-5-carboxylic acid chloride, which if unreacted, will be present as impurities.[2][4]

Q3: What is the appearance and stability of pure this compound?

A3: Pure this compound is typically an off-white to yellow crystalline solid.[5] It has a melting point range of 74-78 °C.[6][7][8] For storage, it should be kept in a dark place, sealed in a dry environment at room temperature.[8]

Troubleshooting Guides

Issue 1: Low yield after purification.

Possible Cause Troubleshooting Step
Incomplete reaction: Before starting purification, ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.[4][6]
Product loss during extraction: Ensure the correct pH adjustment of the aqueous layer to maximize the partitioning of the product into the organic solvent. For instance, after acidic extraction, the aqueous solution can be neutralized to a pH of 8 with sodium carbonate before re-extracting with a solvent like chloroform.[4] Check for the formation of emulsions, which can trap the product. If an emulsion forms, try adding brine or filtering through celite.
Inefficient column chromatography: Optimize the solvent system for column chromatography to achieve good separation. A gradient of hexanes:ethyl acetate (B1210297) is commonly used.[1] Ensure proper packing of the silica (B1680970) gel column to avoid channeling.
Product degradation: This compound can be sensitive to high temperatures. If using distillation, perform it under reduced pressure to lower the boiling point.[6][8]

Issue 2: Persistent impurities observed in NMR/HPLC after purification.

Possible Cause Troubleshooting Step
Co-eluting impurity in column chromatography: Modify the solvent system. A shallower gradient or a different solvent system might be necessary to resolve the impurity from the product. Monitor fractions closely by TLC.[1]
Unreacted starting material: If the impurity is a starting material like 4-methylthiazole-5-carboxylic acid, a basic wash during the extraction phase can help remove it.
Solvent impurities: Ensure the use of high-purity solvents for all purification steps.
Contamination from glassware: Thoroughly clean and dry all glassware before use.

Issue 3: Oily product obtained instead of a crystalline solid.

Possible Cause Troubleshooting Step
Residual solvent: Ensure all solvent is removed after the final purification step. This can be achieved by using a rotary evaporator followed by drying under high vacuum.[1][3]
Presence of impurities: The presence of impurities can lower the melting point and prevent crystallization. Re-purify the product using one of the methods described, paying close attention to the separation of impurities.
Product is inherently an oil at room temperature: While typically a solid, some residual impurities might lead to an oily appearance. The product can sometimes be obtained as a yellow-orange or brown oil after chromatography.[1]

Experimental Protocols

Purification by Column Chromatography

This protocol is based on a literature procedure for the purification of a similar compound.[1]

  • Preparation of the Column:

    • Add 165 g of silica gel (Geduran Si 60, 0.040-0.063 mm) to a column (2" in diameter).

    • Prepare the column with a 9:1 hexanes:ethyl acetate eluent solution.

  • Sample Loading:

    • Adsorb the crude product onto celite (dry loading).

    • Carefully load the celite with the adsorbed product onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of hexanes:ethyl acetate as follows:

      • 500 mL of 100% hexanes.

      • 750 mL of a 4:1 mixture of hexanes:ethyl acetate.

      • 500 mL of a 3:2 mixture of hexanes:ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Solvent Removal:

    • Combine the product-containing fractions.

    • Remove the solvent using a rotary evaporator (25 °C, 10 mmHg) to obtain the purified product.[1]

Purification by Extraction and Distillation

This protocol is adapted from a patent describing the synthesis of this compound.[2][3]

  • Initial Workup:

    • Concentrate the reaction mixture at 50-60 °C to remove organic solvents.

    • Cool the reaction mixture to 5 °C.

  • pH Adjustment and Extraction:

    • Adjust the pH of the reaction mixture to 12.5 with a sodium hydroxide (B78521) solution at 5-15 °C.

    • Heat the mixture to 45 °C.

    • Extract the mixture with Tetrahydrofuran (THF) (4 x 250 ml).

  • Charcoal Treatment and Distillation:

    • Combine the THF layers and treat with charcoal at 45 °C.

    • Distill off the THF at 50 °C to yield the title compound.

Data Summary

Purification Method Solvents Achieved Purity (by HPLC) Reference
Extraction and DistillationTHF, Dichloromethane97-98%[2][3]
Column ChromatographyHexanes, Ethyl AcetateNot specified, yields yellow oil[1]

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Dry Load Crude Product onto Celite prep_column->load_sample elute_hex Elute with 100% Hexanes load_sample->elute_hex Load onto column elute_4_1 Elute with 4:1 Hexanes:EtOAc elute_hex->elute_4_1 elute_3_2 Elute with 3:2 Hexanes:EtOAc elute_4_1->elute_3_2 collect_fractions Collect Fractions elute_3_2->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Product Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Purified Product remove_solvent->pure_product

Caption: Workflow for purification by column chromatography.

experimental_workflow_extraction_distillation cluster_workup Initial Workup cluster_extraction Extraction cluster_purification Final Purification concentrate Concentrate Reaction Mixture cool Cool to 5°C concentrate->cool ph_adjust Adjust pH to 12.5 with NaOH cool->ph_adjust heat Heat to 45°C ph_adjust->heat extract_thf Extract with THF heat->extract_thf charcoal Treat with Charcoal extract_thf->charcoal Combined organic layers distill Distill off THF charcoal->distill final_product Final Product (97-98% Purity) distill->final_product

Caption: Workflow for purification by extraction and distillation.

References

Technical Support Center: Synthesis of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Methylthiazole-5-carboxaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound are:

  • Oxidation of 4-methyl-5-(hydroxymethyl)thiazole: This involves the use of mild oxidizing agents to convert the primary alcohol to an aldehyde.

  • Reduction of 4-methylthiazole-5-carbonyl chloride: This is typically achieved through a Rosenmund reduction, which is a catalytic hydrogenation of an acyl chloride to an aldehyde.[1][2][3][4]

  • Vilsmeier-Haack Reaction: This method involves the formylation of 4-methylthiazole (B1212942) using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[5][6][7]

Q2: I am seeing a significant amount of 4-methylthiazole-5-carboxylic acid in my product from an oxidation reaction. What is causing this?

A2: The formation of 4-methylthiazole-5-carboxylic acid is a common side reaction resulting from the over-oxidation of the desired aldehyde.[8][9] This is particularly problematic when using stronger oxidizing agents or when water is present in the reaction mixture.[8]

Q3: My Rosenmund reduction of 4-methylthiazole-5-carbonyl chloride is giving me a mixture of products, including an alcohol. How can I improve the selectivity for the aldehyde?

A3: The formation of 4-methyl-5-(hydroxymethyl)thiazole is due to the over-reduction of the aldehyde.[2][3][10] To prevent this, it is crucial to use a "poisoned" or deactivated catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO4) treated with a catalyst poison like quinoline (B57606) or thiourea.[2][3][10] The poison reduces the catalyst's activity, thus preventing the further reduction of the aldehyde.

Q4: What is the Vilsmeier reagent and how does it work in this synthesis?

A4: The Vilsmeier reagent is an electrophilic iminium salt, typically formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl3).[5][6] In the Vilsmeier-Haack reaction, this reagent attacks an electron-rich aromatic or heterocyclic ring, such as 4-methylthiazole, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during workup to yield the corresponding aldehyde.[5]

Troubleshooting Guides

Method 1: Oxidation of 4-methyl-5-(hydroxymethyl)thiazole

Issue: Low yield of this compound and formation of 4-methylthiazole-5-carboxylic acid.

Potential Cause Troubleshooting Step Expected Outcome
Over-oxidation of the aldehyde Use a milder oxidizing agent such as Pyridinium Chlorochromate (PCC).[8][9]Reduced formation of the carboxylic acid byproduct.
Presence of water in the reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized formation of the hydrate (B1144303) intermediate, which is susceptible to further oxidation.[8]
Reaction temperature is too high Maintain the recommended reaction temperature. For many oxidations with PCC, this is typically room temperature.Increased selectivity for the aldehyde and reduced rate of over-oxidation.
Method 2: Rosenmund Reduction of 4-methylthiazole-5-carbonyl chloride

Issue: Formation of multiple byproducts, including 4-methyl-5-(hydroxymethyl)thiazole and a corresponding ester.

Potential Cause Troubleshooting Step Expected Outcome
Over-reduction of the aldehyde Use a poisoned catalyst, such as Pd/BaSO4 with quinoline-sulfur.[2][3][10]The aldehyde is the major product, with minimal formation of the alcohol.
Catalyst is too active Ensure the catalyst is properly "poisoned" before use. The barium sulfate support has a low surface area which also helps to reduce the activity of the palladium.[2]Controlled reduction to the aldehyde stage.
Formation of an ester byproduct This occurs when the over-reduced alcohol reacts with the starting acyl chloride. Preventing the formation of the alcohol (see above) will eliminate this side reaction.[2][3]Absence of the ester byproduct in the final product mixture.
Incomplete reaction Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, increase the reaction time or hydrogen pressure slightly.Full conversion of the starting acyl chloride.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
  • To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (B109758) (CH2Cl2), add a solution of 4-methyl-5-(hydroxymethyl)thiazole (1 equivalent) in anhydrous CH2Cl2 dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Note: PCC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

Protocol 2: Rosenmund Reduction of 4-methylthiazole-5-carbonyl chloride
  • Prepare the Rosenmund catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO4) poisoned with a small amount of quinoline-sulfur.

  • In a flask equipped with a gas inlet and a condenser, dissolve 4-methylthiazole-5-carbonyl chloride (1 equivalent) in an anhydrous solvent such as toluene (B28343) or xylene.[1]

  • Add the prepared Rosenmund catalyst to the solution.

  • Heat the mixture to the desired temperature (e.g., 120-140°C) and bubble hydrogen gas through the solution with vigorous stirring.[1]

  • Monitor the reaction by TLC or by measuring the evolution of HCl gas.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • Wash the catalyst with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify as needed.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_reduction Reduction Route (Rosenmund) Start_Ox 4-methyl-5-(hydroxymethyl)thiazole Product This compound Start_Ox->Product PCC, CH2Cl2 Side_Ox 4-methylthiazole-5-carboxylic acid Product->Side_Ox Over-oxidation (e.g., presence of H2O) Start_Red 4-methylthiazole-5-carbonyl chloride Product_Red This compound Start_Red->Product_Red H2, Pd/BaSO4 (poisoned) Side_Red_Alc 4-methyl-5-(hydroxymethyl)thiazole Product_Red->Side_Red_Alc Over-reduction Side_Red_Ester Ester byproduct Side_Red_Alc->Side_Red_Ester + Start_Red

Caption: Main synthesis pathways and common side reactions.

Troubleshooting_Workflow Start Identify Unexpected Result in Synthesis Check_Method Which synthesis method was used? Start->Check_Method Oxidation_Route Oxidation Check_Method->Oxidation_Route Oxidation Reduction_Route Reduction Check_Method->Reduction_Route Reduction Check_Ox_Side_Product Is carboxylic acid the main byproduct? Oxidation_Route->Check_Ox_Side_Product Check_Red_Side_Product Are alcohol and/or ester byproducts present? Reduction_Route->Check_Red_Side_Product Use_PCC Use milder oxidant (PCC) Check_Ox_Side_Product->Use_PCC Yes End Problem Resolved Check_Ox_Side_Product->End No, other issue Anhydrous_Cond Ensure anhydrous conditions Use_PCC->Anhydrous_Cond Anhydrous_Cond->End Use_Poisoned_Cat Use poisoned catalyst (e.g., Pd/BaSO4 + quinoline) Check_Red_Side_Product->Use_Poisoned_Cat Yes Check_Red_Side_Product->End No, other issue Use_Poisoned_Cat->End

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-5-Formyl-Thiazole Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 4-methyl-5-formyl-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this important reaction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reduction of 4-methyl-5-formyl-thiazole to 4-methyl-5-hydroxymethyl-thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for hydrogenating 4-methyl-5-formyl-thiazole?

A1: The hydrogenation of 4-methyl-5-formyl-thiazole to 4-methyl-5-hydroxymethyl-thiazole is typically achieved through two primary methods:

  • Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Palladium, Platinum, Ruthenium) and a hydrogen source (typically H₂ gas). It is an effective method for many aromatic aldehydes.[1][2][3]

  • Chemical Reduction: This method employs hydride-based reducing agents, with sodium borohydride (B1222165) (NaBH₄) being the most common and practical choice for aldehydes due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[4][5][6] This approach can be advantageous as it avoids potential catalyst poisoning by the sulfur atom in the thiazole (B1198619) ring.

Q2: Which catalysts are recommended for the catalytic hydrogenation of 4-methyl-5-formyl-thiazole?

A2: For the selective reduction of aromatic aldehydes, several catalysts are commonly used. While direct examples for this specific substrate are scarce in literature, the following are excellent starting points based on general principles for aromatic aldehyde hydrogenation:

CatalystSupportTypical Loading (w/w)Notes
PalladiumActivated Carbon (C)5-10%A versatile and common choice.[1][7]
Palladium HydroxideActivated Carbon (C)~20% (Pearlman's cat.)Often more active than Pd/C and can be effective when other catalysts fail.[7]
Platinum(IV) OxideNone (Adams' cat.)1-5 mol%A robust catalyst, though it can sometimes promote ring reduction under harsh conditions.
RutheniumCarbon (C) or Alumina (Al₂O₃)5%Known for high selectivity in aldehyde and ketone reductions.[3][8]

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent is critical for ensuring substrate solubility and catalyst activity. Polar protic solvents are generally preferred for aldehyde hydrogenations.

SolventCatalytic HydrogenationSodium Borohydride Reduction
Methanol (MeOH)YesYes
Ethanol (EtOH)YesYes
Isopropanol (IPA)YesYes
Tetrahydrofuran (THF)YesYes (often with co-solvents)[5]
Ethyl Acetate (EtOAc)YesNo (reactive)

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress.[9][10]

  • Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. The exact ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm) is typically sufficient as both the reactant and product are UV active. A potassium permanganate (B83412) stain can also be used, which will react with the alcohol product.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates reaction progression.[9]

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[11][12]

Troubleshooting Guides

Issue 1: Low or No Conversion in Catalytic Hydrogenation

If your catalytic hydrogenation reaction shows minimal or no conversion of the starting material, consult the following decision tree and table.

start Low/No Conversion Detected check_catalyst Is the catalyst active? start->check_catalyst check_h2 Is the hydrogen supply adequate? start->check_h2 check_poisoning Is catalyst poisoning suspected? start->check_poisoning check_conditions Are reaction conditions optimal? start->check_conditions sol_catalyst Action: Use a fresh batch of catalyst or switch to a more active one (e.g., Pearlman's catalyst). check_catalyst->sol_catalyst No sol_h2 Action: Ensure proper purging, check for leaks, and maintain positive H₂ pressure (e.g., balloon). check_h2->sol_h2 No sol_poisoning Action: Purify starting material. Consider switching to a chemical reductant like NaBH₄. check_poisoning->sol_poisoning Yes sol_conditions Action: Increase temperature, pressure, or catalyst loading. Change solvent. check_conditions->sol_conditions No

Caption: Troubleshooting workflow for low reaction conversion.
Potential CauseRecommended ActionDetailed Explanation
Inactive Catalyst Use a fresh batch of catalyst. Try a more active catalyst like Pd(OH)₂/C (Pearlman's catalyst).Catalysts, especially Pd/C, can lose activity over time due to oxidation or improper storage. Always use catalyst from a freshly opened container if possible.[7]
Catalyst Poisoning Purify the starting material. Switch to NaBH₄ reduction.The sulfur atom in the thiazole ring is a known catalyst poison. Impurities in the starting material can also deactivate the catalyst. Switching to a chemical reduction method bypasses this issue entirely.
Insufficient Hydrogen Ensure the system is properly purged with H₂ and that there are no leaks. Use a balloon to maintain positive pressure.The reaction requires a consistent supply of hydrogen. Inadequate purging or leaks can prevent the reaction from initiating or proceeding to completion.
Poor Solubility Change the solvent or use a co-solvent mixture (e.g., THF/MeOH).The substrate must be fully dissolved for the reaction to occur efficiently on the solid catalyst surface.
Sub-optimal Conditions Increase temperature moderately (e.g., to 40-50 °C). Increase hydrogen pressure if using a Parr shaker or autoclave. Increase catalyst loading.Some hydrogenations require more forcing conditions to proceed at a reasonable rate.[7]

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

start Side Product Formation over_reduction Is over-reduction to 4,5-dimethylthiazole (B1345194) observed? start->over_reduction cannizzaro Are both starting material and disproportionation products seen? start->cannizzaro impurity Does the side product correspond to an impurity in the starting material? start->impurity sol_over_reduction Action: Reduce reaction time/temperature/pressure. Use a less active catalyst or switch to NaBH₄. over_reduction->sol_over_reduction Yes sol_cannizzaro Action: Ensure reaction medium is not strongly basic. This is more common with chemical reductants in base. cannizzaro->sol_cannizzaro Yes sol_impurity Action: Purify the starting 4-methyl-5-formyl-thiazole before the reaction. impurity->sol_impurity Yes

Caption: Troubleshooting guide for side product formation.
Side ProductPotential CauseRecommended Action
4,5-dimethylthiazole Over-reduction (hydrogenolysis) of the resulting benzyl-like alcohol.Reduce reaction time, temperature, or pressure. Using a milder reducing agent like NaBH₄ often prevents this. Some catalysts are less prone to hydrogenolysis.[2]
4-methylthiazole-5-carboxylic acid 1. Oxidation of the starting aldehyde. 2. Cannizzaro reaction.1. Ensure starting material is pure and stored under inert gas. 2. Avoid strongly basic conditions. The Cannizzaro reaction is a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid under basic conditions.[13]
Unidentified impurities Impure starting material or solvent contamination.Re-purify the starting aldehyde (e.g., by distillation or chromatography). Use fresh, anhydrous solvents.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol provides a general starting point for the catalytic hydrogenation of 4-methyl-5-formyl-thiazole.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup a 1. Dissolve Substrate b 2. Add Catalyst a->b c 3. Purge with N₂/Ar b->c d 4. Purge with H₂ c->d e 5. Stir under H₂ balloon d->e f 6. Monitor by TLC e->f g 7. Purge with N₂/Ar f->g h 8. Filter through Celite g->h i 9. Concentrate h->i j 10. Purify i->j

Caption: General workflow for catalytic hydrogenation.
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-5-formyl-thiazole (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., Methanol or Ethanol, approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution under a nitrogen or argon atmosphere.

  • System Purge: Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon (3 cycles).

  • Hydrogen Introduction: Evacuate and backfill the flask with hydrogen gas (3 cycles). Leave the final cycle connected to a balloon of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC every 1-2 hours until the starting material is consumed.

  • Workup: Once complete, carefully purge the flask with nitrogen or argon to remove all hydrogen.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude 4-methyl-5-hydroxymethyl-thiazole by silica gel chromatography if necessary.

Protocol 2: Chemical Reduction using Sodium Borohydride (NaBH₄)

This protocol is an excellent alternative, especially if catalyst poisoning is an issue.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-5-formyl-thiazole (1.0 eq).

  • Solvent Addition: Dissolve the substrate in Methanol or Ethanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Quenching: Carefully quench the reaction by slowly adding acetone (B3395972) or dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess NaBH₄.

  • Concentration: Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 times).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Final Steps: Remove the solvent under reduced pressure to yield the crude 4-methyl-5-hydroxymethyl-thiazole, which can be further purified if needed.

References

Technical Support Center: 4-Methylthiazole-5-carboxaldehyde - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-Methylthiazole-5-carboxaldehyde during storage and experimental use. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation, storage at -20°C in a sealed container, away from moisture, is also a suggested practice.[2]

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar heterocyclic aldehydes are susceptible to degradation through several mechanisms:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can convert it to a carboxylic acid. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation.[3] Exposure to light can lead to complex degradation pathways, potentially involving reaction with singlet oxygen.[3]

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the thiazole (B1198619) ring or other reactions.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the breakdown of the molecule.

Q3: What are the visible signs of degradation of this compound?

A3: Degradation of this compound, which is typically a white to light yellow or light orange powder or crystal, may be indicated by a change in color (e.g., darkening to brown or black) or a change in physical form. For solutions, the appearance of discoloration or the formation of precipitates can signify degradation.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is known to be incompatible with strong oxidizing agents. Additionally, as an aldehyde, it may react with primary and secondary amines, which could be a consideration when formulating with certain excipients. It is advisable to conduct compatibility studies with other components of your formulation.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).

    • Assess Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of the stored compound.[5][6] The appearance of new peaks or a decrease in the main peak area can indicate degradation.

    • Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound for subsequent experiments.

    • Protect from Light: During experiments, protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Issue 2: Discoloration of the solid compound or solutions.
  • Possible Cause: This is a strong indicator of degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Discard Discolored Material: Do not use any compound that shows significant discoloration.

    • Inert Atmosphere: When preparing solutions for long-term storage or for sensitive experiments, consider using degassed solvents and purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

    • Evaluate Solvent Purity: Ensure that the solvents used are of high purity and free from peroxide impurities, which can promote oxidation.

Quantitative Data on Stability

Stress ConditionParametersDurationAssay (%)Appearance of Degradants
Acid Hydrolysis 0.1 M HCl24 hours95.2Minor peaks observed
Base Hydrolysis 0.1 M NaOH24 hours92.5Significant new peaks
Oxidation 3% H₂O₂24 hours85.1Multiple degradation products
Photostability ICH Q1B Option 21.2 M lux hours & 200 W h/m²98.0Trace new peaks
Thermal (Dry Heat) 80°C48 hours99.5No significant degradation

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[7][8]

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 272 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Studies

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at 60°C for a specified time. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Photostability Testing: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11] A control sample should be wrapped in aluminum foil to shield it from light.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48 hours).

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Start This compound Sample Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Start->Stock_Solution Thermal Thermal Stress (80°C, Solid) Start->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photostability (ICH Q1B) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Quantify Degradation Identify Degradants HPLC->Data Pathway Propose Degradation Pathways Data->Pathway

Caption: A logical workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_degradation_products Potential Degradation Products Parent This compound Carboxylic_Acid 4-Methylthiazole-5-carboxylic acid Parent->Carboxylic_Acid Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Hydrolysis (Extreme pH) Photodegradants Photodegradation Adducts Parent->Photodegradants Photodegradation (Light/UV)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-Methylthiazole-5-carboxaldehyde reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product After Initial Extraction

  • Question: I have performed an aqueous/organic extraction of my reaction mixture, but TLC and/or HPLC analysis shows significant impurities remaining in the organic layer containing this compound. What should I do?

  • Answer: Low purity after a simple extraction is a common issue and can be addressed by employing more selective purification techniques. The appropriate method will depend on the nature of the impurities.

    • For Unreacted Starting Materials:

      • Acidic Impurities (e.g., 4-Methylthiazole-5-carboxylic acid): An acid-base extraction is highly effective. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.

      • Alcohol Impurities (e.g., (4-methyl-1,3-thiazol-5-yl)methanol): If the alcohol is present in significant amounts, a more polar solvent wash (like a brine wash) can help, but column chromatography is often necessary for complete removal due to the alcohol's partial solubility in organic solvents.

    • For Side-Reaction Byproducts: The purification method will depend on the polarity of the byproducts relative to the desired aldehyde. Column chromatography is the most versatile technique for separating compounds with different polarities.

Issue 2: Difficulty in Separating the Product from a Co-eluting Impurity during Column Chromatography

  • Question: I am using column chromatography with a hexane (B92381)/ethyl acetate (B1210297) solvent system, but an impurity is co-eluting with my product, this compound. How can I improve the separation?

  • Answer: Co-elution occurs when the polarity of the product and the impurity are very similar. To improve separation, you can modify the chromatographic conditions:

    • Solvent System Gradient: A shallower gradient of the more polar solvent (ethyl acetate) can increase the resolution between closely eluting spots.

    • Solvent System Composition: Consider switching to a different solvent system. For example, a dichloromethane/methanol system offers a different selectivity and may effectively separate the components.

    • Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase. If you are using silica (B1680970) gel, switching to alumina (B75360) (basic or neutral) might alter the elution order and improve separation, especially if your compounds have acidic or basic properties.

Issue 3: Product Degradation During Purification

  • Question: I am observing degradation of my this compound during purification, leading to lower yields. What could be the cause and how can I prevent it?

  • Answer: Aldehydes can be sensitive to oxidation and other degradation pathways, especially under harsh conditions.

    • Acid/Base Sensitivity: Prolonged exposure to strong acids or bases can cause degradation. If performing an acid-base extraction, use mild reagents and minimize the contact time.

    • Oxidation: Aldehydes can oxidize to carboxylic acids, especially if exposed to air for extended periods. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps.

    • Thermal Instability: While this compound is relatively stable, prolonged heating at high temperatures during distillation or solvent evaporation should be avoided. Use a rotary evaporator with a water bath at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials or byproducts from the specific synthetic route employed. These can include:

  • 4-Methylthiazole-5-carboxylic acid: If the synthesis involves the reduction of this carboxylic acid or its ester.

  • Ethyl 4-methylthiazole-5-carboxylate: A common starting material for reduction reactions.

  • (4-methyl-1,3-thiazol-5-yl)methanol: If the synthesis involves the oxidation of this alcohol, incomplete oxidation will leave it as an impurity.

  • Over-oxidation products: If using a strong oxidizing agent, the aldehyde can be further oxidized to the corresponding carboxylic acid.

Q2: How can I monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from the column, and the purified product, you can visualize the separation of the desired compound from impurities. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity.

Q3: What is a standard work-up procedure for a reaction mixture containing this compound?

A3: A general work-up procedure after the reaction is complete often involves:

  • Quenching the reaction with an appropriate reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).

  • Extracting the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the combined organic layers with water and then brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filtering and concentrating the organic layer under reduced pressure to obtain the crude product.

Further purification by column chromatography, distillation, or recrystallization is then performed as needed.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Extraction with pH adjustment 97-98%Simple, scalable, good for removing acidic or basic impurities.May not remove neutral impurities with similar solubility.
Column Chromatography >99%High resolution for separating a wide range of impurities.Can be time-consuming and require significant solvent volumes.
Distillation >99%Effective for removing non-volatile impurities.Requires the compound to be thermally stable; may not separate impurities with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Extraction with pH Adjustment

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (Optional): If basic impurities are suspected, wash the organic layer with a dilute acid solution (e.g., 1 M HCl).

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like 4-methylthiazole-5-carboxylic acid.

  • Neutral Wash: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Extraction Extraction with Organic Solvent Reaction_Mixture->Extraction Washing Washing with Aqueous Solutions Extraction->Washing Drying Drying and Concentration Washing->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Distillation Distillation Drying->Distillation Recrystallization Recrystallization Drying->Recrystallization Final_Product Pure 4-Methylthiazole- 5-carboxaldehyde Column_Chromatography->Final_Product Distillation->Final_Product Recrystallization->Final_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Purity Check (TLC/HPLC) Low_Purity Low Purity Start->Low_Purity Impure High_Purity High Purity (>95%) Start->High_Purity Pure Identify_Impurity Identify Major Impurity (e.g., starting material, byproduct) Low_Purity->Identify_Impurity Acidic_Impurity Acidic Impurity Identify_Impurity->Acidic_Impurity Acidic Neutral_Impurity Neutral Impurity Identify_Impurity->Neutral_Impurity Neutral Basic_Impurity Basic Impurity Identify_Impurity->Basic_Impurity Basic Base_Wash Wash with Mild Base (e.g., NaHCO3) Acidic_Impurity->Base_Wash Column_Chromatography Perform Column Chromatography Neutral_Impurity->Column_Chromatography Acid_Base_Extraction Perform Acid-Base Extraction Basic_Impurity->Acid_Base_Extraction Final_Product Pure Product Acid_Base_Extraction->Final_Product Column_Chromatography->Final_Product Base_Wash->Final_Product

Caption: A logical decision tree for troubleshooting the purification of this compound.

Technical Support Center: Industrial Production of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial-scale synthesis of 4-Methylthiazole-5-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis routes include:

  • Oxidation of 4-methyl-5-(hydroxymethyl)thiazole: This method employs various oxidizing agents to convert the alcohol functional group to an aldehyde.

  • Reduction of 4-methylthiazole-5-carboxylic acid or its esters: This approach involves the reduction of a carboxylic acid or ester derivative to the corresponding aldehyde.

  • Vilsmeier-Haack type reactions: Although less detailed in the provided context, this classical method for formylation of aromatic rings can also be a potential route.

Q2: What are the main challenges in scaling up the production of this compound?

A2: Key challenges in the industrial production of this compound include:

  • Handling of hazardous materials: Some synthesis routes involve reagents that are corrosive, flammable, or toxic, such as phosphorus oxychloride (POCl3) and lithium aluminum hydride (LiAlH4), posing safety and handling risks on a large scale.[1][2]

  • High reaction temperatures: Certain processes require very high temperatures (200 to 700°C), which can be energy-intensive and require specialized equipment, making the process industrially challenging.[1][2]

  • Side reactions and impurity formation: The formation of byproducts, such as over-oxidation to the carboxylic acid or the formation of dimers, can reduce the yield and purity of the final product.

  • Product purification: Separating the desired aldehyde from starting materials, reagents, and byproducts at an industrial scale can be complex and costly.

  • Cost-effectiveness and environmental impact: Developing a process that is both economically viable and environmentally friendly is a significant consideration for industrial production.[3]

Q3: How can the progress of the synthesis reactions be monitored effectively?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for monitoring the progress of the reactions in the synthesis of this compound.[1] Thin-Layer Chromatography (TLC) can also be employed for rapid, qualitative analysis of the reaction mixture.[4]

Troubleshooting Guides

Route 1: Reduction of 4-Methylthiazole-5-carboxylate Ester

This route typically involves the reduction of an ester, such as ethyl or methyl 4-methylthiazole-5-carboxylate, using a reducing agent like sodium borohydride (B1222165) in the presence of a Lewis acid like aluminum chloride.

Issue 1: Low Yield of 4-Methyl-5-(hydroxymethyl)thiazole (the intermediate alcohol)

Potential Cause Troubleshooting Step
Incomplete Reaction - Verify Reagent Quality: Ensure the sodium borohydride and aluminum chloride are of high purity and anhydrous. Moisture can deactivate the reagents. - Optimize Reaction Time and Temperature: The reaction is typically stirred at 15-25°C for several hours.[1] Monitor the reaction by HPLC to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. - Ensure Proper Stoichiometry: Use a sufficient excess of the reducing agent.
Degradation of Product during Workup - Control Quenching Temperature: The reaction is typically quenched by pouring it into a mixture of ice and concentrated HCl.[1] Ensure the temperature is kept low during this step to prevent degradation of the product. - pH Adjustment: Carefully adjust the pH with sodium hydroxide (B78521) solution at a low temperature (5-15°C) during the workup.[1]
Inefficient Extraction - Choice of Solvent: Tetrahydrofuran (THF) is an effective solvent for extracting the product.[1] Ensure a sufficient volume and number of extractions are performed to maximize recovery.

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Step
Unreacted Starting Material - Increase Reaction Time or Temperature: As mentioned above, optimizing these parameters can drive the reaction to completion. - Increase Amount of Reducing Agent: A slight excess of the reducing agent can help to consume all the starting material.
Formation of Byproducts - Maintain Anhydrous Conditions: Moisture can lead to the formation of unwanted byproducts. Ensure all glassware is dry and use anhydrous solvents. - Slow Addition of Reagents: The slow addition of aluminum chloride to the sodium borohydride solution at a controlled temperature (-10 to +5°C) is crucial to control the reaction rate and minimize side reactions.[1]
Route 2: Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole

This route involves the oxidation of the intermediate alcohol to the final aldehyde product using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a TEMPO/NaOCl system.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Oxidation - Verify Oxidizing Agent Activity: Ensure the oxidizing agent is fresh and active. For example, PCC can degrade over time. - Optimize Reaction Time and Temperature: Monitor the reaction by HPLC to determine the point of maximum conversion. For the TEMPO-catalyzed oxidation, the reaction is typically run at 0-2°C.[2] For PCC oxidation, the temperature is maintained between 15-25°C.[2]
Over-oxidation to Carboxylic Acid - Slow Addition of Oxidant: Add the oxidizing agent (e.g., sodium hypochlorite (B82951) solution) slowly and in a controlled manner to the reaction mixture.[2] - Maintain Low Temperature: For the TEMPO/NaOCl system, maintaining a low temperature (0-2°C) is critical to prevent over-oxidation.[2]
Product Degradation - Mild Workup Conditions: Use mild conditions during the workup to avoid degradation of the aldehyde product. This includes using a sodium bicarbonate solution to neutralize any excess acid.[2]

Issue 2: Difficult Product Purification

Potential Cause Troubleshooting Step
Presence of Chromium Salts (with PCC) - Filtration: After the reaction, the mixture is typically filtered to remove the solid chromium byproducts. Using a filter aid can improve the efficiency of this step.
Emulsion Formation during Extraction - Addition of Brine: Adding a saturated sodium chloride solution (brine) during the aqueous workup can help to break emulsions and improve phase separation.
Co-distillation with Solvent - Use of a Rotary Evaporator: After extraction, the solvent should be removed under reduced pressure using a rotary evaporator to obtain the crude product.[2] Further purification may be achieved by distillation or chromatography if necessary.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthesis Routes

ParameterRoute 1: Ester ReductionRoute 2: Alcohol Oxidation (TEMPO/NaOCl)Route 2: Alcohol Oxidation (PCC)
Starting Material 4-Methylthiazole-5-carboxylate Ester4-Methyl-5-(hydroxymethyl)thiazole4-Methyl-5-(hydroxymethyl)thiazole
Key Reagents Sodium Borohydride, Aluminum ChlorideTEMPO, KBr, Sodium HypochloritePyridinium Chlorochromate (PCC)
Solvent Monoglyme, THFDichloromethane (B109758), WaterDichloromethane
Reaction Temperature -10°C to 25°C[1]0°C to 32°C[2]15°C to 30°C[2]
Reported Purity (HPLC) 97-98%[1]97-98%[2]97-98%[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-(hydroxymethyl)thiazole via Ester Reduction
  • Charge a reactor with monoglyme and cool to -10°C.

  • Add sodium borohydride in one portion at -10°C and stir for 15 minutes.

  • Slowly add aluminum chloride over 1 hour, maintaining the temperature between -10°C and +5°C. Stir for 30 minutes at 0°C.

  • Add 4-methyl-thiazole-5-carboxylic acid ethyl ester over 1 hour, keeping the temperature between 0-15°C.

  • Stir the reaction mixture at 15-25°C for 4 hours, monitoring the progress by HPLC.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl and stir for 30 minutes.

  • Concentrate the mixture at 50-60°C to remove organic solvents and then cool to 5°C.

  • Adjust the pH to 12.5 with sodium hydroxide solution at 5-15°C and then heat to 45°C.

  • Extract the product with THF (4 times).

  • Combine the THF layers, treat with charcoal at 45°C, and then distill off the THF at 50°C to yield the title compound.[1]

Protocol 2: Synthesis of this compound via TEMPO-catalyzed Oxidation
  • Add 4-Methyl-5-hydroxymethyl-thiazole to dichloromethane and stir for 5 minutes.

  • Add a solution of sodium bicarbonate in water at 30-32°C and stir for 5-10 minutes.

  • Cool the reaction mass to 0°C and add a solution of KBr in water and TEMPO in a single lot.

  • Add a sodium hypochlorite solution over 1 hour, maintaining the temperature between 0-2°C.

  • Stir the reaction mass at 0-2°C and monitor the progress by HPLC.

  • After completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and filter.

  • Evaporate the dichloromethane under reduced pressure to obtain the product.[2]

Visualizations

experimental_workflow_reduction start Start: 4-Methylthiazole-5-carboxylate Ester reduction Reduction (NaBH4, AlCl3, Monoglyme) -10°C to 25°C start->reduction quench Quench (Ice, HCl) reduction->quench ph_adjust pH Adjustment (NaOH) quench->ph_adjust extraction Extraction (THF) ph_adjust->extraction purification Purification (Charcoal, Distillation) extraction->purification product Product: 4-Methyl-5-(hydroxymethyl)thiazole purification->product

Caption: Workflow for the reduction of 4-methylthiazole-5-carboxylate ester.

experimental_workflow_oxidation start Start: 4-Methyl-5-(hydroxymethyl)thiazole oxidation Oxidation (TEMPO, KBr, NaOCl, DCM) 0-2°C start->oxidation workup Aqueous Workup (NaHCO3) oxidation->workup extraction Extraction (DCM) workup->extraction isolation Isolation (Evaporation) extraction->isolation product Product: this compound isolation->product

Caption: Workflow for the TEMPO-catalyzed oxidation of 4-methyl-5-(hydroxymethyl)thiazole.

troubleshooting_logic low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Product Degradation? low_yield->degradation extraction_issue Inefficient Extraction? low_yield->extraction_issue check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents Yes optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions Yes control_workup Control Workup Temperature & pH degradation->control_workup Yes optimize_extraction Optimize Extraction Solvent & Procedure extraction_issue->optimize_extraction Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Avoiding hazardous reagents in 4-methyl-thiazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methyl-thiazole-5-carbaldehyde, with a focus on avoiding hazardous reagents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common hazardous reagents used in traditional syntheses of 4-methyl-thiazole-5-carbaldehyde that I should avoid?

A1: Traditional synthesis routes for 4-methyl-thiazole-5-carbaldehyde often employ hazardous reagents that pose significant safety and environmental risks, especially on a large scale. These include:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and hazardous, making it difficult to handle in large quantities.[1][2]

  • Thionyl chloride (SOCl₂): Another corrosive and hazardous chlorinating agent.

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that is difficult to handle in large-scale operations due to its reactivity.[1][2]

  • Chromium-based oxidizing agents (e.g., CrO₃, Jones Reagent, Pyridinium chlorochromate - PCC): These are eco-unfriendly and can be expensive for industrial production.[1][3]

Q2: What are the recommended safer, alternative synthesis routes?

A2: Several safer and more environmentally friendly methods have been developed. The main strategies involve the oxidation of a precursor alcohol or the reduction of a carboxylic acid derivative.

  • Route A: Oxidation of 4-methyl-5-hydroxymethylthiazole: This is a common and effective approach. Instead of hazardous chromium reagents, safer alternatives include:

    • Sodium hypochlorite (B82951) (NaOCl) with a TEMPO catalyst: This system offers a greener and more selective oxidation.[1]

  • Route B: Reduction of a 4-methylthiazole-5-carboxylic acid derivative:

    • Reduction of the ester with Sodium Borohydride (B1222165) (NaBH₄) and Aluminum Chloride (AlCl₃): This combination provides a safer alternative to LiAlH₄ for reducing the ester to the corresponding alcohol, which is then oxidized to the aldehyde.[1][2] The evolution of hydrogen is more controllable with this method.[1][2]

    • Catalytic Hydrogenation of the Acid Chloride (Rosenmund Reduction): The use of a Palladium/Barium Sulfate (B86663) (Pd/BaSO₄) catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride is an eco-friendly method suitable for industrial production.[3]

Q3: What are the starting materials for these safer synthesis routes?

A3: The key starting materials for the recommended safer routes are:

  • For Route A (Oxidation) : 4-methyl-5-hydroxymethylthiazole.

  • For Route B (Reduction) : A derivative of 4-methylthiazole-5-carboxylic acid, such as the methyl or ethyl ester, or the acid chloride.

Troubleshooting Guides

Route A: TEMPO-Catalyzed Oxidation of 4-methyl-5-hydroxymethylthiazole

Issue 1: Low or No Conversion to the Aldehyde

Possible Cause Troubleshooting Step
Inactive TEMPO catalyst Use fresh, properly stored TEMPO. The catalyst can degrade over time.
Decomposition of Sodium Hypochlorite Use a fresh, properly titrated solution of NaOCl. The concentration can decrease upon storage.
Incorrect pH of the reaction mixture Maintain the pH in the recommended range for the reaction. For TEMPO-catalyzed oxidations, a bicarbonate buffer is often used.
Low reaction temperature Ensure the reaction is maintained at the optimal temperature. For this specific oxidation, a temperature of 0-2°C is recommended during the addition of NaOCl.[2]

Issue 2: Formation of Carboxylic Acid Byproduct

Possible Cause Troubleshooting Step
Over-oxidation of the aldehyde Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times.
Excess of sodium hypochlorite Use the stoichiometric amount or a slight excess of NaOCl. A large excess can lead to over-oxidation.

Issue 3: Difficulties in Product Isolation and Purification

Possible Cause Troubleshooting Step
Emulsion formation during work-up Add brine to the aqueous layer to break up emulsions during extraction.
Presence of colored impurities Treat the organic extract with activated charcoal to remove colored impurities.[2]
Co-elution of product and impurities during chromatography Optimize the solvent system for column chromatography to achieve better separation.
Route B1: Reduction of 4-methylthiazole-5-carboxylic acid ester with NaBH₄/AlCl₃

Issue 1: Incomplete Reduction of the Ester

Possible Cause Troubleshooting Step
Insufficient amount of reducing agent Ensure the correct molar ratio of NaBH₄ and AlCl₃ to the ester is used.
Moisture in the reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reducing agent.
Low reaction temperature While the initial addition may be at a low temperature, ensure the reaction is allowed to proceed at the recommended temperature (e.g., 15-25°C) for a sufficient amount of time.[1]

Issue 2: Difficult Work-up and Product Isolation

Possible Cause Troubleshooting Step
Formation of gelatinous aluminum salts A careful and slow quenching procedure with ice and acid is crucial. Follow the recommended work-up procedure to dissolve the salts.[1]
Product loss during extraction Adjust the pH of the aqueous layer to ensure the product is in a neutral form for efficient extraction into the organic solvent.[1]
Route B2: Pd/BaSO₄ Catalyzed Hydrogenation of 4-methylthiazole-5-carboxylic acid chloride

Issue 1: Low Yield of Aldehyde

Possible Cause Troubleshooting Step
Catalyst poisoning Ensure the starting materials and solvent are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds).
Over-reduction to the alcohol Use a properly "poisoned" Pd/BaSO₄ catalyst to prevent further reduction of the aldehyde to the alcohol. Barium sulfate acts as a poison to reduce the catalyst's activity.[4][5]
Inefficient hydrogenation Ensure a good flow of hydrogen gas and efficient stirring to maximize the gas-liquid-solid contact.

Issue 2: Presence of Starting Acid Chloride in the Final Product

Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction by TLC or HPLC and continue until the acid chloride is fully consumed.[3]
Deactivated catalyst If the reaction stalls, it may be necessary to add fresh catalyst.

Data Presentation

Table 1: Comparison of Safer Synthesis Routes for 4-methyl-thiazole-5-carbaldehyde

Parameter Route A: TEMPO/NaOCl Oxidation Route B1: NaBH₄/AlCl₃ Reduction & Oxidation Route B2: Pd/BaSO₄ Hydrogenation
Starting Material 4-methyl-5-hydroxymethylthiazole4-methyl-thiazole-5-carboxylic acid ester4-methylthiazole-5-carboxylic acid chloride
Key Reagents TEMPO, NaOCl, KBrNaBH₄, AlCl₃, followed by an oxidizing agentH₂, Pd/BaSO₄
Reported Purity (by HPLC) 97-98%[2]97-98% (for the intermediate alcohol)[2]Good yield reported, specific purity not detailed[3]
Key Advantages High selectivity, mild conditions.Avoids LiAlH₄, controllable reaction.[1][2]Eco-friendly, suitable for industrial scale.[3]
Potential Issues Over-oxidation to carboxylic acid.Work-up with aluminum salts can be challenging.Catalyst poisoning, over-reduction.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-5-hydroxymethylthiazole via NaBH₄/AlCl₃ Reduction

This protocol is adapted from patent literature and describes the reduction of the methyl ester.[1]

  • Preparation: In a suitable reactor, charge monoglyme and cool to -10°C.

  • Addition of Reagents: Add sodium borohydride (NaBH₄) in one portion at -10°C and stir for 15 minutes. Slowly add aluminum chloride (AlCl₃) over 1 hour, maintaining the temperature between -10°C and +5°C. Stir for an additional 30 minutes at 0°C.

  • Addition of Ester: Add 4-methyl-thiazole-5-carboxylic acid methyl ester over 1 hour at 0-15°C.

  • Reaction: Stir the reaction mixture at 15-25°C for 4 hours. Monitor the progress by HPLC.

  • Work-up:

    • Pour the reaction mixture into a mixture of ice (500 g) and concentrated HCl (200 ml) and stir for 30 minutes.

    • Concentrate the mixture at 50-60°C to remove organic solvents.

    • Cool the mixture to 5°C and adjust the pH to 12.5 with sodium hydroxide (B78521) solution at 5-15°C.

    • Heat to 45°C and extract with THF (4 x 250 ml).

    • Combine the THF layers and treat with charcoal at 45°C.

    • Distill off the THF at 50°C to yield the title compound (purity by HPLC: 97-98%).

Protocol 2: Synthesis of 4-methyl-thiazole-5-carbaldehyde via TEMPO/NaOCl Oxidation

This protocol is adapted from patent literature.[2]

  • Preparation: Add 4-methyl-5-hydroxymethyl-thiazole to dichloromethane (B109758) and stir. Add a solution of sodium bicarbonate in water.

  • Catalyst Addition: Cool the mixture to 0°C and add a solution of potassium bromide (KBr) in water and TEMPO in a single portion.

  • Oxidant Addition: Add a sodium hypochlorite (NaOCl) solution over 1 hour, maintaining the temperature between 0-2°C.

  • Reaction: Stir the reaction mixture at 0-2°C and monitor the progress by HPLC.

  • Work-up:

    • After the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with an alkaline solution followed by brine.

    • Dry the organic layer over Na₂SO₄ and filter.

    • Evaporate the solvent under reduced pressure to obtain the product (purity by HPLC: 97-98%).

Protocol 3: Synthesis of 4-methyl-thiazole-5-carbaldehyde via Pd/BaSO₄ Catalyzed Hydrogenation

This protocol is adapted from a research article.[3]

  • Preparation of Acid Chloride: Prepare 4-methylthiazole-5-carboxylic acid chloride by reacting 4-methylthiazole-5-carboxylic acid with thionyl chloride and removing the excess thionyl chloride under reduced pressure.

  • Hydrogenation:

    • Add xylene to the freshly prepared acid chloride.

    • Add the Pd/BaSO₄ catalyst.

    • Heat the mixture to 140°C while passing hydrogen gas through it.

    • Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture.

    • Extract the filtrate with 10% HCl.

    • Neutralize the aqueous solution to pH 8 with sodium carbonate.

    • Extract the product with chloroform (B151607).

    • Distill the chloroform to obtain the pure product.

Visualizations

Synthesis_Workflows cluster_RouteA Route A: Oxidation cluster_RouteB1 Route B1: Reduction & Oxidation cluster_RouteB2 Route B2: Catalytic Hydrogenation A1 4-methyl-5-hydroxymethylthiazole A2 4-methyl-thiazole-5-carbaldehyde A1->A2 TEMPO, NaOCl, KBr Dichloromethane, 0-2°C B1_1 4-methyl-thiazole-5- carboxylic acid ester B1_2 4-methyl-5-hydroxymethylthiazole B1_1->B1_2 NaBH4, AlCl3 Monoglyme B1_3 4-methyl-thiazole-5-carbaldehyde B1_2->B1_3 Oxidation (e.g., TEMPO/NaOCl) B2_1 4-methylthiazole-5- carboxylic acid chloride B2_2 4-methyl-thiazole-5-carbaldehyde B2_1->B2_2 H2, Pd/BaSO4 Xylene, 140°C

Caption: Alternative synthesis workflows for 4-methyl-thiazole-5-carbaldehyde.

Troubleshooting_Logic cluster_troubleshooting General Troubleshooting Logic Start Low Product Yield Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Start->Monitor_Reaction Optimize_Workup Optimize Work-up & Purification Check_Reagents->Optimize_Workup Check_Conditions->Optimize_Workup Monitor_Reaction->Optimize_Workup Success Improved Yield Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yield in synthesis reactions.

References

Technical Support Center: Monitoring 4-Methylthiazole-5-carboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for monitoring the reaction progress of 4-Methylthiazole-5-carboxaldehyde using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the analysis of reactions involving this compound.

General Reaction Monitoring

  • Q1: How do I take a sample from my reaction for analysis?

    • A: To monitor a reaction, a small, representative sample (an "aliquot") is needed. For reactions at room temperature or with mild heating, you can directly insert a long glass capillary spotter into the reaction flask to withdraw a tiny amount of the mixture for immediate spotting on a TLC plate.[1] For HPLC, the aliquot can be diluted with the mobile phase in a separate vial before injection.

  • Q2: My reaction is in a high-boiling point solvent like DMF or DMSO, and my TLC plate is just a smear. What should I do?

    • A: This is a common issue caused by the solvent not evaporating from the TLC plate. After spotting your sample on the plate, place the plate in a flask and put it under a high vacuum for several minutes to remove the high-boiling solvent before developing the plate in your chosen eluent.[2]

TLC-Specific FAQs

  • Q3: My spots are not visible on the TLC plate after running it. What's wrong?

    • A: There are several possibilities:

      • Compound is not UV-active: While this compound is expected to be UV-active, some reactants or products may not be. Try using a chemical stain for visualization.[3]

      • Sample is too dilute: Your compound's concentration may be too low to detect. Try concentrating the sample by spotting it multiple times in the same location, ensuring the spot is dry between each application.[3][4]

      • Compound evaporated: If your compounds are volatile, they may have evaporated from the plate, especially if excessive heat was used for drying.[3]

      • Solvent level was too high: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate. If the spotting line is submerged, the sample will dissolve into the solvent pool instead of running up the plate.[3][4]

  • Q4: What is a "cospot," and why is it important for reaction monitoring?

    • A: A cospot is a lane on the TLC plate where the reaction mixture is spotted directly on top of a spot of the starting material.[5] It is crucial for determining if a spot in the reaction mixture is indeed the starting material, especially when the reactant and product have very similar Rf values. If the starting material is still present, the cospot will appear as a single, elongated spot. If the starting material is consumed, you will see two separate spots in the cospot lane (product and the spotted starting material).[2][5]

  • Q5: The spots for my starting material and product are too close together (similar Rf values). How can I improve the separation?

    • A: Try changing the solvent system.[2] Experiment with different solvent ratios or completely different solvents to alter the polarity and selectivity. If that fails, using a stain like p-anisaldehyde might help, as it can produce different colors for different compounds, aiding in differentiation even if the Rf values are close.[2]

  • Q6: What is the best way to visualize this compound and related compounds on a TLC plate?

    • A: The primary, non-destructive method is viewing the plate under a UV lamp (254 nm), as the thiazole (B1198619) ring system is UV-active.[6][7] For destructive visualization, which provides a permanent record, several stains are effective:

      • Potassium Permanganate (KMnO₄): Excellent for visualizing oxidizable functional groups like aldehydes. It produces yellow spots on a purple background.[6][7]

      • p-Anisaldehyde: A good general stain for aldehydes and other functional groups, often yielding a range of colors upon heating.[8][9]

      • Iodine: A general stain for unsaturated and aromatic compounds. Placing the plate in a chamber with iodine crystals will reveal brown spots. This is often a semi-permanent method as the spots may fade over time.[6][7][8]

HPLC-Specific FAQs

  • Q7: My HPLC peaks are tailing. How can I get sharper, more symmetrical peaks?

    • A: Peak tailing for a compound like this compound is often due to interactions with the silica (B1680970) stationary phase. To fix this, add a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase.[10] This can suppress the ionization of residual silanol (B1196071) groups on the column, leading to improved peak shape. Tailing can also be caused by sample overload; try injecting a smaller volume or a more dilute sample.

  • Q8: My retention times are shifting between injections. What is the cause?

    • A: Fluctuating retention times can be caused by several factors:

      • Mobile Phase Inconsistency: Ensure your mobile phase is prepared accurately and consistently each time. If you are mixing solvents online, there could be a problem with the pump's proportioning valve.[11][12]

      • Temperature Changes: Column temperature affects retention. Use a column oven to maintain a constant temperature.

      • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times. Degas your mobile phase and check the pump for leaks or unusual noises.[12][13]

  • Q9: I am seeing high backpressure in my HPLC system. What should I do?

    • A: High backpressure usually indicates a blockage. Systematically isolate the problem by disconnecting components. Start by disconnecting the column; if the pressure drops significantly, the column is likely clogged. Try reversing and flushing the column (disconnect it from the detector first). If the column is not the issue, check for blockages in tubing, in-line filters, or the injector.[13][14]

Troubleshooting Guides

Troubleshooting Common TLC Issues
ProblemPotential Cause(s)Recommended Solution(s)
Streaking/Elongated Spots Sample is overloaded/too concentrated.[3][15][16]Dilute the sample before spotting.
Compound is highly polar or acidic/basic.[3][16]Add a small amount (0.1-2.0%) of acetic/formic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase.[3][16]
Rf Value Too Low (Spots near baseline) Eluent is not polar enough.[3]Increase the proportion of the polar solvent in your mobile phase (e.g., increase ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).
Rf Value Too High (Spots near solvent front) Eluent is too polar.[3]Decrease the proportion of the polar solvent or choose a less polar solvent.
Uneven Solvent Front The TLC plate is touching the side of the chamber or filter paper.Reposition the plate in the center of the chamber, ensuring it does not touch the sides.
The adsorbent on the plate is uneven or has flaked off.[4]Use a new, high-quality TLC plate.
Smeared Blue/Colored Spots A pen was used to draw the baseline instead of a pencil.[4]Always use a pencil for marking TLC plates, as graphite (B72142) is inert and will not move with the solvent.[4]
Troubleshooting Common HPLC Issues
ProblemPotential Cause(s)Recommended Solution(s)
Split Peaks Contamination at the column inlet or a void in the column packing.First, try flushing the column. If that fails, replace the guard column. If the problem persists, the analytical column may need replacement.
Injection solvent is incompatible with the mobile phase.Whenever possible, dissolve and inject your sample in the initial mobile phase.[12]
Baseline Noise or Drift Mobile phase is contaminated, improperly mixed, or not degassed.[12][13]Prepare fresh mobile phase using HPLC-grade solvents, filter it, and ensure it is thoroughly degassed.
Detector lamp is failing.Check the lamp's energy output and replace it if it is low.
No Peaks or Very Small Peaks Detector is off or not set to the correct wavelength.Verify detector settings. This compound should have a strong UV absorbance.
Leak in the system or no flow.[13]Check the system for loose fittings and verify the pump is delivering flow.[13]
Sample degradation or incorrect sample prepared.Prepare a fresh sample and standard to confirm the system is working correctly.

Experimental Protocols & Data

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the standard procedure for monitoring the conversion of a starting material (SM) to a product (P) in a reaction producing this compound or using it as a reactant.

Methodology:

  • Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a thin baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for your lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction Mixture).[5]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "CO" marks.

    • Using a different capillary tube, apply a small spot of your reaction mixture aliquot to the "RXN" and "CO" marks (spotting directly on top of the SM spot in the "CO" lane).[1][5]

    • Ensure spots are small and concentrated. Allow the solvent to evaporate completely.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If desired, apply a chemical stain (e.g., dip into KMnO₄ or p-anisaldehyde stain) and gently heat to develop the spots.[6]

    • The reaction is complete when the starting material spot is absent from the "RXN" lane and a new product spot is clearly visible. Calculate the Rf values (Rf = distance spot traveled / distance solvent front traveled).

Table 1: Example TLC Data for a Hypothetical Reaction

(Note: Data is illustrative. Actual Rf values will depend on the specific reactants, products, and exact solvent system used.)

CompoundSolvent SystemApprox. Rf ValueVisualization
Starting Material (e.g., 4-Methylthiazole-5-carbonitrile)4:1 Hexane:Ethyl Acetate0.55UV (254 nm)
This compound (Product) 4:1 Hexane:Ethyl Acetate 0.40 UV (254 nm), Yellow with KMnO₄
Impurity/Byproduct4:1 Hexane:Ethyl Acetate0.20UV (254 nm)
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for quantitative reaction analysis.

Methodology:

  • Prepare the Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter and degas both mobile phases thoroughly before use.

  • Prepare Samples:

    • Standard: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition.

    • Reaction Sample: Take an aliquot from the reaction mixture and dilute it significantly with the initial mobile phase to a final concentration within the detector's linear range. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Set Up the HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 272 nm.

    • Gradient Program: See Table 2 for an example.

  • Run the Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject the standard(s) to determine the retention time and peak area of the target compound.

    • Inject the prepared reaction sample.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak over time. The reaction progress can be quantified by comparing the peak area of the product to the initial peak area of the starting material.

Table 2: Example HPLC Data and Gradient Program

(Note: Data is illustrative. Actual retention times will depend on the specific compounds and HPLC conditions.)

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.09010
10.01090
12.01090
12.19010
15.09010
CompoundApprox. Retention Time (min)
Starting Material (more polar)3.5
This compound (Product) 6.8

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and a troubleshooting decision-making process.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Equilibrate TLC Chamber prep_plate Prepare & Spot TLC Plate (SM, Cospot, RXN) develop Develop Plate in Chamber prep_plate->develop dry Dry Plate & Mark Solvent Front develop->dry visualize_uv Visualize under UV Lamp dry->visualize_uv stain Apply Chemical Stain (Optional) visualize_uv->stain interpret Interpret Results (Disappearance of SM, Appearance of Product) stain->interpret

Caption: Workflow for monitoring a reaction using TLC.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_mobile Prepare & Degas Mobile Phase prep_sample Dilute & Filter Reaction Aliquot equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Sample onto Column equilibrate->inject run_gradient Run Gradient Method inject->run_gradient collect_data Collect Chromatographic Data run_gradient->collect_data analyze_peaks Analyze Peak Areas & Retention Times collect_data->analyze_peaks quantify Quantify Reaction Progress analyze_peaks->quantify

Caption: Workflow for monitoring a reaction using HPLC.

TLC_Troubleshooting start Unclear TLC Result? q1 Are spots streaking? start->q1 q2 Are SM and Product Rf values too similar? start->q2 q3 Are spots invisible? start->q3 sol1 Dilute sample or add modifier to eluent q1->sol1 Yes sol2 Change solvent system polarity q2->sol2 Yes sol4 Concentrate sample spot or use a chemical stain q3->sol4 Yes sol3 Use a different stain (e.g., p-anisaldehyde) sol2->sol3 Still poor separation

Caption: Decision tree for troubleshooting unclear TLC results.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-Methylthiazole-5-carboxaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 4-Methylthiazole-5-carboxaldehyde against other widely used heterocyclic aldehydes—furfural, 2-pyridinecarboxaldehyde (B72084), and 2-thiophenecarboxaldehyde—in key synthetic transformations. The information presented herein is intended to assist researchers in making informed decisions regarding substrate selection and reaction optimization in their synthetic endeavors.

Theoretical Background: The Influence of the Heterocyclic Ring on Aldehyde Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions, which form the basis of many carbon-carbon bond-forming strategies, is primarily governed by the electrophilicity of the carbonyl carbon. The nature of the heterocyclic ring to which the aldehyde group is attached plays a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.

  • This compound: The thiazole (B1198619) ring is an electron-rich aromatic system. The sulfur atom can donate a lone pair of electrons into the ring through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. The methyl group at the 4-position is an electron-donating group, further contributing to this effect.

  • Furfural (Furan-2-carboxaldehyde): Furan is also an electron-rich heterocycle. However, the oxygen atom is more electronegative than sulfur, leading to a stronger inductive electron-withdrawing effect. This can result in a more electrophilic carbonyl carbon compared to its thiophene (B33073) and thiazole counterparts.

  • 2-Pyridinecarboxaldehyde: The pyridine (B92270) ring is electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the carbonyl carbon, making it generally more reactive towards nucleophiles.

  • 2-Thiophenecarboxaldehyde: Thiophene is considered more aromatic than furan, and the sulfur atom is less electronegative than oxygen. This leads to a more effective delocalization of electrons within the ring, which can slightly reduce the electrophilicity of the aldehyde group compared to furfural.

Comparative Performance in Key Synthetic Reactions

The following sections provide a comparison of the performance of the four heterocyclic aldehydes in three fundamental carbon-carbon bond-forming reactions: the Wittig reaction, the Grignard reaction, and the Aldol (B89426) condensation.

The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.

General Observations: The reactivity of the aldehyde in a Wittig reaction is influenced by its electrophilicity. Highly electrophilic aldehydes are expected to react more readily.

AldehydeReagentProductYield (%)Reaction Time (h)Notes
This compound Phosphonium (B103445) ylide(Z)-2-(4-methylthiazol-5-yl)vinyl derivativeNot reported as high20-24Used in the synthesis of the antibiotic Cefditoren (B193786) Pivoxil. The reaction is reported to have a "not high" yield and can produce hard-to-separate E/Z isomers.[1]
Furfural (Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-furyl)acrylateData not availableData not available
2-Pyridinecarboxaldehyde (Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-pyridyl)acrylateData not availableData not available
2-Thiophenecarboxaldehyde (Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-thienyl)acrylateData not availableData not available

Experimental Protocol: General Procedure for the Wittig Reaction

  • To a solution of the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.0 eq.) is added dropwise at 0 °C.

  • The resulting ylide solution is stirred for 1 hour at 0 °C.

  • A solution of the heterocyclic aldehyde (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Wittig_Reaction_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination P(Ph)3CH2R RCH2-PPh3+ X- Ylide RCH=PPh3 P(Ph)3CH2R->Ylide Base Base Ylide_step2 RCH=PPh3 Aldehyde R'CHO Betaine Betaine Intermediate Aldehyde->Betaine Betaine_step3 Betaine Intermediate Ylide_step2->Betaine Oxaphosphetane Oxaphosphetane Oxaphosphetane_step4 Oxaphosphetane Betaine_step3->Oxaphosphetane Alkene R'CH=CHR PhosphineOxide Ph3P=O Oxaphosphetane_step4->Alkene Oxaphosphetane_step4->PhosphineOxide

Caption: General mechanism of the Wittig reaction.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, yielding an alcohol upon workup.

General Observations: Aldehyde reactivity in Grignard reactions is also dependent on the electrophilicity of the carbonyl carbon and steric hindrance around the carbonyl group.

AldehydeReagentProductYield (%)Reaction Time (h)Notes
This compound Phenylmagnesium bromide(4-Methylthiazol-5-yl)(phenyl)methanolData not availableData not available
Furfural Phenylmagnesium bromideFurfuryl(phenyl)methanolData not availableData not availableSide reactions such as the Wurtz reaction can occur with some Grignard reagents.[2]
2-Pyridinecarboxaldehyde Phenylmagnesium bromide(2-Pyridyl)(phenyl)methanolData not availableData not availableThe nitrogen atom in the pyridine ring can potentially coordinate with the Grignard reagent, which may influence the reaction.
2-Thiophenecarboxaldehyde Phenylmagnesium bromide(2-Thienyl)(phenyl)methanolData not availableData not available

Experimental Protocol: General Procedure for the Grignard Reaction

  • A solution of the heterocyclic aldehyde (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise to a solution of the Grignard reagent (1.1 eq.) in the same solvent at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude alcohol is purified by column chromatography or recrystallization.

Grignard_Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation (Workup) Aldehyde R'CHO Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Grignard R-MgX Grignard->Alkoxide Alkoxide_step2 Alkoxide Intermediate Alcohol R'CH(OH)R Alkoxide_step2->Alcohol H3O+ H3O+

Caption: General mechanism of the Grignard reaction.

Aldol Condensation

The aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to give a conjugated enone.

General Observations: The electrophilicity of the aldehyde is a key factor in the initial nucleophilic attack by the enolate. More electrophilic aldehydes will generally react faster.

AldehydeReagentProductYield (%)Reaction Time (h)Notes
This compound Acetone4-(4-Methylthiazol-5-yl)but-3-en-2-oneData not availableData not available
Furfural Acetone4-(2-Furyl)-3-buten-2-oneUp to 98% (for the difurfurylideneacetone (B168639) product)8The reaction can be catalyzed by bases like DBU, and high yields of the double condensation product are achievable.[3]
2-Pyridinecarboxaldehyde Acetophenone (B1666503)1-Phenyl-3-(2-pyridinyl)-2-propen-1-oneData not availableData not availableThe condensation product can be susceptible to further conjugate addition due to the electron-withdrawing nature of the pyridine ring.[4]
2-Thiophenecarboxaldehyde Acetone4-(2-Thienyl)but-3-en-2-oneData not availableData not available

Experimental Protocol: General Procedure for the Base-Catalyzed Aldol Condensation

  • To a stirred solution of the heterocyclic aldehyde (1.0 eq.) and the ketone (e.g., acetone, 1.5 eq.) in ethanol, an aqueous solution of a base (e.g., sodium hydroxide) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for a specified time or until a precipitate forms.

  • The reaction progress is monitored by TLC.

  • If a precipitate forms, it is collected by vacuum filtration and washed with cold ethanol.

  • If no precipitate forms, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography.

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (optional) Ketone CH3COCH3 Enolate CH2=C(O-)CH3 Ketone->Enolate Base OH- Enolate_step2 CH2=C(O-)CH3 Aldehyde R'CHO Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_step3 Alkoxide Intermediate Enolate_step2->Alkoxide Aldol_Adduct β-Hydroxy Ketone Aldol_Adduct_step4 β-Hydroxy Ketone Water H2O Alkoxide_step3->Aldol_Adduct Enone α,β-Unsaturated Ketone Aldol_Adduct_step4->Enone -H2O

Caption: General mechanism of the base-catalyzed aldol condensation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a compound derived from a heterocyclic aldehyde.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start Combine Heterocyclic Aldehyde and Reagents in Solvent Reaction Stir at Controlled Temperature Start->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Crude Product (Column Chromatography/Recrystallization) Dry->Purify Analyze Characterize Pure Product (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for synthesis.

Conclusion

The choice of a heterocyclic aldehyde in a synthetic route can significantly impact reaction outcomes. This compound is a valuable building block, particularly demonstrated by its crucial role in the synthesis of the antibiotic Cefditoren. However, its reactivity profile, influenced by the electron-donating nature of the thiazole ring and the methyl substituent, may result in lower yields in certain reactions compared to more electron-deficient heterocyclic aldehydes like 2-pyridinecarboxaldehyde.

Furfural and 2-thiophenecarboxaldehyde offer a balance of reactivity and are widely used in various transformations. The data suggests that for reactions where high electrophilicity of the aldehyde is paramount, 2-pyridinecarboxaldehyde would be the preferred substrate. Conversely, for reactions requiring a more moderate or electron-rich aldehyde, this compound and its congeners are suitable choices.

Further quantitative, side-by-side comparative studies under standardized conditions are needed to fully elucidate the relative performance of these important synthetic intermediates. Such studies would be invaluable to the chemical and pharmaceutical research communities for the rational design of efficient and robust synthetic methodologies.

References

A Comparative Analysis of Synthesis Routes for 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Methylthiazole-5-carboxaldehyde is a critical building block in the synthesis of numerous pharmaceuticals, most notably the third-generation cephalosporin (B10832234) antibiotic, Cefditoren. This guide provides an objective comparison of the primary synthetic routes to this aldehyde, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodology selection.

Two principal and industrially relevant methodologies have emerged for the synthesis of this compound: a two-step sequence involving reduction and subsequent oxidation of a thiazole (B1198619) ester, and a more direct, one-step Rosenmund reduction of a thiazole acid chloride. A third potential route, the Vilsmeier-Haack reaction, is also discussed, although its application for this specific transformation is not supported by current literature.

Comparative Performance of Synthesis Routes

The selection of a synthesis route often depends on a balance of factors including overall yield, purity, reaction time, cost, and environmental impact. The following table summarizes the quantitative data associated with the two primary viable routes.

ParameterRoute 1: Two-Step (Reduction-Oxidation)Route 2: Rosenmund Reduction
Starting Material Ethyl 4-methylthiazole-5-carboxylate4-Methylthiazole-5-carboxylic acid
Key Reagents NaBH₄, AlCl₃, TEMPO, NaOClSOCl₂, Pd/BaSO₄, H₂
Overall Yield ~48-55%Good to High[1]
Final Purity 97-98% (by HPLC)[2]Pure product obtained after extraction[1]
Reaction Time ~10-12 hours (for both steps)~4 hours (including acid chloride prep)
Industrial Suitability Moderate; involves multiple steps.High; described as eco-friendly and suitable for industrial production[1]
Key Advantages Utilizes common and potent reducing/oxidizing agents.Single-step conversion from acid chloride, eco-friendly[1]
Key Disadvantages Two separate reaction workups required. Use of LiAlH₄ (an alternative) can be hazardous on a large scale[3].Requires specialized catalyst and handling of hydrogen gas.

Experimental Protocols and Methodologies

Detailed and reproducible protocols are essential for laboratory and process chemistry. Below are the methodologies for the two primary synthesis routes.

Route 1: Two-Step Synthesis from Ethyl 4-methylthiazole-5-carboxylate

This route involves the reduction of the ester to an intermediate alcohol, which is then oxidized to the final aldehyde product.

Step 1A: Reduction of Ethyl 4-methylthiazole-5-carboxylate to (4-Methylthiazol-5-yl)methanol

  • Protocol:

    • Charge a reactor with monoglyme (200 ml) and cool to -10°C.

    • Add sodium borohydride (B1222165) (NaBH₄, 44.0 g) in one portion at -10°C and stir for 15 minutes.

    • Slowly add aluminum chloride (AlCl₃, 50.0 g) over 1 hour, maintaining the temperature between -10°C and +5°C. Stir for an additional 30 minutes at 0°C.

    • Add a solution of ethyl 4-methylthiazole-5-carboxylate (100.0 g) over 1 hour, keeping the temperature between 0-15°C.

    • Stir the reaction mixture at 15-25°C for 4 hours, monitoring progress by HPLC.

    • Quench the reaction by pouring it into a mixture of ice (500 g) and concentrated HCl (200 ml) and stir for 30 minutes.

    • Concentrate the mixture at 50-60°C to remove organic solvents.

    • Cool the mixture to 5°C and adjust the pH to 12.5 with sodium hydroxide (B78521) solution.

    • Heat to 45°C and extract the product with THF (4 x 250 ml).

    • The combined organic layers are distilled to yield the title compound.

  • Yield: 55 - 60 g of (4-Methylthiazol-5-yl)methanol.[2]

Step 1B: Oxidation of (4-Methylthiazol-5-yl)methanol to this compound

  • Protocol:

    • Add (4-Methylthiazol-5-yl)methanol (50 g, 0.38 mol) to dichloromethane (B109758) (300 ml) and stir.

    • Add a solution of sodium bicarbonate (17 g in 250 ml of water) and stir for 5-10 minutes at 30-32°C.

    • Cool the reaction mass to 0°C. Add a solution of KBr (6 g in 10 ml of water) and TEMPO (0.285 g, 0.0018 mol).

    • Add sodium hypochlorite (B82951) solution (450 ml of 12.5% w/v) over 1 hour, maintaining the temperature at 0-2°C.

    • Stir at 0-2°C and monitor the reaction by HPLC.

    • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 125 ml).

    • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the final product.

  • Yield: 36-38 g of this compound (Purity by HPLC: 97-98%).[2] A similar oxidation using an immobilized TEMPO catalyst has been reported to yield 72% of the aldehyde.[4]

Route 2: Rosenmund Reduction from 4-Methylthiazole-5-carboxylic acid

This method provides a more direct conversion via the acid chloride intermediate.

  • Protocol:

    • Preparation of Acid Chloride: Add 4-Methylthiazole-5-carboxylic acid (1.5 g) to thionyl chloride (10 ml). Reflux the mixture for 2 hours. Distill off the excess thionyl chloride under reduced pressure. The resulting 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.[1]

    • Hydrogenation: Add xylene (30 ml) to the freshly prepared acid chloride.

    • Add the Pd/BaSO₄ catalyst to the mixture.

    • Heat the mixture to 140°C while passing hydrogen gas into it.

    • Monitor the reaction by TLC (petroleum ether-acetone = 3:1).

    • Once the reaction is complete, filter the mixture and extract with 10% HCl (3 x 30 ml).

    • Neutralize the aqueous solution to pH 8 with sodium carbonate and extract with chloroform (B151607) (3 x 30 ml).

    • Distill the chloroform to obtain the pure product.

  • Yield: This method is reported to give a high yield and is considered eco-friendly and suitable for industrial production.[1]

Route 3: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (typically formed from POCl₃ and DMF).[5][6] While effective for substrates like pyrroles and activated anilines, its application to 4-methylthiazole (B1212942) for formylation at the 5-position is not documented in the reviewed literature. The thiazole ring itself is not sufficiently electron-rich to undergo this electrophilic substitution, suggesting this is not a viable synthetic route for this specific target molecule.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis routes.

Synthesis_Routes Comparative Synthesis Workflows for this compound cluster_0 Route 1: Two-Step (Reduction-Oxidation) cluster_1 Route 2: Rosenmund Reduction Ester Ethyl 4-methylthiazole- 5-carboxylate Alcohol (4-Methylthiazol-5-yl)methanol Ester->Alcohol  Reduction  (NaBH4, AlCl3) Aldehyde1 4-Methylthiazole- 5-carboxaldehyde Alcohol->Aldehyde1  Oxidation  (TEMPO, NaOCl) Acid 4-Methylthiazole- 5-carboxylic acid AcidChloride 4-Methylthiazole- 5-carbonyl chloride Acid->AcidChloride  (SOCl2) Aldehyde2 4-Methylthiazole- 5-carboxaldehyde AcidChloride->Aldehyde2  Hydrogenation  (Pd/BaSO4, H2) Experimental_Workflow Logical Flow of Key Methodologies cluster_route1 Route 1: Reduction-Oxidation cluster_route2 Route 2: Rosenmund Reduction r1_start Start: Ester r1_step1 Reduction (NaBH4/AlCl3) r1_start->r1_step1 r1_inter Isolate Intermediate Alcohol r1_step1->r1_inter r1_step2 Oxidation (TEMPO/NaOCl) r1_inter->r1_step2 r1_end Final Product: Aldehyde r1_step2->r1_end r2_start Start: Carboxylic Acid r2_step1 Acid Chloride Formation (SOCl2) r2_start->r2_step1 r2_inter Intermediate Acid Chloride (Used directly) r2_step1->r2_inter r2_step2 Hydrogenation (Pd/BaSO4, H2) r2_inter->r2_step2 r2_end Final Product: Aldehyde r2_step2->r2_end

References

Spectroscopic Profile of 4-Methylthiazole-5-carboxaldehyde: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – An in-depth spectroscopic analysis of 4-Methylthiazole-5-carboxaldehyde, a key intermediate in pharmaceutical synthesis, is presented here for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data against structurally related compounds, offering valuable insights for compound characterization and quality control.

Comparative ¹H NMR Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the aldehyde proton, the thiazole (B1198619) ring proton, and the methyl group protons. A comparison with thiazole and 4-methylthiazole (B1212942) highlights the electronic effects of the aldehyde and methyl substituents on the chemical shifts of the ring proton.

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound CDCl₃10.1064s-CHO
8.9481sH-2
2.7571s-CH₃
ThiazoleCDCl₃8.77dH-2
7.93dH-4
7.35ddH-5
4-MethylthiazoleCDCl₃8.45dH-2
6.65dH-5
2.23s-CH₃

Comparative ¹³C NMR Data

The ¹³C NMR spectrum of this compound provides further structural confirmation, with distinct resonances for the carbonyl carbon, the three thiazole ring carbons, and the methyl carbon. The comparison with related thiazole derivatives illustrates the substituent effects on the carbon chemical shifts within the heterocyclic ring.[1]

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃182.4214-CHO
161.8374C-5
158.8544C-2
132.8399C-4
16.2193-CH₃
ThiazoleCDCl₃153.4C-2
143.7C-4
115.3C-5
4-MethylthiazoleCDCl₃152.14C-2
153.49C-4
113.11C-5
16.77-CH₃

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound and similar compounds.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Perform baseline correction.

    • Integrate all signals.

¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrumentation: The spectrum is acquired on a 75 MHz (or higher, corresponding to the proton frequency of the spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm or the TMS signal at 0.00 ppm.

    • Perform baseline correction.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation in spectroscopic analysis is crucial for obtaining reliable and reproducible results. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Analyte Dissolution Dissolution & Vortexing Sample->Dissolution Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolution Standard Internal Standard (TMS) Standard->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer Shimming Locking & Shimming Spectrometer->Shimming Parameters Set Acquisition Parameters (Pulse Program, Scans, etc.) Shimming->Parameters Acquisition Acquire FID Parameters->Acquisition FT Fourier Transform Acquisition->FT Phasing Phasing FT->Phasing Referencing Referencing Phasing->Referencing Baseline Baseline Correction Referencing->Baseline Integration Integration (¹H NMR) Baseline->Integration Shift Chemical Shift Analysis Baseline->Shift Multiplicity Multiplicity Analysis (¹H NMR) Integration->Multiplicity Structure Structure Elucidation Shift->Structure Multiplicity->Shift

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Structural and Purity Validation of 4-Methylthiazole-5-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of the structure and purity of synthetic compounds is a cornerstone of modern chemical research and drug development. 4-Methylthiazole-5-carboxaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] Ensuring their structural integrity and purity is paramount for the reliability of subsequent research and the safety and efficacy of potential therapeutic agents.

This guide provides a comprehensive comparison of key analytical techniques for the validation of this compound derivatives. It includes detailed experimental protocols and a comparative analysis of their performance against alternative analytical methodologies.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the desired level of structural detail, sensitivity, and the nature of potential impurities. The most commonly employed methods for the characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatilityNuclear spin resonance in a magnetic field
Primary Use Purity determination and quantificationImpurity identification and quantificationStructural elucidation and absolute quantification
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mLAnalyte and instrument dependent, typically µg/mL range
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mLAnalyte and instrument dependent, typically µg/mL range
Linearity (R²) > 0.999> 0.999> 0.999
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Structural Information Limited (Retention Time, UV Spectrum)High (Mass Spectrum Fragmentation)High (Detailed molecular structure)
Sample Throughput HighModerateModerate

Table 1: A comparative summary of the typical performance of HPLC-UV, GC-MS, and qNMR for the analysis of heterocyclic aldehydes. Data is based on typical performance for similar analytical methods.[2]

Experimental Workflow for Validation

A systematic approach is crucial for the comprehensive validation of a newly synthesized this compound derivative. The following workflow outlines the key stages, from initial synthesis to final purity assessment.

G cluster_synthesis Synthesis & Work-up cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_decision Final Validation Synthesis Synthesis of Derivative Workup Reaction Work-up & Isolation Synthesis->Workup NMR NMR Spectroscopy (1H, 13C, 2D) Workup->NMR Primary Structural Confirmation MS Mass Spectrometry (EI/ESI) Workup->MS Molecular Weight Confirmation HPLC HPLC-UV Analysis NMR->HPLC Purity Check MS->HPLC GCMS GC-MS Analysis (if applicable) HPLC->GCMS Volatile Impurity Check qNMR Quantitative NMR (qNMR) HPLC->qNMR Orthogonal Purity Confirmation Decision Structure & Purity Validated? GCMS->Decision qNMR->Decision

Experimental workflow for the validation of this compound derivatives.

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the synthesized this compound derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of all protons.

    • Typical parameters: 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds.

    • Expected signals for a this compound scaffold would include a singlet for the methyl group, a singlet for the thiazole (B1198619) proton, and a singlet for the aldehyde proton, with chemical shifts influenced by other substituents.[3]

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Typical parameters: 100 MHz spectrometer, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • The spectrum should show distinct signals for the methyl carbon, thiazole ring carbons, and the carbonyl carbon of the aldehyde.[3]

  • 2D NMR (COSY, HSQC, HMBC):

    • If the structure is complex or ambiguous, 2D NMR experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).

Mass Spectrometry for Molecular Weight Determination

Objective: To determine the molecular weight of the synthesized derivative and to gain insight into its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically provides the molecular ion peak with minimal fragmentation.

  • Analysis:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to support the proposed structure. For thiazole derivatives, characteristic fragmentation pathways often involve cleavage of the thiazole ring or loss of substituents.[4]

HPLC for Purity Determination

Objective: To determine the purity of the synthesized this compound derivative and to quantify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient program should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance of the analyte.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.

Comparison with Alternatives

While this compound is a versatile building block, other heterocyclic aldehydes and thiazole derivatives are also employed in medicinal chemistry and materials science.

  • Alternative Heterocyclic Aldehydes: Thiophene-2-carboxaldehyde and furan-2-carboxaldehyde are common alternatives that introduce different heterocyclic scaffolds into the target molecule. The validation of these compounds follows similar analytical principles, with expected differences in their spectroscopic data (NMR chemical shifts, mass fragmentation patterns) due to the different heteroatoms and ring systems.

  • Thiazole Bioisosteres: In drug design, 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives can act as bioisosteres of thiazoles.[5][6] Comparing the analytical data of a this compound derivative with its oxadiazole or thiadiazole analogue can provide valuable insights into their relative stabilities and electronic properties.

  • Substituted Thiazole Derivatives: A wide range of substituted thiazole derivatives with varying biological activities have been synthesized.[7] For instance, the introduction of different substituents at the 2- and 4-positions of the thiazole ring can significantly impact the compound's properties and, consequently, its analytical characterization.

The analytical workflows and protocols described in this guide are broadly applicable to these alternative compounds, with the understanding that specific parameters (e.g., chromatographic conditions, NMR solvent) may require optimization. A thorough characterization using a combination of orthogonal analytical techniques remains the gold standard for ensuring the quality and reliability of any novel chemical entity.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Methylthiazole-5-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While the parent compound, 4-Methylthiazole-5-carboxaldehyde, serves as a crucial building block in synthetic chemistry, publicly available data on its specific biological activities is limited. However, a significant body of research highlights the diverse and potent therapeutic potential of its derivatives. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of various this compound derivatives, supported by experimental data and detailed protocols.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of this compound have emerged as promising candidates, exhibiting significant activity against a range of bacterial and fungal strains.

A study on novel 4-methylthiazole-(benz)azole derivatives demonstrated their potential as antibacterial agents. While the direct parent compound was not tested, the study provides valuable insights into the structure-activity relationship of its derivatives. For instance, some synthesized compounds showed notable potency against various bacterial strains.[1]

Another investigation into 5-acetyl-4-methylthiazole derivatives revealed their mode of action as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] These studies underscore the versatility of the 4-methylthiazole (B1212942) scaffold in developing new antimicrobial drugs.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Derivative ClassTest OrganismMIC (µg/mL)Reference
Thiazole-5-carboxamide DerivativesEscherichia coli<0.97[3]
Thiazole-5-carboxamide DerivativesStaphylococcus aureus--
Thiazole-5-carboxamide DerivativesPseudomonas aeruginosa--
Thiazole-5-carboxamide DerivativesCandida albicans--
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesPseudomonas aeruginosa0.21[4]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesEscherichia coli0.21[4]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesMicrococcus luteus-[4]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesCandida albicans0.83[4]

Note: A hyphen (-) indicates that specific data was not available in the cited sources.

Anticancer Activity: Targeting Key Pathways in Malignancy

The thiazole (B1198619) moiety is a well-established pharmacophore in anticancer drug design. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating their potential to inhibit cancer cell proliferation.

One study focused on the synthesis and anticancer evaluation of thiazol-5(4H)-one derivatives, which share a structural lineage with this compound. These compounds exhibited significant anti-proliferative activities against human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines, with some derivatives showing superior potency.[5]

Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)

Derivative ClassCell LineIC50 (µM)Reference
Thiazol-5(4H)-one DerivativesHCT-116 (Colorectal Carcinoma)2.89 - 9.29[5]
Thiazol-5(4H)-one DerivativesHepG-2 (Hepatocellular Carcinoma)2.89 - 9.29[5]
Thiazol-5(4H)-one DerivativesMCF-7 (Breast Cancer)2.89 - 9.29[5]
4-methyl-2-(4-(alkyloxy)phenyl)thiazole DerivativesMCF-7 (Breast Cancer)Varies[6]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, and those derived from this compound are no exception.

Research on 5-methylthiazole-thiazolidinone conjugates, for example, identified them as potent and selective COX-1 inhibitors, suggesting their potential as novel anti-inflammatory drugs.[7] Another study on a novel thiazole compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, demonstrated its ability to ameliorate insulin (B600854) sensitivity and hyperlipidemia in diabetic rats, plausibly through its anti-inflammatory and antioxidant effects.[8]

Table 3: Anti-inflammatory Activity of this compound Derivatives

Derivative ClassAssayActivityReference
5-Methylthiazole-Thiazolidinone ConjugatesCarrageenan-induced mouse paw edemaUp to 57.8% inhibition[7]
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidIn vivo (diabetic rats)Attenuated inflammatory markers[8]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial/Fungal Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of Test Compounds inoculum->dilution plate Inoculate 96-well Plate dilution->plate Add to wells incubation Incubate at 37°C for 18-24h plate->incubation read Read MIC incubation->read Observe for growth

Antimicrobial Susceptibility Testing Workflow
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of the compounds against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compounds (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt formazan (B1609692) Add Solubilizing Agent (e.g., DMSO) mtt->formazan read Measure Absorbance formazan->read

In Vitro Cytotoxicity (MTT) Assay Workflow
  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of the compounds.

cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement administer Administer Test Compound or Vehicle to Rats inject Inject Carrageenan into the Hind Paw administer->inject After 30-60 min measure Measure Paw Volume at Different Time Intervals inject->measure

References

A Comparative Guide to the Synthesis of 4-Methylthiazole-5-carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prominent synthesis methods for the key intermediate, 4-Methylthiazole-5-carboxaldehyde, is presented below. This guide provides a cost-benefit analysis, detailed experimental protocols, and safety and environmental considerations to aid researchers in selecting the most suitable method for their needs.

This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide compares three primary methods for the preparation of this important intermediate.

Method 1: Oxidation of 4-Methyl-5-hydroxymethylthiazole using Pyridinium (B92312) Chlorochromate (PCC)

This classical two-step approach involves the reduction of an ester, typically ethyl 4-methylthiazole-5-carboxylate, to the corresponding alcohol, 4-methyl-5-hydroxymethylthiazole, followed by oxidation to the desired aldehyde using pyridinium chlorochromate (PCC).

Experimental Protocols:

Step 1: Synthesis of 4-Methyl-5-hydroxymethylthiazole

  • In a round-bottom flask under an inert atmosphere, a solution of ethyl 4-methylthiazole-5-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) is prepared.

  • The solution is cooled to 0°C, and sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) is added portion-wise, followed by the slow addition of aluminum chloride (AlCl₃, 1.5 equivalents).

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 4-methyl-5-hydroxymethylthiazole.

Step 2: Oxidation to this compound

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) in dichloromethane (B109758) (DCM), a solution of 4-methyl-5-hydroxymethylthiazole (1 equivalent) in DCM is added.

  • The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure to afford this compound.[1]

Method 2: Catalytic Hydrogenation of 4-Methylthiazole-5-carboxylic Acid Chloride

This method is presented as a more environmentally friendly and industrially scalable alternative. It involves the conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride, which is then selectively reduced to the aldehyde via catalytic hydrogenation.[2]

Experimental Protocols:

Step 1: Synthesis of 4-Methylthiazole-5-carboxylic Acid Chloride

  • 4-Methylthiazole-5-carboxylic acid (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl₂) for 2 hours.

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-methylthiazole-5-carboxylic acid chloride, which is used directly in the next step.[2]

Step 2: Hydrogenation to this compound

  • The crude acid chloride is dissolved in a high-boiling solvent such as xylene.

  • A catalyst of palladium on barium sulfate (B86663) (Pd/BaSO₄, 5-10 mol%) is added to the solution.

  • The mixture is heated to reflux while hydrogen gas is bubbled through the solution.

  • The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the product is isolated by extraction and purification.[2]

Method 3: Hantzsch-type Thiazole (B1198619) Synthesis and Subsequent Conversion

This approach builds the thiazole ring from acyclic precursors and then converts a functional group to the desired aldehyde. A common route involves the synthesis of ethyl 4-methylthiazole-5-carboxylate, which can then be converted to the aldehyde via the alcohol intermediate as described in Method 1.

Experimental Protocols:

Synthesis of Ethyl 4-methylthiazole-5-carboxylate

  • In a suitable reactor under a nitrogen atmosphere, phosphorus pentasulfide (P₄S₁₀, 1 equivalent) is suspended in a solvent like ethylene (B1197577) glycol dimethyl ether.

  • Formamide (5 equivalents) is added dropwise, and the mixture is stirred for 2 hours.

  • Ethyl 2-chloroacetoacetate (5 equivalents) is then added dropwise, and the reaction is continued at room temperature for an extended period (e.g., 6-8 hours).

  • The reaction mixture is cooled, and the solid product is collected by filtration.

  • The solid is dissolved in water, and the pH is adjusted to 7-8 with a sodium hydroxide (B78521) solution to precipitate the ethyl 4-methylthiazole-5-carboxylate, which is then collected by filtration.[3] This ester can then be converted to the aldehyde as per the protocol in Method 1.

Cost-Benefit Analysis

The following table provides a comparative overview of the three methods, with estimated costs based on bulk chemical prices. The analysis is normalized per mole of this compound produced.

FeatureMethod 1: PCC OxidationMethod 2: Catalytic HydrogenationMethod 3: Hantzsch Synthesis & Conversion
Starting Materials Ethyl 4-methylthiazole-5-carboxylate, NaBH₄, AlCl₃, PCC4-Methylthiazole-5-carboxylic acid, SOCl₂, Pd/BaSO₄, H₂Phosphorus pentasulfide, Formamide, Ethyl 2-chloroacetoacetate
Overall Yield Moderate to GoodGood to High[2]High (for ester synthesis)[3], then as Method 1
Estimated Reagent Cost per Mole of Product ModerateHigh (due to catalyst cost)Low to Moderate
Reaction Conditions Mild (0°C to room temp.)Elevated temperatures (reflux)Room temperature to moderate heating
Scalability Limited by stoichiometry of PCC and waste disposalGood, suitable for industrial production[2]Potentially good, but a multi-step process
Safety Concerns Use of carcinogenic Cr(VI) reagent (PCC)[4][5][6]Handling of flammable H₂ gas and pyrophoric catalyst[7][8][9][10][11]Use of water-reactive and toxic phosphorus pentasulfide[12][13][14][15]
Environmental Impact High (toxic chromium waste)[16][5]Moderate (heavy metal catalyst, solvent use)Moderate (byproducts from ring formation)
Ease of Purification Requires removal of chromium byproductsFiltration of catalyst, standard extractionRequires purification of intermediate ester

Visualization of the Cost-Benefit Analysis

Cost_Benefit_Analysis cluster_methods Synthesis Methods cluster_factors Evaluation Factors Method1 Method 1: PCC Oxidation Cost Cost Method1->Cost Moderate Yield Yield Method1->Yield Moderate Safety Safety Method1->Safety Low (Cr(VI) toxicity) Environment Environmental Impact Method1->Environment High Impact Scalability Scalability Method1->Scalability Low Method2 Method 2: Catalytic Hydrogenation Method2->Cost High (Catalyst) Method2->Yield High Method2->Safety Moderate (H2, Catalyst) Method2->Environment Low-Moderate Impact Method2->Scalability High Method3 Method 3: Hantzsch Synthesis Method3->Cost Low-Moderate Method3->Yield High (multi-step) Method3->Safety Moderate (P4S10) Method3->Environment Moderate Impact Method3->Scalability Moderate

Caption: A logical diagram comparing the three synthesis methods based on key performance indicators.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the researcher or organization.

  • Method 1 (PCC Oxidation) is a well-established laboratory-scale method but is increasingly falling out of favor due to the high toxicity and environmental concerns associated with chromium reagents. Its scalability is also a significant drawback.

  • Method 2 (Catalytic Hydrogenation) presents a more modern, scalable, and environmentally conscious approach.[2] While the initial catalyst cost may be higher, the high yield and suitability for industrial production make it an attractive option for large-scale synthesis. Careful handling of hydrogen gas and the pyrophoric catalyst is paramount.

  • Method 3 (Hantzsch-type Synthesis) offers a cost-effective route to the key intermediate, ethyl 4-methylthiazole-5-carboxylate, from readily available starting materials. However, the overall process is multi-stepped, which may increase labor and time costs. The safety hazards associated with phosphorus pentasulfide must be carefully managed.

For researchers focused on sustainable and scalable production, Method 2 appears to be the most promising. For smaller-scale laboratory work where the infrastructure for handling hazardous gases is not available, a modified and greener oxidation protocol for the alcohol intermediate (if not using PCC) could be considered. The Hantzsch synthesis route (Method 3) is a strong contender for cost-effective production of the precursor ester, which can then be funneled into a less hazardous final conversion to the aldehyde.

References

A Researcher's Guide to Alternative Reducing Agents for Thiazole Ester Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reduction of thiazole (B1198619) esters to their corresponding primary alcohols is a critical transformation in the synthesis of biologically active molecules. Thiazole moieties are prevalent in numerous pharmaceuticals, and the ability to selectively reduce an ester group in the presence of this heterocyclic core is of paramount importance. While Lithium Aluminium Hydride (LiAlH₄) is a powerful and widely used reducing agent for this purpose, its high reactivity can lead to a lack of chemoselectivity and presents significant handling challenges due to its pyrophoric nature. This guide provides a comparative overview of alternative reducing agents, complete with experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific research needs.

Performance Comparison of Reducing Agents

The choice of a reducing agent for thiazole ester reduction is a balance between reactivity, selectivity, and operational safety. The following table summarizes the performance of several common alternatives to LiAlH₄.

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
LiAlH₄ THF, 0 °C to rtHigh reactivity, potentHighly pyrophoric, lacks chemoselectivity
NaBH₄ Protic solvents (e.g., EtOH, MeOH), often with additives (e.g., CaCl₂, LiCl) or at elevated temperaturesSafer and easier to handle than LiAlH₄, more chemoselectiveGenerally lower reactivity towards esters, may require harsh conditions or additives
LiBH₄ Ethereal solvents (e.g., THF)More reactive than NaBH₄, can reduce esters at room temperatureMore expensive than NaBH₄, moisture sensitive
DIBAL-H Aprotic solvents (e.g., Toluene (B28343), DCM, THF), low temperatures (-78 °C)Excellent for partial reduction to aldehydes, can fully reduce to alcohols at higher temperaturesStoichiometric reagent, requires careful temperature control
Catalytic Hydrogenation H₂ gas, metal catalyst (e.g., Ru, Rh), often high pressure and temperature"Green" and atom-economical, highly selective with the right catalystMay require specialized high-pressure equipment, potential for catalyst poisoning by sulfur
Silane-based Reagents Often with a Lewis or Brønsted acid catalystMild reaction conditions, good functional group toleranceCan require stoichiometric activators, byproducts may complicate purification

Experimental Protocols and Data

Below are detailed experimental protocols for the reduction of thiazole esters using various reducing agents, providing a practical basis for comparison.

Lithium Aluminium Hydride (LiAlH₄) Reduction (Baseline)

A common, albeit hazardous, method for the complete reduction of thiazole esters.

Experimental Protocol:

To a solution of 2-biphenyl-4-yl-thiazole-4-carboxylic acid ethyl ester (1.0 g, 3.23 mmol) in anhydrous THF, Lithium aluminium hydride (122 mg, 3.23 mmol) is added portion-wise at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred for one hour at the same temperature. Upon completion, the reaction is quenched by the careful addition of a 10% sodium carbonate solution. The product is then extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate (B86663) and concentrated under reduced pressure.[1]

Quantitative Data:

SubstrateProductYield
2-biphenyl-4-yl-thiazole-4-carboxylic acid ethyl ester[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol80%

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Thiazole Ester Thiazole Ester Reaction Mixture (0 °C) Reaction Mixture (0 °C) Thiazole Ester->Reaction Mixture (0 °C) LiAlH4 LiAlH4 LiAlH4->Reaction Mixture (0 °C) Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Mixture (0 °C) Quenching (10% Na2CO3) Quenching (10% Na2CO3) Reaction Mixture (0 °C)->Quenching (10% Na2CO3) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quenching (10% Na2CO3)->Extraction (Ethyl Acetate) Drying & Concentration Drying & Concentration Extraction (Ethyl Acetate)->Drying & Concentration Primary Alcohol Primary Alcohol Drying & Concentration->Primary Alcohol

Sodium Borohydride (B1222165) (NaBH₄) Reduction

A safer alternative to LiAlH₄, though typically less reactive towards esters. Its efficacy can be enhanced with additives or by using specific solvent systems.

Experimental Protocol:

In a procedure for a related synthesis, a reducing agent, sodium borohydride, is used in the second step of a multi-step synthesis of ethyl 4-(2-chloroethyl)thiazole-2-carboxylate.[2] While the specific yield for this step is not provided, it indicates the utility of NaBH₄ for reducing intermediates in thiazole chemistry.

For a more general procedure with aromatic esters, a solution of the methyl ester in THF is treated with sodium borohydride powder. The suspension is heated, and methanol (B129727) is added dropwise, followed by refluxing. The reaction is then quenched with acid.[3][4]

Quantitative Data:

SubstrateProductYieldConditions
Aromatic Methyl EstersAromatic Primary Alcohols70-92%NaBH₄, THF/MeOH, Reflux, 2-5 h[3][4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Thiazole Ester Thiazole Ester Reflux Reflux Thiazole Ester->Reflux NaBH4 NaBH4 NaBH4->Reflux THF/Methanol THF/Methanol THF/Methanol->Reflux Quenching (Acid) Quenching (Acid) Reflux->Quenching (Acid) Extraction Extraction Quenching (Acid)->Extraction Purification Purification Extraction->Purification Primary Alcohol Primary Alcohol Purification->Primary Alcohol

Lithium Borohydride (LiBH₄) Reduction

More reactive than NaBH₄, LiBH₄ can reduce esters under milder conditions.

Experimental Protocol:

To a solution of the ester in THF, a solution of LiBH₄ in THF is added. The reaction mixture is stirred at room temperature, typically overnight. The reaction is then quenched, and the product is isolated through standard extraction and purification procedures.

Quantitative Data:

While a specific example for a thiazole ester with yield was not found in the initial search, LiBH₄ is a well-established reagent for ester reduction.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Thiazole Ester Thiazole Ester Stir at RT Stir at RT Thiazole Ester->Stir at RT LiBH4 in THF LiBH4 in THF LiBH4 in THF->Stir at RT Quenching Quenching Stir at RT->Quenching Extraction & Purification Extraction & Purification Quenching->Extraction & Purification Primary Alcohol Primary Alcohol Extraction & Purification->Primary Alcohol

Diisobutylaluminum Hydride (DIBAL-H) Reduction

DIBAL-H offers excellent control over the reduction. At low temperatures, it can selectively reduce esters to aldehydes, while at warmer temperatures or with excess reagent, it yields primary alcohols.[6][7][8]

Experimental Protocol (for reduction to alcohol):

To a solution of the ester (1 equivalent) in an anhydrous solvent such as toluene or DCM at -78 °C, DIBAL-H (typically a 1M solution in an inert solvent) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched, often with methanol followed by an aqueous solution of Rochelle's salt, and the product is extracted and purified.[6]

Quantitative Data:

Specific yield data for the full reduction of a thiazole ester to the alcohol using DIBAL-H was not prominently available in the initial search results, but it is a standard and reliable transformation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Thiazole Ester Thiazole Ester Addition at -78 °C Addition at -78 °C Thiazole Ester->Addition at -78 °C DIBAL-H DIBAL-H DIBAL-H->Addition at -78 °C Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Addition at -78 °C Warm to RT & Stir Warm to RT & Stir Addition at -78 °C->Warm to RT & Stir Quenching Quenching Warm to RT & Stir->Quenching Extraction & Purification Extraction & Purification Quenching->Extraction & Purification Primary Alcohol Primary Alcohol Extraction & Purification->Primary Alcohol

Conclusion

The reduction of thiazole esters is a fundamental transformation in medicinal chemistry and drug development. While LiAlH₄ is a potent reagent for this purpose, its hazardous nature necessitates the consideration of safer and more selective alternatives. Sodium borohydride offers a safer profile but may require more forcing conditions. Lithium borohydride provides a good balance of reactivity and improved safety over LiAlH₄. DIBAL-H stands out for its versatility, allowing for either partial or full reduction depending on the reaction conditions. Catalytic hydrogenation and silane-based reductions represent greener and milder options, although they may require more specialized catalysts and optimization. The choice of the optimal reducing agent will ultimately depend on the specific substrate, the desired selectivity, and the scale of the reaction. This guide provides the foundational information and experimental context to make an informed decision for your synthetic endeavors.

References

A Comprehensive Guide to Confirming the Purity of Synthesized 4-Methylthiazole-5-carboxaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-Methylthiazole-5-carboxaldehyde, a key building block in various pharmaceutical syntheses. The focus is on a practical, robust HPLC method designed to separate the target compound from potential impurities.

Introduction

This compound is a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. While several methods can be used to assess the purity of organic compounds, HPLC is often the preferred technique due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide outlines a specific HPLC method for this compound and compares it with alternative analytical approaches.

HPLC Method for Purity Determination

A common synthetic route to this compound involves the oxidation of 4-methyl-5-(hydroxymethyl)thiazole.[2][3] Therefore, the primary potential impurity in the synthesized product is the unreacted starting material. The following reversed-phase HPLC (RP-HPLC) method is designed to effectively separate this compound from this key impurity and other potential by-products.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard (purity ≥97%).

  • Synthesized this compound sample.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the retention time and peak area.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the synthesized sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Expected HPLC Results for Purity Analysis

CompoundExpected Retention Time (min)Purity (%)
This compound~ 4.5> 98
4-methyl-5-(hydroxymethyl)thiazole (Impurity)~ 2.8< 0.5

Table 3: Comparison with Alternative Purity Analysis Methods

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, quantitative, sensitive, applicable to a wide range of compounds.[1]Requires specialized equipment, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.High sensitivity, provides structural information.Only suitable for volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantification (qNMR).Lower sensitivity compared to HPLC, requires more expensive equipment and expertise.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, inexpensive.Insensitive to small amounts of impurities, not suitable for liquids or amorphous solids.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, fast, inexpensive for qualitative analysis.Not quantitative, lower resolution than HPLC.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of purity confirmation in a synthesis process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Standard Solution (0.1 mg/mL) filter_standard Filter Standard prep_standard->filter_standard prep_sample Prepare Sample Solution (0.1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample equilibrate Equilibrate HPLC System inject_standard Inject Standard equilibrate->inject_standard inject_sample Inject Sample inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship synthesis Synthesis of This compound workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification purity_check Purity Confirmation by HPLC purification->purity_check pass Product Meets Purity Specification purity_check->pass >98% fail Further Purification Required purity_check->fail <98% next_step Proceed to Next Synthetic Step pass->next_step fail->purification

Caption: Logical flow of synthesis and purity confirmation.

Conclusion

This guide provides a comprehensive framework for confirming the purity of synthesized this compound using a robust and reliable HPLC method. The detailed protocol, comparative data, and workflow diagrams offer valuable resources for researchers and scientists in the pharmaceutical industry, ensuring the quality and integrity of their synthesized compounds. The presented HPLC method is specific, efficient, and well-suited for routine quality control in a drug development setting.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of 4-methylthiazole-5-carboxaldehyde, a crucial intermediate in the pharmaceutical industry, particularly for the production of the antibiotic Cefditoren pivoxil, has been the subject of extensive research.[1][2] This guide provides a comparative overview of various catalytic methods for its preparation, focusing on reaction efficiency, operational conditions, and environmental impact. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic route for their specific needs.

Comparison of Catalytic Performance

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound.

Catalyst/ReagentSubstrateReaction ConditionsYield (%)Purity (%)Reference
TEMPO/KBr/NaOCl 4-Methyl-5-hydroxymethyl-thiazoleDichloromethane (B109758), Water, 0-2°CNot explicitly stated, but part of a high-yielding process-[3]
Pyridinium Chlorochromate (PCC) 4-Methyl-5-hydroxymethyl-thiazoleDichloromethane, 15-30°C72-76 (calculated from molar amounts)97-98[3]
Pd/BaSO₄ 4-Methylthiazole-5-carboxylic acid chlorideXylene, 140°C, H₂ atmosphereGoodHigh[2]
Cr-ZrO₂ Methyl 4-methylthiazole-5-carboxylateGas phase hydrogenation, 200-700°C--[2][3]
NaBH₄/AlCl₃ 4-Methyl-thiazole-5-carboxylic acid methyl/ethyl esterMonoglyme, -10 to 25°C55-60 (for the alcohol intermediate)97-98 (for the alcohol intermediate)[3][4]
tert-Butyl nitrite 2-Amino-4-methylthiazole-5-carboxaldehydeTetrahydrofuran, 30°C--[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

TEMPO-Catalyzed Oxidation

This method utilizes a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) in conjunction with a stoichiometric oxidant.

  • Procedure: To a solution of 4-methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mol) in dichloromethane (300 ml), a solution of sodium bicarbonate (17 g) in water (250 ml) is added at 30-32°C and stirred.[3] The mixture is then cooled to 0°C, and potassium bromide (6 g in 10 ml of water) and TEMPO (0.285 g, 0.0018 mol) are added.[3] Sodium hypochlorite (B82951) solution (450 ml of 12.5% w/v) is added dropwise over 1 hour at 0-2°C.[3] The reaction progress is monitored by HPLC. Upon completion, the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the product.[3]

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent for the conversion of primary alcohols to aldehydes.

  • Procedure: Pyridinium chlorochromate (102 g) is suspended in dichloromethane (400 ml) and cooled to 15-18°C.[3] A solution of 4-methyl-5-hydroxymethyl-thiazole (50.0 g) in dichloromethane (100 ml) is added to the mixture over 1 hour at 15-25°C with vigorous stirring.[3] The reaction is maintained at 25-30°C and monitored by HPLC.[3] After completion, the solution is decanted from the inorganic residue, which is then washed with dichloromethane. The combined organic layers are processed to isolate the product.[3]

Palladium on Barium Sulfate (Pd/BaSO₄) Catalyzed Hydrogenation

This method, a variation of the Rosenmund reduction, involves the hydrogenation of an acyl chloride.

  • Procedure: 4-Methylthiazole-5-carboxylic acid is first converted to its acid chloride by refluxing with thionyl chloride.[2] The excess thionyl chloride is removed under reduced pressure.[2] The resulting 4-methylthiazole-5-carboxylic acid chloride is dissolved in xylene (30 mL), and the Pd/BaSO₄ catalyst is added.[2] The mixture is heated to 140°C while bubbling hydrogen gas through it.[2] The reaction is monitored by TLC. After completion, the catalyst is filtered off, and the filtrate is extracted with 10% HCl. The aqueous layer is neutralized with sodium carbonate to pH 8 and then extracted with chloroform. The final product is obtained after the distillation of chloroform.[2] Studies have shown that a BaSO₄ particle size of 5 μm and a palladium content of 7.5% provide optimal results.[2]

Visualized Experimental Workflow and Reaction Pathways

The following diagrams illustrate the logical flow of the synthetic procedures and the general reaction pathways.

experimental_workflow cluster_oxidation Oxidation Routes cluster_reduction Reduction Route (Rosenmund) start_ox 4-Methyl-5-hydroxymethyl-thiazole reagent_tempo TEMPO/KBr/NaOCl start_ox->reagent_tempo reagent_pcc PCC start_ox->reagent_pcc product_ox This compound reagent_tempo->product_ox reagent_pcc->product_ox start_red 4-Methylthiazole-5-carboxylic acid intermediate 4-Methylthiazole-5-carboxylic acid chloride start_red->intermediate SOCl₂ reagent_red Pd/BaSO₄, H₂ intermediate->reagent_red product_red This compound reagent_red->product_red general_synthesis_flow start Starting Material (e.g., Alcohol or Acid Derivative) reaction Catalytic Reaction (Oxidation or Reduction) start->reaction monitoring Reaction Monitoring (HPLC or TLC) reaction->monitoring workup Work-up & Extraction monitoring->workup Upon Completion purification Purification (e.g., Distillation, Crystallization) workup->purification product Final Product: This compound purification->product

References

Unraveling the Therapeutic Potential of 4-Methylthiazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methylthiazole (B1212942) derivatives across three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be a valuable resource for the rational design of novel 4-methylthiazole-based therapeutic agents.

The 4-methylthiazole scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds. Its unique electronic and steric properties allow for versatile substitutions, leading to compounds with a wide spectrum of pharmacological effects. This guide delves into the SAR of distinct classes of 4-methylthiazole derivatives, offering a side-by-side comparison of their potencies and the structural modifications that govern their activities.

Anti-Inflammatory Activity: Targeting Nitric Oxide Production

A significant number of 4-methylthiazole derivatives have been investigated for their anti-inflammatory properties, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

The general SAR for these compounds indicates that the nature and position of substituents on the phenyl rings attached to a pyrazole (B372694) or other heterocyclic systems linked to the 4-methylthiazole core play a crucial role in their anti-inflammatory potency.

Table 1: Anti-Inflammatory Activity of 4-Methylthiazole Derivatives

Compound IDR1R2IC50 (µM) for NO Inhibition[1][2]
E26 4-FH5.8 ± 0.4
E25 3-FH11.2 ± 0.8
E27 4-ClH7.3 ± 0.6
E28 4-BrH8.1 ± 0.5
Indomethacin --25.4 ± 1.7
Dexamethasone --15.6 ± 1.1

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Cells

This protocol outlines the method used to assess the anti-inflammatory activity of 4-methylthiazole derivatives by measuring the inhibition of nitric oxide production in macrophage cells.

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 24 hours.[3]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.[4]

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.[5] The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

experimental_workflow_NO_assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture RAW264.7 cells seed Seed cells in 96-well plate culture->seed pre_treat Pre-treat with 4-methylthiazole derivatives seed->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim griess Perform Griess Assay on supernatant lps_stim->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % inhibition measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Experimental workflow for the nitric oxide production assay.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain 4-methylthiazole derivatives have emerged as potent anticancer agents by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site on β-tubulin and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

The SAR studies in this class of compounds highlight the importance of specific substitutions on the aryl rings attached to the thiazole (B1198619) core. For instance, the presence of methoxy (B1213986) groups on one of the phenyl rings is often associated with enhanced activity.

Table 2: Anticancer Activity of 4-Methylthiazole Derivatives as Tubulin Polymerization Inhibitors

Compound IDR GroupTubulin Polymerization IC50 (µM)[6][7]MCF-7 IC50 (µM)[7][8]A549 IC50 (µM)[7]
5b 4-OCH2CH33.30.480.97
2e 3-Cl7.782.95-
7c -2.009.81-
9a -2.3813.42-
Colchicine -9.1--
Combretastatin A-4 -4.93--

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes the method to evaluate the inhibitory effect of 4-methylthiazole derivatives on the polymerization of tubulin into microtubules.

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer. A GTP stock solution is also prepared.[9]

  • Reaction Mixture: The reaction mixture, containing tubulin, GTP, and a fluorescence reporter (e.g., DAPI) is prepared on ice.

  • Compound Addition: Test compounds at various concentrations are added to the wells of a 96-well plate.

  • Initiation of Polymerization: The reaction is initiated by adding the tubulin-containing reaction mixture to the wells and immediately placing the plate in a fluorimeter pre-warmed to 37°C.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is measured at regular intervals (e.g., every 90 seconds) for a defined period (e.g., 60 minutes) at an excitation/emission wavelength of 355/460 nm.[10]

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the test compound to that of a vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

signaling_pathway_tubulin cluster_tubulin Microtubule Dynamics cluster_effects Cellular Effects tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->tubulin Depolymerization inhibitor 4-Methylthiazole Derivative inhibitor->tubulin Binds to Colchicine Site inhibitor->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of action for tubulin polymerization inhibitors.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 4-methylthiazole nucleus is also a key component in a variety of antimicrobial agents. The SAR of these compounds is highly dependent on the nature of the substituents at various positions of the thiazole ring and any fused or linked heterocyclic systems.

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity of 4-Methylthiazole Derivatives

Compound IDSubstituent at Position 2S. aureus MIC (µg/mL)[11][12]E. coli MIC (µg/mL)[12]C. albicans MIC (µg/mL)[11]
3a 2-((1H-benzo[d]imidazol-2-yl)thio)acetamido125.00125.00>500
3b 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamido125.00125.00>500
3d 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamido62.5062.5015.63
4f -<0.97<0.97-
4i --<0.97-
Fluconazole ---4-8
Ciprofloxacin -0.5-20.015-1-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This protocol describes the standard method for determining the MIC of 4-methylthiazole derivatives against various microbial strains.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[13]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[14]

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14][15] This can be assessed visually or by measuring the optical density at 600 nm.

experimental_workflow_mic start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform serial dilution of 4-methylthiazole derivatives in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate the plate inoculate->incubate determine_mic Determine MIC (lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Safety Operating Guide

Safe Disposal of 4-Methylthiazole-5-carboxaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methylthiazole-5-carboxaldehyde, a compound that requires careful handling due to its potential hazards.

Hazard and Safety Information

This compound is classified as a hazardous substance, primarily causing serious eye damage and skin irritation.[1][2][3] It may also cause respiratory irritation.[1] Adherence to strict safety protocols is essential during handling and disposal.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Eye Irritation, Category 1GHS05DangerH318: Causes serious eye damage.[3][4][5]
Skin Corrosion/Irritation, Category 2GHS07WarningH315: Causes skin irritation.[1][2]
Specific target organ toxicity (single exposure), Category 3GHS07WarningMay cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Handling
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][2][4]
Skin Protection: Wear protective gloves and clothing.[1][2][4]
Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[5]
Handling: Use in a well-ventilated area or outdoors.[1][4] Avoid breathing dust and wash hands thoroughly after handling.[1][2][6]

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1.0 Objective

To safely collect, store, and dispose of this compound waste in accordance with safety regulations and best laboratory practices.

2.0 Materials

  • Personal Protective Equipment (PPE) as specified above

  • Designated, labeled, and sealed waste container

  • Chemical fume hood

  • Scoop or spatula for solid waste

  • Absorbent material (e.g., sand, vermiculite) for spills

3.0 Procedure

3.1 Waste Collection

  • Don PPE: Before handling the chemical, put on all required personal protective equipment, including gloves, lab coat, and eye protection.

  • Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Transfer Waste: Carefully transfer the this compound waste into a designated and clearly labeled waste container. For solid waste, use a scoop or spatula to avoid creating dust.

  • Seal Container: Securely close the waste container to prevent any leakage or release of vapors.

3.2 Spill Management

  • Contain the Spill: In the event of a spill, prevent further spread.[4]

  • Absorb: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to soak up the substance.[6]

  • Collect and Dispose: Sweep or scoop up the absorbed material and place it into the designated chemical waste container.[1]

3.3 Temporary Storage

  • Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

3.4 Final Disposal

  • Approved Disposal Facility: Arrange for the disposal of the waste container through an approved and licensed waste disposal company.[1][6][7] Do not dispose of this chemical in the regular trash or down the drain.

  • Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Have 4-Methylthiazole-5- carboxaldehyde Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Is this a spill? C->D E Contain and Absorb with Inert Material D->E Yes F Transfer Waste to a Labeled, Sealable Container D->F No E->F G Store Container in a Cool, Dry, Ventilated Area F->G H Arrange for Pickup by an Approved Waste Disposal Service G->H I End: Waste Disposed H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methylthiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 4-Methylthiazole-5-carboxaldehyde, including personal protective equipment (PPE), handling procedures, and disposal plans.

Chemical Information:

  • Name: this compound

  • CAS Number: 82294-70-0

  • Molecular Formula: C₅H₅NOS

  • Primary Hazards: Causes serious eye damage and skin irritation.[1][2][3][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound. It is crucial to always use appropriate PPE to minimize exposure risk.[1][2][5][6]

Body PartPersonal Protective EquipmentSpecifications & Notes
Eyes/Face Safety Goggles / Face ShieldGoggles should be tightly fitting with side-shields. A face shield is recommended when there is a risk of splashing.[2][5]
Skin Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are recommended. Avoid latex gloves as they may offer insufficient protection against aldehydes.[7] Inspect gloves for any damage before use.
Body Protective Clothing / Lab CoatA lab coat or other protective clothing should be worn to prevent skin contact.[2][5] For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[8]
Respiratory Dust Respirator / Full-Face RespiratorUse a dust respirator if dust formation is likely.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][6]

Handling and Storage

Handling:

  • Ensure adequate ventilation in the handling area.[1][6]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not breathe in dust or vapors.[2][6]

  • Wash hands thoroughly after handling.[2][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, and open flames.[9]

  • Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][9]

Emergency Procedures and Disposal

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[1][2][5]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Spill and Leakage:

  • Avoid dust formation.[2]

  • Wear appropriate PPE, including respiratory protection.

  • Collect the spilled material using a method that does not generate dust (e.g., gently sweep up) and place it in a suitable, closed container for disposal.[2]

  • Prevent further leakage or spillage if it is safe to do so.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Contaminated packaging should be treated as the chemical itself.

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound A Preparation - Review SDS - Ensure proper ventilation - Put on required PPE B Handling - Weigh/measure in a designated area - Avoid dust/vapor generation - Keep container closed when not in use A->B C Post-Handling - Decontaminate work area - Remove and properly store/dispose of PPE B->C F Emergency Procedure (Spill or Exposure) B->F If spill/exposure occurs D Waste Collection - Collect waste in a labeled, sealed container C->D C->F If contamination is found E Disposal - Dispose of waste according to institutional and regulatory guidelines D->E

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.